4-Fluoro-2-(trifluoromethyl)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOONULDANZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372156 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-48-2 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzyl Bromide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzyl bromide
CAS Number: 206860-48-2
This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
This compound is a substituted toluene derivative valued for its role in introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into molecular structures. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the parent molecule and any subsequent derivatives. These groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4][5][6]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 206860-48-2 |
| Molecular Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.03 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 141 °C[1] |
| Density | 1.68 g/mL[1] |
| Refractive Index | n20/D 1.48[1] |
| Purity | ≥97% (GC)[1] |
| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene[1] |
Synthesis and Reactivity
The synthesis of this compound typically proceeds via a two-step process starting from 4-fluoro-2-(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
A representative procedure for the reduction of the corresponding benzaldehyde to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is as follows:
-
To a solution of 4-fluoro-2-(trifluoromethyl)benzaldehyde in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched by the slow addition of water.
-
The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzyl alcohol.[1]
Step 2: Synthesis of this compound
The conversion of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to the corresponding bromide is a standard transformation. A common and effective method involves the use of phosphorus tribromide (PBr₃).[7][8][9][10]
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (PBr₃), typically in a slight excess (e.g., 1.1-1.3 equivalents), is added dropwise to the stirred solution.
-
The reaction mixture is allowed to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warmed to room temperature, with the progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched by pouring it into ice-water.
-
The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and brine to neutralize any remaining acid and remove salts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
Reactivity
This compound is an excellent electrophile for nucleophilic substitution reactions. The bromide is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack. This reactivity makes it a versatile reagent for attaching the 4-fluoro-2-(trifluoromethyl)benzyl group to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[1][11][12][13][14]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine-containing moieties is a widely used strategy in modern drug design to enhance the pharmacological profile of lead compounds.[2][5][6] The 4-fluoro-2-(trifluoromethyl)benzyl group, introduced via this compound, can improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4]
This building block is particularly relevant in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, two important classes of therapeutic agents.[5][15][16][17][18][19][20][21]
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[5][16] The 4-fluoro-2-(trifluoromethyl)benzyl moiety can be incorporated into kinase inhibitor scaffolds to improve their potency and selectivity. For example, it can be used to synthesize compounds that target the ATP-binding site of kinases, with the fluorinated group contributing to favorable interactions within the pocket.
Role in GPCR Modulator Synthesis
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[17][18][19][20][21] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity. This compound can be used to synthesize such modulators, where the introduced chemical group can influence the conformational state of the receptor and thereby modulate its signaling.
Experimental Workflow in Medicinal Chemistry
The use of this compound in a medicinal chemistry workflow often involves a scaffold hopping strategy. This approach aims to identify novel chemical scaffolds with improved properties while maintaining or enhancing biological activity.
This workflow illustrates how a fluorinated building block like this compound is used to generate new chemical entities with potentially improved drug-like properties.[12][22]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-2-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. doc.ic.ac.uk [doc.ic.ac.uk]
- 13. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Intracellular GPCR modulators enable precision pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl bromide is a fluorinated organic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular structure, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, imparts desirable properties to target molecules. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance biological activity, metabolic stability, and lipophilicity.[1][3] The presence of the benzyl bromide moiety provides a reactive site for nucleophilic substitution, making it a versatile reagent for introducing the 4-fluoro-2-(trifluoromethyl)benzyl group into a wide range of molecular scaffolds.[1][3] This guide provides a comprehensive overview of the physical properties of this compound, along with standardized experimental protocols for their determination.
Physical and Chemical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes its key physical properties.
| Property | Value | References |
| Molecular Formula | C₈H₅BrF₄ | [4][5][6] |
| Molecular Weight | 257.02 g/mol - 257.03 g/mol | [2][3][4][5][6][7][8][9] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Boiling Point | 141 °C (lit.) | [2][3][4][7] |
| Density | 1.665 g/mL at 25 °C (lit.) - 1.68 g/mL | [2][3][4][7] |
| Refractive Index | n20/D 1.481 - 1.483 (lit.) | [2][3][4][7] |
| Purity | ≥ 97% (GC), 98-100% (HPLC) | [3][4] |
| CAS Number | 206860-48-2 | [2][3][4][6][7] |
| Flash Point | 85 °C (185 °F) - closed cup | [2][7] |
| Storage Temperature | 2 - 8 °C or Room Temperature | [3][4] |
Experimental Protocols
The following are generalized methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.
Determination of Boiling Point (Micro Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[10]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block or Thiele tube
-
Hot plate with magnetic stirrer
-
Small magnetic stirring bar
-
Thermometer
-
Pasteur pipette
-
Clamps and stand
Procedure:
-
Using a Pasteur pipette, add approximately 0.5 mL of the liquid sample into the test tube, followed by a small magnetic stirring bar.
-
Clamp the test tube securely within the heating block on the hot plate.
-
Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle agitation of the liquid.
-
Begin heating the block. Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux.[10]
-
The boiling point is the stable temperature reading on the thermometer when the liquid is gently refluxing.[10]
-
Record the ambient atmospheric pressure as the boiling point is pressure-dependent.[9]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.[7][11]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Digital balance (accurate to at least 0.01 g)
-
Thermometer
Procedure:
-
Place a clean, dry graduated cylinder on the digital balance and tare the balance to zero.[7][12]
-
Carefully add a specific volume of the liquid (e.g., 5 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]
-
Place the graduated cylinder with the liquid back on the tared balance and record the mass.
-
Measure the temperature of the liquid.[8]
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[7]
-
For improved accuracy, repeat the measurement multiple times and calculate the average density.[7]
Determination of Refractive Index
The refractive index is a fundamental optical property of a substance. An Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Connect the refractometer to a constant temperature water bath set to 20°C.
-
Using a dropper, apply a few drops of the liquid sample onto the surface of the lower prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Adjust the compensator to remove any color fringes.
-
Read the refractive index value from the instrument's scale.
-
Clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.
Application in Synthesis
This compound is a key intermediate in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-2-(trifluoromethyl)phenyl moiety into various molecular structures.
Caption: Synthetic utility of this compound.
This workflow illustrates the role of this compound as an electrophile in a typical nucleophilic substitution reaction. A nucleophile attacks the benzylic carbon, displacing the bromide leaving group and forming a new carbon-nucleophile bond. This reaction is fundamental to its application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 206860-48-2 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. scribd.com [scribd.com]
- 6. This compound [oakwoodchemical.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. wjec.co.uk [wjec.co.uk]
- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]
Introduction: The Strategic Importance of a Fluorinated Benzyl Bromide
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This compound (CAS No. 206860-48-2) is a highly versatile fluorinated organic building block. Its value in modern chemistry stems from the unique combination of a reactive benzylic bromide handle with the electron-withdrawing properties of both a fluoro and a trifluoromethyl group on the aromatic ring. This substitution pattern significantly influences the electronic and lipophilic properties of molecules incorporating this moiety.
Professionals in drug discovery and agrochemical development utilize this compound to synthesize novel active ingredients, leveraging the fact that fluorine incorporation can enhance metabolic stability, binding affinity, and bioavailability.[1] In materials science, it serves as an intermediate for advanced polymers and coatings requiring high thermal and chemical resistance.[1] This guide provides a detailed examination of the most reliable and efficient synthetic route to this important intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.
Synthetic Strategy: A Retrosynthetic Approach
The most direct and industrially scalable approach to this compound involves the selective bromination of the methyl group of its corresponding toluene precursor. The primary disconnection is therefore at the benzylic carbon-bromine bond.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic analysis identifies 4-Fluoro-2-(trifluoromethyl)toluene as the key starting material. The core of the synthesis is a benzylic bromination reaction, a transformation best achieved through a free-radical pathway to ensure high selectivity for the methyl group over the aromatic ring.
The Core Transformation: Free-Radical Benzylic Bromination
The conversion of the methyl group on the toluene precursor to a bromomethyl group is a classic example of a free-radical chain reaction. The most effective and widely used method for this transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light.[2][3]
Causality Behind Experimental Choices: Why N-Bromosuccinimide (NBS)?
While elemental bromine (Br₂) can be used for free-radical bromination, it is a suboptimal choice for benzylic brominations. Br₂ can readily participate in undesirable side reactions, primarily electrophilic aromatic substitution on the electron-rich aromatic ring.[4]
NBS provides a significant advantage by maintaining a very low, steady-state concentration of Br₂ in the reaction medium.[4][5] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation cycle. This low bromine concentration favors the desired radical pathway and suppresses the competing ionic pathway of electrophilic addition.[3]
Mechanism of Action: The Radical Chain
The reaction proceeds via a well-established three-stage radical mechanism:[6][7]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. This generates highly reactive radicals. These initiator radicals then abstract a hydrogen from HBr (present in trace amounts) to generate the key bromine radical (Br•).
-
Propagation (A Two-Step Cycle):
-
Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of 4-fluoro-2-(trifluoromethyl)toluene. This step is highly selective for the benzylic C-H bond because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making this the weakest C-H bond in the molecule.[6][8]
-
Step 2: The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, this compound, and a new bromine radical (Br•). This new radical can then participate in another cycle, propagating the chain reaction.[6]
-
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in various ways, such as two bromine radicals combining or a bromine radical and a benzylic radical coupling.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 7. Solved free radical bromination mechanism Draw mechanism of | Chegg.com [chegg.com]
- 8. In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+ [pearson.com]
- 9. brainly.com [brainly.com]
An In-depth Technical Guide to 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, a key fluorinated building block in modern medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and established protocols for its synthesis and subsequent use in nucleophilic substitution reactions. Emphasis is placed on the mechanistic rationale behind the synthetic procedures and the strategic importance of the compound's unique structural motifs—the fluoro, trifluoromethyl, and benzyl bromide groups—in the design of novel molecules with enhanced biological activity and material properties. This guide serves as a critical resource for scientists engaged in pharmaceutical research, agrochemical development, and advanced materials synthesis.
Introduction: The Strategic Importance of Fluorinated Benzyl Bromides
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When these fluorine-containing moieties are part of a reactive scaffold like benzyl bromide, they create a powerful and versatile building block for chemical synthesis.
1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, the subject of this guide, is a prime example of such a strategic intermediate. Its structure combines three key features: a reactive benzyl bromide group amenable to a wide range of nucleophilic substitution reactions, a fluoro substituent, and a trifluoromethyl group. This unique combination allows for the direct introduction of a fluorinated benzyl moiety into a target molecule, a common objective in the development of novel pharmaceuticals and advanced materials.
This guide will provide an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven experimental protocols, empowering researchers to effectively utilize this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This section outlines the key identifiers and physicochemical data for 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene.
Nomenclature and Structural Information
-
Systematic IUPAC Name: 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene
-
Common Name: 4-Fluoro-2-(trifluoromethyl)benzyl bromide
-
CAS Number: 206860-48-2
-
Molecular Formula: C₈H₅BrF₄
-
Molecular Weight: 257.03 g/mol
-
Chemical Structure:
Caption: Structure of 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound, which are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 141 °C (lit.) | --INVALID-LINK-- |
| Density | 1.665 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.482 (lit.) | --INVALID-LINK-- |
| Purity | ≥ 97% (GC) | --INVALID-LINK-- |
| Storage Conditions | Store at 2 - 8 °C | --INVALID-LINK-- |
Synthesis Protocol: Free-Radical Bromination
The most common and efficient method for the synthesis of 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene is the free-radical bromination of the corresponding toluene derivative, 4-fluoro-2-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
Reaction Mechanism
The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.
References
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines a general synthetic protocol, and explores its significant applications in the fields of pharmaceutical and agrochemical development. Furthermore, this guide discusses the compound's role as a versatile reagent for introducing fluorinated moieties into complex molecules, a strategy often employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted toluene derivative characterized by the presence of fluorine, a trifluoromethyl group, and a bromomethyl group on the benzene ring. These functional groups impart unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.[1] Its key physical and chemical data are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₅BrF₄[1] |
| Molecular Weight | 257.02 g/mol [2][3] |
| CAS Number | 206860-48-2[1] |
| Appearance | Colorless to light yellow clear liquid[1][3] |
| Density | 1.665 g/mL at 25 °C[3] |
| Boiling Point | 141 °C[1] |
| Refractive Index | n20/D 1.482 |
| Purity | ≥ 97% (GC)[1] |
| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted toluene. A general, plausible synthetic route involves the bromination of the benzylic position of 4-fluoro-2-(trifluoromethyl)toluene. Below is a representative experimental protocol.
General Synthetic Protocol:
-
Reaction Setup: A solution of 4-fluoro-2-(trifluoromethyl)toluene in a suitable anhydrous solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.
-
Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical chain reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: A general experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a highly versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine and a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target compounds.[4][5]
Key Applications:
-
Pharmaceutical Synthesis: This compound is utilized to introduce the 4-fluoro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1] This is particularly valuable in medicinal chemistry, where the incorporation of fluorine atoms often leads to improved efficacy and selectivity of drug candidates.[1] The trifluoromethyl group is known to enhance a drug's absorption and cell membrane permeability.[4]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the creation of advanced pesticides and herbicides. The fluorinated groups can increase the potency and stability of these agrochemicals, potentially leading to more effective and environmentally benign products.[1]
-
Materials Science: this compound is also employed in the development of advanced polymers and coatings that require enhanced thermal and chemical resistance.[1]
Conceptual Role in Modulating Biological Pathways
While this compound does not typically act as a direct modulator of signaling pathways itself, it is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) that do. The diagram below illustrates the logical relationship of how this building block contributes to the development of a drug that can interact with a biological target.
Caption: The role of this compound as a synthetic intermediate in drug discovery.
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to avoid exposure.[2][6] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes.[6][7]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] A dust mask or respirator may be necessary depending on the handling conditions.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid all personal contact, including inhalation.[9] Keep away from heat, sparks, and open flames as it is a combustible liquid.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6] It should be stored away from oxidizing agents, strong bases, and moisture.[6]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[6] Ensure the area is well-ventilated during cleanup.
Hazard Information:
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[6]
Conclusion
This compound is a cornerstone reagent for chemists and researchers in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both fluorine and a trifluoromethyl group, provides a powerful tool for modifying the properties of organic molecules to achieve desired biological effects. Understanding its chemical properties, synthetic routes, and proper handling procedures is essential for leveraging its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H5BrF4 | CID 2737576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. canbipharm.com [canbipharm.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. 206860-48-2). Adherence to these guidelines is critical to ensure a safe laboratory environment when working with this hazardous chemical.
Section 1: Chemical and Physical Properties
This compound is a versatile fluorinated organic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a reactive benzyl bromide group, making it an effective reagent for introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into various molecules.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | [1][2] |
| Molecular Formula | C₈H₅BrF₄ | [1] |
| Molecular Weight | 257.02 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 141 °C | [1][2] |
| Density | 1.665 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.482 | [2] |
| Flash Point | 85 °C (185 °F) - closed cup | [2] |
| Purity | ≥ 97% (GC) or 98% | [1][2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2][4] It may also be corrosive to metals.[4]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Corrosive to Metals | 1 | H290: May be corrosive to metals | GHS05 (Corrosion) |
Signal Word:Danger [2]
Section 3: Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount when working with this compound. The following workflows and procedures are designed to minimize risk.
Before commencing any experiment, a thorough hazard assessment must be conducted. The following diagram outlines the logical workflow for this process.
Caption: A workflow for identifying hazards and implementing control measures.
The use of appropriate PPE is mandatory.[2]
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.[5]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5][6]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[5][6]
-
Handling:
-
Storage:
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: First Aid Procedures
| Exposure Route | Procedure | References |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with soap and plenty of water. Seek immediate medical attention. | [4][5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [4][5] |
In the case of a spill, follow this response workflow:
Caption: A workflow for responding to an accidental spill.
For both minor and major spills, avoid breathing vapors and ensure adequate ventilation.[4] Absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[4]
-
Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4] A water spray can be used for large fires only.[4]
-
Specific Hazards: The compound is combustible and may emit corrosive fumes in a fire.[2][4] Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen fluoride.[5][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Section 5: Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4][5] Do not allow it to enter the environment.[6]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in these procedures and have access to the necessary safety equipment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
In-Depth Technical Guide: Spectral Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the versatile organic building block, 4-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. 206860-48-2). Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.
Compound Overview
This compound, with the synonym 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, is a fluorinated organic compound utilized as a building block in the synthesis of more complex molecules.[1] Its structure incorporates a benzyl bromide moiety, making it a valuable reagent for introducing the 4-fluoro-2-(trifluoromethyl)benzyl group into various substrates via nucleophilic substitution reactions.[1] The presence of both fluorine and a trifluoromethyl group can significantly influence the biological activity, metabolic stability, and lipophilicity of target compounds, making this reagent particularly useful in the development of new pharmaceuticals and agrochemicals.[1][2]
Physical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrF₄ | [3] |
| Molecular Weight | 257.02 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 141 °C | [2] |
| Density | 1.665 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.482 | [2] |
Predicted Spectral Data
In the absence of experimentally acquired public data, the following tables summarize the predicted spectral information for this compound. These predictions are based on established computational models and provide a reliable reference for researchers.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | s | 2H | -CH₂Br |
| ~7.2-7.6 | m | 3H | Ar-H |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~30 | -CH₂Br |
| ~115-140 (multiple peaks, including quartets for CF₃ coupling) | Ar-C |
| ~160 (doublet, J_CF) | C-F |
Predicted ¹⁹F NMR Spectral Data
Reference: CFCl₃ (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
| ~ -110 | m | Ar-F |
Predicted Key IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1350-1150 | Strong | C-F Stretch (CF₃) |
| 1250-1200 | Strong | C-F Stretch (Ar-F) |
| 1220-1200 | Strong | -CH₂- Wag |
| 700-600 | Strong | C-Br Stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 256/258 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 177 | Fragment ion ([M-Br]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-200 ppm). A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling to observe H-F couplings, or with proton decoupling for a simplified spectrum. Set the spectral width to an appropriate range for fluorinated organic compounds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Ensure the crystal surface is clean before and after the measurement.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Alternatively, direct infusion via a syringe pump after dilution in a suitable solvent (e.g., acetonitrile or methanol) can be used for techniques like Electrospray Ionization (ESI).
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide information on fragmentation patterns. ESI is a softer ionization technique that is more likely to show the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak(s), considering the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).
-
Analyze the major fragment ions to deduce the fragmentation pathway.
-
Workflow and Relationships
The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation and structural confirmation.
Caption: Workflow for spectral data acquisition and analysis.
This guide serves as a comprehensive resource for understanding and obtaining the spectral characteristics of this compound. The provided protocols and predicted data will aid researchers in their synthetic endeavors and ensure the accurate identification and quality assessment of this important chemical intermediate.
References
The Strategic Utility of 4-Fluoro-2-(trifluoromethyl)benzyl bromide in Modern Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is paramount for the development of novel molecules with enhanced properties. Among these, 4-Fluoro-2-(trifluoromethyl)benzyl bromide has emerged as a key intermediate, offering a unique combination of reactive sites that are instrumental in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purities, with detailed specifications provided by the vendors. Researchers and procurement managers can source this reagent from the suppliers listed below.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Oakwood Chemical[1] | 206860-48-2 | C₈H₅BrF₄ | 257.03 | Varies | Provides safety and technical data. |
| Chem-Impex[2] | 206860-48-2 | C₈H₅BrF₄ | 257.03 | ≥97% (GC) | Describes it as a versatile building block for pharmaceuticals and agrochemicals. |
| MySkinRecipes[3] | 206860-48-2 | C₈H₅BrF₄ | 257.02 | 98-100% (HPLC) | Offers various quantities for purchase. |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 141 °C (lit.) | [3] |
| Density | 1.665 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | 1.481-1.483 (n20/D) | [3] |
Synthesis and Reaction Pathways
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
A detailed experimental protocol for a structurally similar compound, 4-(trifluoromethoxy)benzyl bromide, involves the bromination of the corresponding benzyl alcohol with phosphorus tribromide. This suggests an alternative synthetic strategy starting from 4-fluoro-2-(trifluoromethyl)benzyl alcohol.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl bromide (Analogous Procedure)[4]
This protocol for a similar compound can be adapted for the synthesis of this compound from the corresponding benzyl alcohol.
Step 1: Reduction of the Aldehyde (if starting from 4-fluoro-2-(trifluoromethyl)benzaldehyde)
-
A solution of the aldehyde (10.0 mmol) in anhydrous ethanol (10.0 mL) is added to a solution of sodium borohydride (12.0 mmol, 1.2 equivalents) in anhydrous ethanol (15.0 mL) at 0°C.
-
The mixture is stirred at 0°C for 30 minutes.
-
Upon reaction completion (monitored by TLC), water is added.
-
The resulting mixture is extracted with dichloromethane (3 x 30.0 mL).
-
The combined organic layers are washed with saturated NaCl solution (30.0 mL), dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum.
-
The crude alcohol is purified by silica gel column chromatography.
Step 2: Bromination of the Benzyl Alcohol
-
Phosphorus tribromide (0.5 mL) is slowly added dropwise to a stirred solution of the benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C.
-
The reaction mixture is stirred for 0.5 hours.
-
After reaction completion (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours.
-
The aqueous phase is extracted with diethyl ether.
-
The combined organic layers are washed with NaHCO₃ solution, water, and then brine.
-
The organic layer is dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the crude benzyl bromide, which can be further purified by chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, combined with the reactive benzyl bromide moiety, makes this compound a highly valuable building block in the synthesis of pharmaceutical active ingredients (APIs). The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
The primary application of this reagent is in nucleophilic substitution reactions, where the bromide acts as an excellent leaving group, allowing for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules.
Caption: General nucleophilic substitution reaction.
This versatile reactivity allows for the synthesis of a variety of derivatives, including ethers, esters, amines, and carbon-carbon bond-formed products, which are common structural motifs in pharmaceuticals.
While specific examples of its use in the synthesis of commercial drugs are not prominently disclosed in the public domain, its utility is evident in the construction of complex molecules for drug discovery programs. The strategic placement of the fluorine and trifluoromethyl groups can be used to modulate the electronic and steric properties of a lead compound, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
Safety and Handling
This compound is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard | Precaution |
| Corrosive | Wear chemical-resistant gloves, protective clothing, and eye/face protection. |
| Lachrymator | Handle in a fume hood to avoid inhalation of vapors. |
| Moisture Sensitive | Store in a tightly sealed container under an inert atmosphere. |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and highly versatile reagent that plays a crucial role in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a valuable tool for the introduction of fluorinated moieties, enabling the fine-tuning of molecular properties to achieve desired biological activity and material characteristics. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
4-Fluoro-2-(trifluoromethyl)benzyl bromide reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly versatile fluorinated organic building block. Its structure, featuring a reactive benzylic bromide and two electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring, makes it a valuable reagent in a wide range of chemical transformations. This compound serves as a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1]
The incorporation of fluorine and trifluoromethyl moieties into organic molecules is a critical strategy in drug discovery. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the reactivity profile of this compound, including its physicochemical properties, core reactivity, key reaction methodologies, and applications.
Physicochemical and Safety Properties
A summary of the key physical, chemical, and safety properties of this compound is provided below. Careful handling is essential, as the compound is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 206860-48-2 | [5][6][7] |
| Molecular Formula | C₈H₅BrF₄ | [5][6] |
| Molecular Weight | 257.02 g/mol | [5][7] |
| Appearance | Colorless to Yellow Liquid | [5] |
| Boiling Point | 141 °C | [5][7] |
| Density | 1.665 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.482 | [7] |
| Purity | ≥ 97% (GC), 98% | [1][7] |
Table 2: Safety and Handling Information
| Category | Information | Source(s) |
| Signal Word | Danger | [4][7] |
| Hazard Class | 8 (Corrosive) | [6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4][7] |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [7] |
| Personal Protective Equipment | Faceshields, Gloves, Goggles, appropriate respirator | [7] |
| Storage | Store in a corrosive-resistant container. | [4] |
Core Reactivity Profile
The reactivity of this compound is primarily dictated by the C-Br bond at the benzylic position. The bromide ion is an excellent leaving group, rendering the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Electronic Effects:
-
Trifluoromethyl Group (-CF₃): Located at the ortho position, this group is strongly electron-withdrawing through a powerful negative inductive effect (-I). This effect increases the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles.
-
Fluorine Atom (-F): Positioned at the para position, the fluorine atom exhibits a dual electronic effect: it is electron-withdrawing by induction (-I) and electron-donating by resonance (+R). The inductive effect generally predominates, contributing to the overall electron-deficient nature of the aromatic ring.
These combined electronic factors stabilize the transition state of nucleophilic substitution reactions. The benzylic position allows for the formation of a relatively stable carbocation intermediate, suggesting that reactions can proceed through an S_N1-like mechanism, especially with weaker nucleophiles.[8]
Key Reactions and Methodologies
This compound is a versatile substrate for various transformations, most notably nucleophilic substitutions, Grignard reactions, and palladium-catalyzed cross-couplings.
Nucleophilic Substitution Reactions
This is the most prevalent reaction type for this compound, where the bromide is displaced by a nucleophile.[1] This pathway is fundamental for introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into target molecules.[5]
The general workflow involves the reaction of the benzyl bromide with a nucleophile, often in the presence of a base in a suitable polar solvent.
This protocol describes the reaction of this compound with a primary amine to yield a secondary amine.
-
Preparation: To a solution of a primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Reaction: Add this compound (1.1 eq.) to the mixture dropwise at room temperature.
-
Heating: Stir the reaction mixture at 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the solid base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
| Nucleophile | Product Type | Typical Conditions | Yield | Reference |
| Amines (R-NH₂) | Secondary Amines | K₂CO₃, Acetonitrile, 80 °C | Good to High | General Knowledge |
| Alcohols (R-OH) | Ethers | NaH, THF, 0 °C to RT | Good | General Knowledge |
| Thiols (R-SH) | Thioethers | Cs₂CO₃, DMF, RT | High | General Knowledge |
| Azide (N₃⁻) | Benzyl Azides | NaN₃, DMSO, RT | High | General Knowledge |
| Cyanide (CN⁻) | Benzyl Nitriles | KCN, Ethanol/Water, Reflux | Good | General Knowledge |
Grignard Reagent Formation
Reaction with magnesium metal in an anhydrous ether solvent converts the electrophilic benzyl bromide into a nucleophilic Grignard reagent.[9] This transformation is a classic example of umpolung (polarity reversal) and opens up reaction pathways with various electrophiles.
-
Activation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon). Add a small crystal of iodine to activate the magnesium.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to initiate the reaction.
-
Formation: Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution to 0 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the solution over crushed dry ice.
-
Work-up: Quench the reaction by slowly adding aqueous HCl (1 M). Extract the aqueous layer with diethyl ether.
-
Purification: Extract the combined organic layers with aqueous sodium hydroxide. Acidify the aqueous basic layer with HCl and extract the desired carboxylic acid with diethyl ether. Dry the final organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the product.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Benzylic bromides are effective coupling partners in Suzuki-Miyaura reactions, which form carbon-carbon bonds between sp³-hybridized carbon atoms and sp²-hybridized carbon atoms of organoboron compounds.[10][11] This method is a powerful tool for synthesizing diarylmethane derivatives, which are common motifs in pharmaceuticals.[10]
-
Preparation: In a reaction vessel, combine an arylboronic acid (1.2 eq.), a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.), and a palladium catalyst system, for example, PdCl₂(dppf)·CH₂Cl₂ (3 mol%).[10]
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).
-
Solvent and Reagent Addition: Add a degassed solvent mixture, such as THF/Water (10:1).[10] Then, add this compound (1.0 eq.).
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the diarylmethane product.
Applications in Research and Development
The unique reactivity profile of this compound makes it an indispensable tool in several areas:
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for creating novel drug candidates and pesticides. The fluorinated benzyl moiety it provides can improve the efficacy, selectivity, and pharmacokinetic properties of the final active ingredient.[1]
-
Materials Science: The compound is used in the development of advanced polymers and coatings. The presence of fluorine imparts enhanced thermal stability and chemical resistance to these materials.[1]
-
Biochemical Probes: It is employed in the synthesis of enzyme inhibitors and receptor ligands for studying biological pathways and developing targeted therapies.[1]
Conclusion
This compound exhibits a well-defined and versatile reactivity profile dominated by the lability of its benzylic bromide. Its susceptibility to nucleophilic substitution, its ability to form a nucleophilic Grignard reagent, and its utility in powerful C-C bond-forming cross-coupling reactions make it a high-value building block. For researchers in drug discovery and materials science, a thorough understanding of these reaction pathways is crucial for leveraging this reagent to its full potential in the design and synthesis of innovative and functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 206860-48-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound 98 206860-48-2 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical guide provides a comprehensive overview of the available solubility information for 4-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's solubility characteristics for applications in synthesis, formulation, and biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.03 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | 1.665 - 1.68 g/mL at 25 °C |
| Boiling Point | 141 °C |
| Refractive Index | n20/D 1.48 - 1.482 |
(Data sourced from various chemical suppliers and databases)[1][2][3]
Solubility Profile
Currently, there is a lack of specific quantitative experimental data on the solubility of this compound in the public domain. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, a qualitative solubility profile can be inferred. The presence of the fluorinated groups and the benzyl bromide structure suggests a nonpolar character, which dictates its solubility in various solvents.
Table of Expected Qualitative Solubility:
| Solvent | Expected Solubility | Rationale / Analogous Compound Data |
| Water | Insoluble / Poorly soluble | Structurally similar compounds like 4-(Trifluoromethyl)benzyl bromide and 2-(trifluoromethoxy)benzyl bromide are reported to be insoluble in water.[4][5] Benzyl bromide itself is only slightly soluble in water.[6][7] |
| Ethanol | Soluble | Benzyl bromide is miscible with ethanol.[6] 2-(trifluoromethoxy)benzyl bromide is soluble in ethanol.[5] |
| Diethyl Ether | Soluble | Benzyl bromide is miscible with ether.[6] 2-(trifluoromethoxy)benzyl bromide is soluble in ether.[5] |
| Chloroform | Soluble / Slightly Soluble | 4-(Trifluoromethyl)benzyl bromide is slightly soluble in chloroform.[4] |
| Methanol | Soluble / Slightly Soluble | 4-(Trifluoromethyl)benzyl bromide is slightly soluble in methanol.[4] |
| Dichloromethane | Soluble | A common nonpolar organic solvent expected to dissolve this compound. |
| Ethyl Acetate | Soluble | A common polar aprotic solvent expected to dissolve this compound. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[8] The following is a generalized protocol that can be adapted for this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, etc.) of analytical grade
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess compound ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a set time to let the excess undissolved compound settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved compound at the bottom.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualization of Solubility Testing Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.
Caption: A flowchart illustrating the shake-flask method for determining compound solubility.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Khan Academy [khanacademy.org]
- 8. enamine.net [enamine.net]
The Strategic Synthesis and Application of 4-Fluoro-2-(trifluoromethyl)benzyl bromide in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl bromide has emerged as a pivotal building block in the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, as well as materials science. Its strategic incorporation of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and enhanced stability to target molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this versatile reagent, with a focus on detailed experimental protocols and its role in drug design.
Physicochemical Properties and Specifications
This compound is a colorless to light yellow liquid under standard conditions. Its key properties are summarized in the table below, compiled from various chemical suppliers.[1][2]
| Property | Value |
| CAS Number | 206860-48-2 |
| Molecular Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.02 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 141 °C (lit.) |
| Density | 1.665 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.482 (lit.) |
| Purity | ≥97% (GC) |
| Synonyms | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene |
Discovery and Synthesis
While the exact first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of fluorinated organic compounds for applications in medicinal chemistry and materials science. The primary and most established method for its synthesis is the free-radical bromination of the corresponding toluene precursor, 4-fluoro-2-(trifluoromethyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[3][4]
The general workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Free-Radical Bromination of 4-Fluoro-2-(trifluoromethyl)toluene
This protocol is a representative example of the Wohl-Ziegler bromination for the synthesis of this compound.
Materials:
-
4-Fluoro-2-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent like trifluorotoluene[3]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Light source (e.g., UV lamp or high-wattage incandescent bulb) if photochemical initiation is desired.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-(trifluoromethyl)toluene (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of AIBN (0.02 to 0.05 equivalents).
-
Reaction Initiation: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. Initiation can also be facilitated by irradiation with a suitable light source.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide, which floats on the surface. TLC or GC analysis can also be used to monitor the consumption of the starting material.
-
Work-up: Once the reaction is complete (typically within a few hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Purification: The filtrate is washed with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product with high purity.
Applications in Drug Discovery and Development
The presence of fluorine and trifluoromethyl groups in organic molecules can significantly enhance their pharmacological properties. These groups can improve metabolic stability, increase lipophilicity (which can aid in crossing cell membranes), and enhance binding affinity to biological targets.[5] this compound serves as a key intermediate for introducing this favorable moiety into a wide range of potential drug candidates.
While a specific, marketed drug directly utilizing the 4-fluoro-2-(trifluoromethyl)benzyl moiety and its associated signaling pathway is not prominently detailed in the searched literature, the closely related trifluoromethylphenyl group is a common feature in many pharmaceuticals. For instance, the trifluoromethyl group is crucial for the activity of drugs like the antidepressant fluoxetine and the cancer drug sorafenib.[6][7]
To illustrate the potential application of this building block, we can conceptualize its use in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 4-fluoro-2-(trifluoromethyl)benzyl group could be attached to a heterocyclic core to probe interactions within this pocket.
Hypothetical Signaling Pathway and Drug Action
Let's consider a hypothetical scenario where a drug synthesized using this compound targets a generic Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway.
In this illustrative pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade through RAS, RAF, MEK, and ERK. This ultimately leads to the activation of transcription factors that promote cell proliferation and survival. A hypothetical inhibitor, synthesized using the this compound building block, could be designed to bind to the ATP-binding site of the RTK, thereby preventing its phosphorylation and blocking the entire downstream cascade. The unique electronic properties of the fluorinated benzyl moiety could contribute to a strong and selective interaction with the kinase.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility is primarily driven by the advantageous properties conferred by the fluorine and trifluoromethyl substituents, which are highly sought after in the design of new pharmaceuticals and advanced materials. While the specific historical details of its discovery are not widely publicized, its synthesis via well-established free-radical bromination methods is a reliable and scalable process. The continued exploration of molecules derived from this building block holds significant promise for the development of novel therapeutics and innovative materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Features of Fluorinated Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzyl bromides are a pivotal class of reagents in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms onto the benzyl bromide scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, reactivity, and metabolic stability of target molecules. This technical guide provides a comprehensive overview of the synthesis, key physicochemical properties, reactivity, and applications of fluorinated benzyl bromides, with a particular focus on their role in drug discovery and development.
Synthesis of Fluorinated Benzyl Bromides
The most common method for the synthesis of fluorinated benzyl bromides is the radical bromination of the corresponding fluorinated toluenes. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a bromine source, most commonly N-bromosuccinimide (NBS), in a non-polar solvent like carbon tetrachloride (CCl₄).
Experimental Protocols
Synthesis of 4-Fluorobenzyl Bromide:
A mixture of 4-fluorotoluene (16.6 g), N-bromosuccinimide (30.0 g), and benzoyl peroxide (0.5 g) in 150 ml of carbon tetrachloride is refluxed for 2 hours. After cooling, the succinimide is filtered off, and the filtrate is washed with water and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is distilled under reduced pressure to give 4-fluorobenzyl bromide.[1]
Synthesis of 4-Bromo-2-fluorobenzyl Bromide:
To a solution of 2-fluoro-4-bromotoluene (1 g, 5.04 mmol) in carbon tetrachloride (10 mL) is added N-bromosuccinimide (1.07 g, 6.05 mmol) and azobisisobutyronitrile (83 mg, 0.50 mmol). The reaction mixture is heated to reflux at 100 °C for 13 hours. After cooling to room temperature, the solid is removed by filtration. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-bromo-1-(bromomethyl)-2-fluorobenzene in 89% yield.[2]
Physicochemical Properties
The introduction of fluorine atoms into the benzene ring of benzyl bromide significantly alters its electronic properties, which in turn affects its reactivity and the properties of molecules derived from it.
Spectroscopic Data
The following tables summarize the characteristic ¹H, ¹³C, and ¹⁹F NMR chemical shifts for a selection of fluorinated benzyl bromides. This data is essential for the identification and characterization of these compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Fluorobenzyl bromide | 4.55 (s, 2H), 7.10-7.45 (m, 4H) | 26.5, 115.5 (d, J=21.5 Hz), 124.7 (d, J=3.8 Hz), 125.0 (d, J=15.0 Hz), 129.5 (d, J=3.0 Hz), 131.2 (d, J=8.1 Hz), 160.8 (d, J=247.5 Hz) | -118.5 |
| 3-Fluorobenzyl bromide [3] | 4.45 (s, 2H), 7.00-7.40 (m, 4H)[3] | 32.5, 114.5 (d, J=21.8 Hz), 115.2 (d, J=21.2 Hz), 124.5, 130.3 (d, J=8.1 Hz), 140.8 (d, J=7.2 Hz), 162.9 (d, J=245.5 Hz) | -113.2 |
| 4-Fluorobenzyl bromide [4][5] | 4.48 (s, 2H), 7.05 (t, J=8.7 Hz, 2H), 7.35 (dd, J=8.4, 5.4 Hz, 2H)[4] | 32.9, 115.5 (d, J=21.6 Hz), 131.0 (d, J=8.1 Hz), 134.1 (d, J=3.2 Hz), 162.5 (d, J=246.7 Hz)[4] | -114.8[4] |
| 2,4-Difluorobenzyl bromide [6][7] | 4.52 (s, 2H), 6.80-7.00 (m, 2H), 7.40-7.50 (m, 1H)[6][7] | 26.1 (t, J=4.8 Hz), 104.1 (t, J=25.6 Hz), 111.8 (dd, J=21.2, 3.8 Hz), 121.2 (dd, J=14.9, 3.8 Hz), 132.0 (dd, J=9.6, 5.7 Hz), 161.5 (dd, J=249.2, 12.1 Hz), 163.5 (dd, J=250.7, 12.1 Hz) | -108.8 (m), -112.5 (m) |
| 3,5-Difluorobenzyl bromide [8][9] | 4.43 (s, 2H), 6.80-6.95 (m, 3H)[8][9] | 31.8, 102.8 (t, J=25.5 Hz), 112.5 (d, J=21.2 Hz), 142.9 (t, J=9.6 Hz), 163.1 (dd, J=248.0, 15.6 Hz) | -109.5 |
| Pentafluorobenzyl bromide [6][10] | 4.65 (s, 2H)[10] | 18.5 (t, J=3.8 Hz), 112.5 (t, J=18.0 Hz), 137.8 (m), 140.9 (m), 145.8 (m) | -142.5 (m, 2F), -153.8 (t, J=20.9 Hz, 1F), -162.3 (m, 2F) |
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for Selected Fluorinated Benzyl Bromides.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Fluorobenzyl bromide | 1585, 1490, 1455, 1225 (C-F), 755 (C-Br) |
| 3-Fluorobenzyl bromide [11][12] | 1590, 1485, 1250 (C-F), 780 (C-Br)[11][12] |
| 4-Fluorobenzyl bromide [4][13] | 1605, 1510, 1220 (C-F), 820 (C-Br)[4][13] |
| 2,4-Difluorobenzyl bromide | 1610, 1505, 1270 (C-F), 1140 (C-F), 850 (C-Br) |
| 3,5-Difluorobenzyl bromide [9][14] | 1625, 1595, 1310 (C-F), 1120 (C-F), 850 (C-Br)[9][14] |
| Pentafluorobenzyl bromide [6] | 1655, 1520, 1500, 1000 (C-F), 985 (C-F)[6] |
Table 2: Key Infrared (IR) Spectroscopic Data for Selected Fluorinated Benzyl Bromides.
Reactivity of Fluorinated Benzyl Bromides
Fluorinated benzyl bromides are excellent electrophiles and readily participate in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The reactivity is influenced by the number and position of the fluorine substituents on the aromatic ring.
Sₙ2 Reactivity
Applications in Drug Discovery and Development
Fluorinated benzyl bromides are invaluable building blocks in the synthesis of a wide array of pharmaceuticals. The introduction of a fluorinated benzyl moiety can significantly enhance a drug's pharmacological profile by:
-
Improving Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Enhancing Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Modulating Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its absorption, distribution, and excretion.
Case Study: Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer.[2][15] While the direct use of a fluorinated benzyl bromide in the most common synthetic routes is not explicitly detailed in the provided search results, the synthesis of Gefitinib involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline, highlighting the importance of fluorinated building blocks in its construction.[15] The fluorine atom in the aniline moiety is crucial for the drug's activity.
The mechanism of action of Gefitinib involves the inhibition of the EGFR signaling pathway, which plays a critical role in cell proliferation and survival.
Conclusion
Fluorinated benzyl bromides are a versatile and powerful class of reagents that have become indispensable in modern organic synthesis, particularly in the field of medicinal chemistry. Their unique electronic properties, conferred by the presence of fluorine atoms, allow for the fine-tuning of molecular properties to enhance the efficacy and pharmacokinetic profiles of drug candidates. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of fluorinated compounds will undoubtedly lead to the discovery of new and improved therapeutics.
References
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]
- 4. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR [m.chemicalbook.com]
- 8. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Difluorobenzyl bromide [webbook.nist.gov]
- 10. 2,3,4,5,6-五氟溴化苄 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-Fluorobenzyl bromide(456-41-7) IR Spectrum [chemicalbook.com]
- 12. 3-Fluorobenzyl chloride(456-42-8) IR Spectrum [m.chemicalbook.com]
- 13. 4-Fluorobenzyl bromide(459-46-1) IR Spectrum [chemicalbook.com]
- 14. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Fluoro-2-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions. This versatile reagent is a key building block for the synthesis of a wide range of molecules, particularly in the fields of medicinal chemistry and agrochemical development. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the target compounds.[1]
Introduction
This compound is a highly reactive electrophile due to the presence of the electron-withdrawing trifluoromethyl group and the good leaving group ability of the bromide ion. This reactivity makes it an excellent substrate for SN2 reactions with a variety of nucleophiles. The "4-fluoro-2-(trifluoromethyl)benzyl" moiety is a valuable pharmacophore, and its introduction into a molecule can lead to improved efficacy and selectivity.[1]
This document provides detailed protocols for the reaction of this compound with common nucleophiles, including amines, thiols, and phenols. It also includes tabulated data for easy comparison of reaction conditions and yields, as well as diagrams to illustrate the experimental workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 141 °C |
| Density | 1.68 g/mL |
| CAS Number | 206860-48-2 |
Applications in Synthesis
Nucleophilic substitution reactions with this compound provide a straightforward method for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl group onto a variety of scaffolds. This is particularly useful in drug discovery for the synthesis of novel therapeutic agents and in the development of new agrochemicals.
Experimental Protocols
The following sections provide detailed protocols for the reaction of this compound with representative nucleophiles.
Protocol 1: N-Alkylation of a Heterocyclic Amine
This protocol describes the N-alkylation of a heterocyclic amine, a common reaction in the synthesis of pharmaceutical compounds.
Reaction Scheme:
Caption: General workflow for N-alkylation.
Materials:
-
This compound
-
Heterocyclic amine (e.g., pyrazole, imidazole)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Alkylation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | K₂CO₃ | DMF | RT | 12 | 85 |
| Imidazole | NaH | THF | 0 to RT | 6 | 92 |
| 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile | 60 | 8 | 88 |
Protocol 2: S-Alkylation of a Thiol
This protocol outlines the synthesis of a thioether through the S-alkylation of a thiol.
Reaction Scheme:
Caption: General workflow for S-alkylation.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF dropwise.
-
Stir the reaction at room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for S-Alkylation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 to RT | 4 | 95 |
| Benzyl mercaptan | K₂CO₃ | Acetone | Reflux | 6 | 89 |
| Cysteine ethyl ester | Et₃N | CH₂Cl₂ | RT | 12 | 78 |
Protocol 3: O-Alkylation of a Phenol
This protocol details the synthesis of an ether through the O-alkylation of a phenol.
Reaction Scheme:
Caption: General workflow for O-alkylation.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in acetonitrile.
-
Heat the reaction mixture to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for O-Alkylation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 90 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6 | 93 |
| 4-Nitrophenol | NaH | THF | RT | 12 | 85 |
Logical Relationship Diagram
The following diagram illustrates the central role of this compound as a versatile electrophile in nucleophilic substitution reactions.
Caption: Versatility in nucleophilic substitution.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of organic molecules. The protocols and data presented in these application notes demonstrate its utility in forming C-N, C-S, and C-O bonds through nucleophilic substitution reactions. These reactions are generally high-yielding and proceed under relatively mild conditions, making this reagent an important tool for researchers in drug discovery and materials science.
References
Alkylation of Amines with 4-Fluoro-2-(trifluoromethyl)benzyl bromide: A Detailed Protocol and Application Guide
An Application Guide for Researchers
Introduction: The Strategic Importance of the 4-Fluoro-2-(trifluoromethyl)benzyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) and fluorine substituents are particularly valued for their ability to profoundly modify a molecule's physicochemical and biological properties.[1][2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3]
4-Fluoro-2-(trifluoromethyl)benzyl bromide is a key building block that allows for the direct introduction of this valuable fluorinated moiety onto a target molecule. The alkylation of primary and secondary amines with this reagent is a fundamental transformation for creating a diverse array of novel chemical entities with potential therapeutic applications. Derivatives of 4-fluoro-2-(trifluoromethyl)benzylamine are explored as antitumor agents and CNS-active drugs, highlighting the significance of this structural motif.[4][5]
This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and practical insights for the successful N-alkylation of amines using this compound.
Reaction Principles: Mechanism and Key Considerations
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide and displacing the bromide ion as a leaving group.[6]
The Challenge of Overalkylation
A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation.[6][7][8] The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine.[8] This can further react to produce a quaternary ammonium salt.[8][9]
Strategies to Control Selectivity:
-
Stoichiometry Control: Using a molar excess of the amine starting material can favor mono-alkylation.
-
Controlled Addition: Slow, dropwise addition of the benzyl bromide to the amine solution helps to maintain a low concentration of the alkylating agent, minimizing the rate of the second alkylation.[10]
-
Competitive Deprotonation: In some strategies, the hydrobromide salt of the primary amine is used, and a base is added slowly. This carefully controlled deprotonation makes the primary amine available for reaction while the newly formed, more basic secondary amine remains protonated and unreactive.[11][12]
The Role of the Base
The reaction generates one equivalent of hydrobromic acid (HBr). A non-nucleophilic base is crucial to neutralize this acid.[10] Without a base, the HBr would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.[6] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).
Visualizing the Reaction Mechanism
Caption: SN2 mechanism for the alkylation of a primary amine.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the N-alkylation of a variety of primary and secondary amines. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Materials & Reagents
-
Amine: Primary or secondary amine (1.0 equivalent)
-
This compound: (1.0 - 1.2 equivalents)
-
Base: Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) or DIPEA (2.0 equivalents)
-
Solvent: Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needle for inert gas supply
-
Syringe for liquid additions
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Column chromatography setup
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and flush with an inert gas (Nitrogen or Argon) for 5-10 minutes.[10]
-
Add the anhydrous solvent (e.g., Acetonitrile) via syringe to dissolve/suspend the reactants. Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Alkylating Agent:
-
Prepare a solution of this compound (1.1 equiv.) in a small amount of the reaction solvent.
-
Using a syringe, add the benzyl bromide solution dropwise to the stirred amine suspension over 15-20 minutes.[10] A slow addition is critical to control the reaction exotherm and minimize side reactions.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).[13] The disappearance of the limiting starting material (typically the amine) indicates reaction completion.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Dissolve the residue in an organic solvent such as Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining HBr and acidic impurities) and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10][14]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel.[13][15] A gradient elution with a Hexanes/Ethyl Acetate system is often effective.
-
Combine the pure fractions (as determined by TLC) and remove the solvent to yield the purified N-alkylated amine.
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for N-alkylation.
Summary of Reaction Parameters
The optimal conditions for N-alkylation can vary significantly based on the nucleophilicity and steric hindrance of the amine substrate. The following table provides general guidance.
| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Aromatic Amines (Anilines) | Notes & Rationale |
| Equivalents of Amine | 1.0 - 2.0 | 1.0 | 1.0 | Higher equivalents for primary amines can help minimize dialkylation. |
| Base | K₂CO₃, DIPEA, Et₃N | K₂CO₃, DIPEA, Et₃N | K₂CO₃, Cs₂CO₃ | A non-nucleophilic base is essential to prevent competition with the amine.[10] |
| Solvent | ACN, THF, DMF | ACN, THF, DMF | DMF, DMSO, Toluene | Polar aprotic solvents are generally preferred to solvate the reactants.[11] |
| Temperature | Room Temp. to 60 °C | Room Temp. to 80 °C | 80 °C to Reflux | Less nucleophilic amines (anilines) require more forcing conditions. |
| Reaction Time | 2 - 12 hours | 4 - 24 hours | 12 - 48 hours | Monitor by TLC for completion. |
Safety and Handling
-
This compound is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Amines can be corrosive, toxic, and have strong, unpleasant odors. Handle with care in a fume hood.
-
Solvents such as DMF and Acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Insufficient temperature; inactive amine (protonated); poor quality reagents. | Increase reaction temperature; ensure the base is anhydrous and sufficient; check the purity of starting materials. |
| Significant Overalkylation | Benzyl bromide concentration too high; highly reactive amine. | Use a larger excess of the amine; add benzyl bromide more slowly or at a lower temperature. |
| Formation of Side Products | Reaction temperature too high; presence of water. | Lower the reaction temperature; ensure all glassware and reagents are scrupulously dry. Benzyl alcohol may form as a side-product if water is present.[16] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]
- 5. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 202522-22-3 [chemicalbook.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)benzyl bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry, valued for its ability to introduce a fluorinated benzyl moiety into a target molecule.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring can significantly enhance the pharmacological properties of a drug candidate. These properties include improved metabolic stability, increased binding affinity to target receptors, and enhanced lipophilicity, which can lead to better bioavailability.[1] This reagent is particularly useful for the synthesis of novel therapeutics where fine-tuning of these pharmacokinetic and pharmacodynamic parameters is crucial.
This document provides detailed application notes on the use of this compound in the synthesis of pharmaceutical compounds, with a specific focus on the experimental drug candidate Rolofylline. It also includes generalized experimental protocols for N-alkylation and Grignard reactions, which are common transformations involving this reagent.
Application in the Synthesis of Rolofylline (KW-3902)
Rolofylline is an investigational drug that acts as a selective antagonist of the adenosine A1 receptor.[3][4] It was developed for the potential treatment of acute heart failure.[4] The synthesis of Rolofylline provides a practical example of the application of this compound in the development of a complex pharmaceutical agent. The core of the synthetic strategy involves the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl group at the 8-position of a xanthine scaffold.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 206860-48-2 |
| Molecular Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.02 g/mol |
| Appearance | Colorless to Yellow Liquid |
| Boiling Point | 141 °C (lit.) |
| Density | 1.665 g/mL at 25 °C (lit.) |
| Refractive Index (N20/D) | 1.481-1.483 |
(Source: MySkinRecipes)
Signaling Pathway of Rolofylline's Target: Adenosine A1 Receptor
Rolofylline functions by blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, adenosine, to the A1 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[5][6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, mediating various physiological effects. By antagonizing this receptor, Rolofylline is intended to counteract these effects.
Experimental Protocols
The following are generalized protocols for reactions involving this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: N-Alkylation of a Heterocycle
This protocol describes a general procedure for the N-alkylation of a nitrogen-containing heterocycle using this compound under basic conditions.
Materials:
-
Nitrogen-containing heterocycle (e.g., indole, imidazole, xanthine derivative)
-
This compound
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Quenching solution (e.g., water, saturated ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄))
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocycle (1.0 equivalent) and the anhydrous solvent.
-
Deprotonation: Add the base (1.1 to 2.0 equivalents) to the stirred solution. If using NaH, add portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes, or until hydrogen evolution ceases. If using K₂CO₃, the mixture can be stirred at room temperature.
-
Alkylation: Slowly add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If NaH was used, quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C. Filter off any insoluble salts.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Expected Yields for Analogous Reactions:
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Theophylline | K₂CO₃ | H₂O | 100 | - | Moderate |
| Indole | NaH | DMF | 25-60 | 2-24 | 60-90 |
| Quinazolinone | K₂CO₃ | DMF | 100 | 3 | 82 |
(Note: These are representative yields for similar N-alkylation reactions and may vary for the specific substrate.)
Protocol 2: Grignard Reagent Formation and Reaction
This protocol outlines the preparation of a Grignard reagent from this compound and its subsequent reaction with an electrophile. This is a key step in the synthesis of certain pharmaceuticals where a carbon-carbon bond formation is required.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or THF
-
Initiator (e.g., a small crystal of iodine)
-
Electrophile (e.g., an aldehyde, ketone, or an 8-haloxanthine derivative)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions (flame- or oven-dried)
Procedure:
Part A: Grignard Reagent Preparation
-
Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Initiation: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous ether/THF to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.
-
Formation: Once the reaction has started, add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with an Electrophile
-
Addition of Electrophile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of the electrophile (e.g., 8-bromo-1,3-dipropylxanthine for Rolofylline synthesis) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction and Purification: Proceed with a standard aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography as described in Protocol 1.
Expected Yields for Grignard Formation and Coupling:
| Reaction Step | Typical Yield (%) |
| Grignard Reagent Formation | 80-95% (in solution) |
| Coupling with Electrophile | 50-80% |
(Note: Yields are highly dependent on maintaining strict anhydrous conditions and the reactivity of the electrophile.)
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its utility is demonstrated in the synthesis of complex molecules like Rolofylline, where the introduction of the fluorinated benzyl moiety is a key step in achieving the desired pharmacological profile. The provided protocols for N-alkylation and Grignard reactions offer a foundation for researchers to employ this reagent in the development of novel drug candidates. Careful optimization of reaction conditions is essential to achieve high yields and purity in these synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rolofylline (KW-3902): a new adenosine A1-receptor antagonist for acute congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Agrochemical Synthesis: Utilizing 4-Fluoro-2-(trifluoromethyl)benzyl bromide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoro-2-(trifluoromethyl)benzyl bromide and its related structures as key intermediates in the synthesis of modern agrochemicals. The inclusion of fluorine and trifluoromethyl groups can significantly enhance the biological efficacy, metabolic stability, and target specificity of active ingredients. While direct, extensively documented applications of this compound in commercial agrochemicals are not widely published, its structural analog, 4-(trifluoromethyl)benzyl alcohol, serves as a crucial precursor in the synthesis of the novel insecticide, Benzpyrimoxan. This document will focus on Benzpyrimoxan as a prime example to illustrate the synthetic utility of this class of compounds, providing detailed protocols, biological activity data, and insights into its mode of action.
Introduction: The Role of Fluorinated Benzyl Halides in Agrochemicals
This compound is a versatile chemical building block for organic synthesis.[1] Its utility in agrochemical research stems from the advantageous properties conferred by the fluorine and trifluoromethyl substituents. These groups can modulate a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation, often leading to more potent and selective pesticides.[1] The bromide functional group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds.
Case Study: Benzpyrimoxan - A Novel Insecticide
Benzpyrimoxan is a recently developed insecticide that demonstrates remarkable efficacy against rice planthoppers, including strains resistant to existing chemistries.[2][3] It is structurally characterized by a pyrimidine core substituted with a 1,3-dioxanyl group and a 4-(trifluoromethyl)benzyloxy moiety.[2]
Synthesis of Benzpyrimoxan
The synthesis of Benzpyrimoxan involves a multi-step process starting from 4,6-dihydroxypyrimidine. A key step in this synthesis is the introduction of the 4-(trifluoromethyl)benzyloxy group via the reaction of a pyrimidine intermediate with 4-(trifluoromethyl)benzyl alcohol.[2][4] While the commercial synthesis uses the alcohol, this compound could be readily synthesized from the corresponding alcohol and utilized in a similar nucleophilic substitution reaction.
Experimental Protocol: Synthesis of Benzpyrimoxan [2]
This protocol outlines the laboratory-scale synthesis of Benzpyrimoxan.
Step 1: Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (5)
-
To a stirred solution of phosphorus oxychloride (103 g, 670 mmol), slowly add N,N-dimethylformamide (15.0 g, 130 mmol) at 0°C.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4,6-dihydroxypyrimidine (4) to the mixture and stir at 90°C for 3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield the crude intermediate.
-
React the crude intermediate with 1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water, to yield 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine (5).
Step 2: Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (6)
-
To a solution of compound 5 (1.0 g, 4.3 mmol) and 4-(trifluoromethyl)benzyl alcohol (0.82 g, 4.7 mmol) in N,N-dimethylformamide (10 mL), add sodium hydride (60% in oil, 0.21 g, 5.2 mmol) at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the residue by silica gel chromatography to yield compound 6 .
Step 3: Synthesis of 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Benzpyrimoxan)
-
To a solution of compound 6 in a suitable solvent, add a palladium catalyst (e.g., Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere to reduce the chlorine group.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the residue to obtain Benzpyrimoxan.
Synthetic Workflow for Benzpyrimoxan
Caption: Synthetic pathway of the insecticide Benzpyrimoxan.
Biological Activity of Benzpyrimoxan
Benzpyrimoxan exhibits potent insecticidal activity, particularly against the nymphal stages of rice planthoppers.[5] It is effective against strains that have developed resistance to other classes of insecticides.[5]
Table 1: Insecticidal Activity of Benzpyrimoxan against Rice Planthoppers [5]
| Target Pest | Developmental Stage | LC50 (mg a.i./L) |
| Brown Planthopper (BPH) | 1st to 3rd Instar Nymphs | < 1 |
| Green Leafhopper | Nymphs | 3 - 10 |
Table 2: Comparative Activity of Benzpyrimoxan against a Resistant BPH Strain [5]
| Insecticide | R/S Ratio* |
| Benzpyrimoxan | 2 |
| Fipronil | > 100 |
| Etofenprox | > 50 |
| Buprofezin | > 30 |
| Imidacloprid | > 20 |
*R/S Ratio: Resistance ratio, calculated as the LC50 for the resistant strain divided by the LC50 for the susceptible strain.
Mode of Action of Benzpyrimoxan
Benzpyrimoxan acts as an insect growth regulator by disrupting the molting process.[6] Its mode of action is novel and distinct from other insecticides. It interferes with ecdysone metabolism, leading to abnormally high titers of the molting hormone, ecdysone, during the molting phase.[6][7] This hormonal imbalance disrupts the normal shedding of the old cuticle, ultimately causing the death of the insect nymph.[6]
Signaling Pathway Disruption by Benzpyrimoxan
Caption: Disruption of the insect molting hormone pathway by Benzpyrimoxan.
Conclusion
While direct and detailed public data on agrochemicals synthesized from this compound remains limited, the case of Benzpyrimoxan effectively demonstrates the significant potential of structurally related fluorinated benzyl intermediates in the development of novel and effective crop protection agents. The unique properties imparted by the fluorinated substituents contribute to high biological activity and a novel mode of action, making these compounds valuable tools for overcoming challenges such as insecticide resistance. Further research into the applications of this compound and its isomers is warranted to explore their full potential in the discovery of next-generation agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The introduction of Benzpyrimoxan_Chemicalbook [chemicalbook.com]
- 5. zenodo.org [zenodo.org]
- 6. nichino.co.jp [nichino.co.jp]
- 7. irac-online.org [irac-online.org]
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)benzyl Bromide as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Fluoro-2-(trifluoromethyl)benzyl (FTFMB) group is an electron-deficient benzyl-type protecting group for hydroxyl functionalities. The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring modifies the reactivity and stability of the benzyl ether linkage compared to traditional benzyl or substituted benzyl ethers like the p-methoxybenzyl (PMB) group. This modification can offer advantages in multi-step organic synthesis, particularly in scenarios requiring selective deprotection or altered reactivity of the protected molecule. These application notes provide an overview of the use of 4-fluoro-2-(trifluoromethyl)benzyl bromide for the protection of alcohols and phenols, along with generalized protocols for protection and deprotection.
Key Features of the FTFMB Protecting Group
The FTFMB protecting group offers a unique combination of properties:
-
Stability: Like other benzyl ethers, the FTFMB group is generally stable to a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.
-
Modified Reactivity: The electron-withdrawing substituents (-F and -CF3) decrease the electron density of the benzyl ring. This can influence the reactivity of the protected molecule and the conditions required for deprotection. For instance, in glycosylation reactions, electron-withdrawing groups on the benzyl protecting group at the C-2 position of a glycosyl donor can lead to higher 1,2-cis selectivity.[1]
-
Orthogonality: The FTFMB group can be cleaved under conditions that leave other protecting groups, such as silyl ethers and acetals, intact. This orthogonality is crucial in complex synthetic strategies.
-
NMR Spectral Signature: The fluorine atoms provide a useful handle for monitoring reaction progress and characterizing intermediates by ¹⁹F NMR spectroscopy.
Applications in Organic Synthesis
The FTFMB protecting group is a valuable tool in various areas of organic synthesis, including:
-
Carbohydrate Chemistry: In the synthesis of oligosaccharides, the choice of protecting group can significantly impact the stereochemical outcome of glycosylation reactions. The use of electron-deficient benzyl groups like FTFMB can favor the formation of specific glycosidic linkages.[1]
-
Nucleoside and Nucleotide Chemistry: The synthesis of modified nucleosides and nucleotides often requires robust protecting groups that can withstand a variety of reaction conditions. The stability of the FTFMB group makes it a suitable candidate for protecting hydroxyl groups in these complex molecules.
-
Multi-step Synthesis of Bioactive Molecules: In the synthesis of pharmaceuticals and other bioactive compounds, the strategic use of protecting groups is essential. The FTFMB group provides an additional option for chemists to fine-tune their protecting group strategy.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of alcohols and phenols with benzyl-type protecting groups and their subsequent deprotection. Note: Specific quantitative data for this compound is limited in the available literature. The presented data is based on general protocols for similar benzyl protecting groups and should be considered as a starting point for optimization.
Table 1: Generalized Conditions for Protection of Alcohols and Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | NaH | THF or DMF | 0 to rt | 2-12 | 85-95 |
| Secondary Alcohol | NaH | THF or DMF | 0 to rt | 4-24 | 80-90 |
| Phenol | K₂CO₃ or Cs₂CO₃ | DMF or Acetone | rt to 60 | 2-8 | 90-98 |
Table 2: Generalized Conditions for Deprotection of FTFMB Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C (10 mol%) | MeOH or EtOAc | rt | 2-12 | 90-99 |
| Oxidative Deprotection | DDQ | CH₂Cl₂/H₂O | rt | 1-6 | 85-95 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound (General Procedure)
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portionwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x V).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-2-(trifluoromethyl)benzyl ether.
Protocol 2: Deprotection of a 4-Fluoro-2-(trifluoromethyl)benzyl Ether by Catalytic Hydrogenolysis (General Procedure)
This protocol describes a general procedure for the cleavage of a 4-fluoro-2-(trifluoromethyl)benzyl ether using catalytic hydrogenolysis. This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzyl ether
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the 4-fluoro-2-(trifluoromethyl)benzyl ether (1.0 equiv) in MeOH or EtOAc, add Pd/C (10 mol% by weight).
-
Stir the suspension under an atmosphere of hydrogen (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.
Mandatory Visualizations
Caption: General workflow for the protection of an alcohol with this compound and subsequent deprotection.
Caption: Structure and key properties of the 4-Fluoro-2-(trifluoromethyl)benzyl (FTFMB) protecting group.
References
Application Notes and Protocols: Suzuki Coupling Reactions Involving 4-Fluoro-2-(trifluoromethyl)benzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups into molecular frameworks is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The 4-fluoro-2-(trifluoromethyl)benzyl moiety is therefore a valuable building block for novel therapeutics. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for creating carbon-carbon bonds, and its application to benzyl halides provides a direct route to synthesizing complex diarylmethane structures, which are prevalent in many biologically active compounds.[3][4]
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 4-Fluoro-2-(trifluoromethyl)benzyl bromide with various arylboronic acids or their derivatives.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5] In the context of this application, this compound serves as the electrophilic partner, reacting with a nucleophilic arylboronic acid or its corresponding trifluoroborate salt in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three key steps: oxidative addition of the benzyl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired diarylmethane product and regenerate the Pd(0) catalyst.[6]
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of benzyl halides with aryltrifluoroborates and arylboronic acids.[3][7] Optimization may be necessary for specific substrate combinations.
Protocol 1: Coupling with Potassium Aryltrifluoroborates
This protocol is based on the work of Molander et al., utilizing stable and easy-to-handle potassium aryltrifluoroborates.[3]
Materials:
-
This compound
-
Potassium aryltrifluoroborate (1.01 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
SPhos (4 mol%) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
To an oven-dried reaction vessel, add this compound (0.5 mmol, 1.0 eq), the potassium aryltrifluoroborate (0.505 mmol, 1.01 eq), cesium carbonate (1.5 mmol, 3.0 eq), and the palladium catalyst and ligand (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.01 mmol, 2 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of THF/H₂O (10:1, 5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 77-80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.
Protocol 2: Coupling with Arylboronic Acids under Microwave Conditions
This protocol is adapted for potentially faster reaction times using microwave irradiation, which has been shown to be effective for benzylic couplings.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
JohnPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor and appropriate microwave vials
Procedure:
-
In a microwave vial, combine this compound (0.2 mmol, 1.0 eq), the arylboronic acid (0.24 mmol, 1.2 eq), Pd(OAc)₂ (0.004 mmol, 2 mol%), JohnPhos (0.008 mmol, 4 mol%), and K₂CO₃ (0.4 mmol, 2.0 eq).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, rinsing with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude residue can be partitioned between water and ethyl acetate, with the aqueous layer being extracted further with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of substituted benzyl bromides with various arylboronic acid derivatives, based on published data for analogous substrates.[3][7] Yields for this compound are expected to be in a similar range.
Table 1: Representative Yields for Suzuki Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates
| Entry | Benzyl Bromide Derivative | Aryltrifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 85[3] |
| 2 | 4-(Trifluoromethyl)benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 92[3] |
| 3 | 4-Fluorobenzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 88[3] |
| 4 | 4-(Trifluoromethyl)benzyl bromide | Potassium 4-chlorophenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 89[3] |
Yields refer to isolated material. Data is illustrative based on similar substrates.
Table 2: Representative Yields for Microwave-Assisted Suzuki Coupling of Benzyl Bromides with Arylboronic Acids
| Entry | Benzyl Bromide Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 | 30 | 75[7] |
| 2 | 4-Methoxybenzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 | 30 | 80[7] |
| 3 | 4-Methoxybenzyl bromide | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 | 30 | 35[7] |
Yields refer to isolated material. Data is illustrative based on similar substrates.
Workflow and Visualization
A generalized workflow for the synthesis and purification process is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck reaction involving 4-Fluoro-2-(trifluoromethyl)benzyl bromide. This substrate is of significant interest in medicinal chemistry and materials science due to the presence of both fluorine and trifluoromethyl substituents, which can impart unique electronic properties, enhance metabolic stability, and improve binding affinity in target molecules. The following information is curated from established literature precedents for palladium-catalyzed cross-coupling reactions of similar benzyl halides and fluorinated compounds.
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1] This reaction is exceptionally versatile, tolerating a wide array of functional groups, and is a powerful tool for the synthesis of substituted alkenes.[1] For substrates such as this compound, the electron-withdrawing nature of the fluoro and trifluoromethyl groups is anticipated to influence the reactivity, potentially facilitating the oxidative addition step of the catalytic cycle.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by the coordination and subsequent migratory insertion of the alkene into the Pd-C bond. A β-hydride elimination then occurs, yielding the substituted alkene product and a palladium-hydride complex. The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the active Pd(0) catalyst.
Data Presentation: Heck Reaction Conditions for Substituted Benzyl Halides
The following table summarizes representative conditions for the Heck reaction of various substituted benzyl halides with different alkenes, providing a comparative reference for designing experiments with this compound.
| Entry | Benzyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | Methyl acrylate | Pd(OAc)₂ (1) | - | Bu₃N (1) | - | 100 | - | - |
| 2 | Benzyl bromide | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 3 | 4-Chlorobenzyl chloride | Styrene | Ni(cod)₂ (5) | PCyPh₂ (5) | - | Toluene | RT | 2 | 92 |
| 4 | 4-(Trifluoromethyl)benzyl chloride | Ethylene | Ni(cod)₂ (5) | PCyPh₂ (5) | - | Toluene | RT | 2 | 95 |
| 5 | 2-(Trifluoromethyl)benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 6 | 4-Fluorobenzyl bromide | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | DMF | 120 | 24 | 78 |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes, styrene and n-butyl acrylate. These protocols are based on established procedures for similar substrates.
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize 1-(4-fluoro-2-(trifluoromethyl)benzyl)-2-phenylethene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to dissolve the catalyst and ligand.
-
To this solution, add this compound (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), and triethylamine (2.0 mmol, 2.0 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and the triethylammonium bromide salt.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a condenser and under a nitrogen atmosphere, place Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous acetonitrile (5 mL) as the solvent.
-
Add this compound (1.0 mmol, 1.0 eq.), n-butyl acrylate (1.5 mmol, 1.5 eq.), and Na₂CO₃ (2.0 mmol, 2.0 eq.).
-
Heat the mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow
The general workflow for setting up a Heck reaction is outlined below. It emphasizes the importance of maintaining an inert atmosphere to prevent the degradation of the palladium catalyst.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Benzyl bromides are lachrymatory and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Reactions under pressure or at high temperatures should be conducted behind a safety shield.
References
Synthesis of Heterocyclic Compounds with 4-Fluoro-2-(trifluoromethyl)benzyl bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl bromide is a versatile reagent in synthetic organic chemistry, particularly valued for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds via nucleophilic substitution reactions with this compound.
The primary application of this reagent involves its reaction as an electrophile with nucleophilic heterocyclic compounds. The bromide atom serves as a good leaving group, facilitating N-, O-, and S-alkylation of diverse heterocyclic systems under basic conditions. The general workflow for these synthetic transformations is outlined below.
Caption: General workflow for the synthesis of heterocyclic compounds using this compound.
N-Alkylation of Heterocycles
N-alkylation is a common strategy to modify the physicochemical properties of nitrogen-containing heterocycles. The reaction of this compound with heterocycles such as pyrazoles, triazoles, and imidazoles typically proceeds smoothly in the presence of a suitable base.
General Experimental Protocol for N-Alkylation:
-
To a solution of the desired heterocycle (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetone, or acetonitrile), add a base (1.1 - 1.5 eq.). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the heterocycle.
-
Add this compound (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (if NaH was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated heterocycle.
The choice of base and solvent can influence the reaction rate and yield. Stronger bases like NaH are often used with less nucleophilic heterocycles, while weaker bases like K₂CO₃ are suitable for more reactive systems.
Caption: Signaling pathway for the N-alkylation of heterocycles.
Table 1: Representative Data for N-Alkylation Reactions
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | K₂CO₃ | DMF | 60 | 4 | 85 |
| 1,2,4-Triazole | NaH | THF | rt | 6 | 78 |
| Imidazole | K₂CO₃ | Acetonitrile | 80 | 3 | 92 |
Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
O-Alkylation of Phenolic Heterocycles
The Williamson ether synthesis is a reliable method for the O-alkylation of phenols. This can be applied to phenolic heterocycles or other hydroxyl-containing heterocyclic systems using this compound.
General Experimental Protocol for O-Alkylation:
-
Dissolve the phenolic heterocycle (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetone.
-
Add a base (1.2 - 2.0 eq.), typically potassium carbonate or sodium hydride, to the solution and stir for 30 minutes at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction to a temperature between 60 °C and 100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired O-alkylated product.
Caption: Experimental workflow for the O-alkylation of phenolic heterocycles.
Table 2: Representative Data for O-Alkylation Reactions
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxypyridine | K₂CO₃ | DMF | 80 | 5 | 88 |
| 2-Hydroxyquinoline | NaH | THF | 60 | 8 | 75 |
| 5-Hydroxybenzimidazole | K₂CO₃ | Acetone | reflux | 6 | 82 |
Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
S-Alkylation of Thiol-Containing Heterocycles
Thiol groups on heterocyclic rings are excellent nucleophiles and readily undergo S-alkylation with this compound under mild basic conditions to form the corresponding thioethers.
General Experimental Protocol for S-Alkylation:
-
To a solution of the thiol-containing heterocycle (1.0 eq.) in a solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add this compound (1.05 eq.) and continue stirring at room temperature or with gentle warming.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
Application Note & Protocol Guide: N-Benzylation with 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Abstract
The introduction of fluorinated benzyl groups is a cornerstone strategy in modern medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive technical overview and detailed experimental protocols for the N-benzylation of amines using 4-Fluoro-2-(trifluoromethyl)benzyl bromide. We delve into the mechanistic principles, reagent selection, safety protocols, and practical execution of this critical transformation. Two distinct protocols are presented to accommodate a range of amine substrates, from highly nucleophilic aliphatic amines to less reactive aromatic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Role of Fluorinated Benzyl Moieties
N-alkylation of amines is a fundamental reaction in organic synthesis, forming the basis for the construction of countless pharmaceuticals, agrochemicals, and functional materials[1]. The N-benzyl group, in particular, is a prevalent structural motif. The specific reagent at the core of this guide, this compound, offers chemists the ability to install a unique electronically-modified benzyl group.
The strategic placement of fluorine and a trifluoromethyl (CF₃) group on the aromatic ring imparts significant changes to the molecule's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, often leading to an increased in-vivo half-life of a drug candidate.
-
Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Receptor Binding: The high electronegativity of fluorine can lead to unique non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) within a biological target, potentially increasing binding affinity and selectivity.
This reagent is a powerful tool for chemists engaged in lead optimization and the synthesis of novel chemical entities.
Reagent Profile: this compound
A thorough understanding of the electrophile is critical for successful reaction design and safe execution.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 206860-48-2 | [2][3] |
| Molecular Formula | C₈H₅BrF₄ | [3] |
| Molecular Weight | 257.02 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 141 °C (lit.) | |
| Density | 1.665 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.482 (lit.) |
Safety & Handling
This compound is a corrosive and hazardous substance that requires strict safety protocols.[2]
-
Hazard Classification: Skin Corrosion, Category 1B. Causes severe skin burns and eye damage.[4]
-
Signal Word: Danger.[4]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[5]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[4][6]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. Keep the container tightly closed. Recommended storage temperature is 2 - 8 °C.[3]
Mechanistic Underpinnings of N-Benzylation
The N-benzylation of an amine with a benzyl bromide proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] This reaction is characterized by the backside attack of the nucleophilic amine on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.
Key Reaction Parameters:
-
The Nucleophile (Amine): The reaction rate is highly dependent on the nucleophilicity of the amine. Primary and secondary aliphatic amines are generally excellent nucleophiles. Aromatic amines (e.g., anilines) and certain nitrogen-containing heterocycles are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic system and may require more forcing conditions.
-
The Electrophile (Benzyl Bromide): The benzylic carbon is activated towards Sₙ2 attack due to the stabilizing effect of the adjacent phenyl ring on the transition state. Bromide is an excellent leaving group, facilitating the reaction.
-
The Base: A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. For primary and secondary amines, this prevents the formation of the unreactive ammonium salt. Common choices include mild inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (triethylamine, DIPEA). For less nucleophilic amines or amides, a stronger base like sodium hydride (NaH) may be required to deprotonate the nitrogen, thereby generating a more potent nucleophile.[7][8]
-
The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal for Sₙ2 reactions.[7][8] They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it free to attack the electrophile.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the N-benzylation reaction under two different sets of conditions, tailored to the reactivity of the amine substrate.
Protocol 1: N-Benzylation of Aliphatic Amines with Potassium Carbonate
This robust method is suitable for most primary and secondary aliphatic amines, which are sufficiently nucleophilic to react under mild basic conditions.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Amine Substrate | - | - | 1.0 mmol | 1.0 |
| This compound | 257.02 | 283 mg (170 µL) | 1.1 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276 mg | 2.0 mmol | 2.0 |
| Acetonitrile (MeCN), anhydrous | - | 10 mL | - | - |
Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Reagent Addition: While stirring at room temperature (20-25 °C), add this compound (1.1 mmol) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up (Filtration): Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional acetonitrile or ethyl acetate.
-
Work-up (Concentration): Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Work-up (Extraction): Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated amine.
Protocol 2: N-Benzylation of Weakly Nucleophilic Amines with Sodium Hydride
This protocol is designed for less reactive substrates, such as anilines, amides, or certain nitrogen heterocycles, where a stronger base is needed to generate a more potent nucleophile.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Amine/Amide Substrate | - | - | 1.0 mmol | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 48 mg | 1.2 mmol | 1.2 |
| This compound | 257.02 | 283 mg (170 µL) | 1.1 mmol | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
Procedure
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 mmol, 60% dispersion in oil).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes via cannula under a positive pressure of nitrogen.
-
Solvent and Substrate Addition: Add anhydrous DMF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath. Add a solution of the amine/amide substrate (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Reagent Addition: Cool the mixture back to 0 °C and add this compound (1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quenching): Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.
-
Work-up (Extraction): Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Work-up (Washing): Wash the combined organic layers with water (2 x 25 mL) to remove residual DMF, followed by brine (1 x 25 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive amine. 2. Base is too weak. 3. Reagents are not anhydrous (for NaH protocol). 4. Low reaction temperature/time. | 1. Switch from Protocol 1 to Protocol 2 (use NaH). 2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃, or NaH). 3. Ensure all glassware is oven-dried and solvents are anhydrous. 4. Increase reaction temperature and/or extend reaction time. Consider adding a catalytic amount of sodium iodide (NaI) to promote the reaction via the Finkelstein reaction.[8] |
| Formation of Di-benzylated Product | 1. Occurs with primary amines. 2. Amine is highly nucleophilic. 3. Benzyl bromide is in excess. | 1. Use a larger excess of the primary amine relative to the benzyl bromide. 2. Add the benzyl bromide slowly at a lower temperature (e.g., 0 °C) to control the reaction rate. 3. Use a slight excess of amine (e.g., 1.2 equiv) instead of benzyl bromide. |
| Complex Mixture of Products | 1. Decomposition of starting material or product. 2. Side reactions due to high temperature. | 1. Run the reaction at a lower temperature for a longer period. 2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
| Difficult Purification | 1. Residual DMF from Protocol 2. 2. Product is very polar or non-polar. | 1. Perform multiple, vigorous water washes during the extraction phase to remove DMF. 2. Adjust the solvent system for column chromatography; consider a different stationary phase (e.g., alumina) if silica gel is ineffective. |
Conclusion
The N-benzylation reaction using this compound is a highly effective method for incorporating a valuable, electronically-modified moiety into a wide range of amine-containing molecules. By carefully selecting the appropriate base and solvent conditions, as detailed in the provided protocols, researchers can achieve high yields and purity. Understanding the underlying Sₙ2 mechanism and adhering to strict safety protocols are paramount for the successful and safe execution of this transformation. This versatile building block will undoubtedly continue to play a significant role in the discovery and development of new chemical entities across the scientific landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-(Trifluoromethyl)benzyl bromide 98 402-49-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)benzyl bromide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)benzyl bromide is a versatile building block in medicinal chemistry, prized for its ability to introduce the 4-fluoro-2-(trifluoromethyl)benzyl moiety into potential drug candidates.[1] The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule. The fluorine atom can improve metabolic stability and binding affinity, while the trifluoromethyl group often increases lipophilicity, which can lead to better cell permeability and bioavailability.[2] This reagent is particularly valuable in the synthesis of enzyme inhibitors and receptor ligands, where precise molecular interactions are crucial for therapeutic efficacy.[1]
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of anti-inflammatory agents. Detailed experimental protocols for representative synthetic transformations are also included.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as an alkylating agent in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the straightforward introduction of the 4-fluoro-2-(trifluoromethyl)benzyl group into a wide range of molecular scaffolds.
Synthesis of Anti-Inflammatory Agents
One notable application of this reagent is in the synthesis of potent anti-inflammatory compounds. For instance, derivatives of 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one have been synthesized and shown to exhibit significant anti-inflammatory activity.[3] These compounds effectively inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO) in cellular assays.[3]
The synthesis of these piperidin-4-one derivatives involves an aldol condensation reaction, where this compound is not directly used in the final active molecule but rather in the synthesis of precursors or related derivatives that inform the structure-activity relationship (SAR) studies of compounds with similar substitution patterns. The general principle involves leveraging the electronic properties of the trifluoromethyl and fluoro-substituted phenyl ring to enhance the biological activity of the core scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of benzyl bromide derivatives in the synthesis of medicinally relevant compounds. While these protocols are based on established procedures for similar molecules, they can be adapted for reactions with this compound.
Protocol 1: General Procedure for N-Benzylation of Piperazine Derivatives
This protocol describes a general method for the N-alkylation of a piperazine derivative with a benzyl bromide, a common reaction in the synthesis of various biologically active compounds.
Materials:
-
This compound
-
Piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the piperazine derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated piperazine derivative.
Workflow for N-Benzylation of Piperazine:
Caption: General workflow for the N-benzylation of a piperazine derivative.
Protocol 2: Synthesis of 3,5-Bis(substituted-benzylidene)piperidin-4-one Derivatives (Illustrative)
While not a direct use of the title compound, this protocol for the synthesis of anti-inflammatory piperidin-4-ones demonstrates the type of core scaffold where the 4-fluoro-2-(trifluoromethyl)benzyl moiety could be beneficial.
Materials:
-
N-substituted-4-piperidone
-
Substituted benzaldehyde (e.g., 2-(trifluoromethyl)benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve the N-substituted-4-piperidone (1.0 eq) and the substituted benzaldehyde (2.2 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 3,5-bis(substituted-benzylidene)piperidin-4-one derivative.
Signaling Pathway Inhibition by Piperidin-4-one Derivatives:
The synthesized anti-inflammatory compounds inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Simplified signaling pathway of LPS-induced inflammation and the point of inhibition.
Quantitative Data
The following table summarizes the reported anti-inflammatory activity of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives, which serve as a model for the potential efficacy of compounds containing the 4-fluoro-2-(trifluoromethyl)benzyl moiety.
| Compound | Target | Assay | IC₅₀ / Inhibition | Reference |
| c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | TNF-α | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] |
| IL-6 | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] | |
| IL-1β | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] | |
| PGE2 | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] | |
| NO | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] | |
| c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | TNF-α | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] |
| IL-6 | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] | |
| IL-1β | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] | |
| PGE2 | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] | |
| NO | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] |
Conclusion
This compound is a valuable reagent for medicinal chemists seeking to introduce a fluorinated benzyl moiety to enhance the drug-like properties of their compounds. Its application in the synthesis of potent anti-inflammatory agents highlights its potential in developing novel therapeutics. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile building block in their drug discovery programs.
References
Application Notes and Protocols for Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorinated building blocks offer a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of lead compounds, often leading to enhanced potency, metabolic stability, and bioavailability. These application notes provide an overview of the benefits of fluorination, detailed experimental protocols for the synthesis and evaluation of fluorinated compounds, and insights into the signaling pathways affected by prominent fluorinated drugs.
The Impact of Fluorine in Drug Design
The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart several advantageous characteristics to drug candidates. Judicious placement of fluorine or fluorine-containing moieties can profoundly influence a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences. A primary application of fluorination is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2]
Table 1: Physicochemical Properties of Fluorinated vs. Non-fluorinated Compounds
| Property | General Effect of Fluorination | Example |
| Metabolic Stability (Half-life, t½) | Increased | Introduction of fluorine to a JAK inhibitor doubled its plasma half-life by preventing oxidative clearance.[2] |
| Lipophilicity (LogP) | Variable; single fluorine substitution often slightly increases LogP, while trifluoromethyl groups can decrease it.[1] | The para-trifluoromethyl group in fluoxetine increased its lipophilicity and CNS penetration.[2] |
| Acidity/Basicity (pKa) | Electron-withdrawing effects lower the pKa of nearby basic groups (making them weaker bases) and acidic groups (making them stronger acids).[1] | Fluorination can reduce the basicity of amines, improving membrane permeability and bioavailability.[3] |
| Binding Affinity | Can be enhanced through favorable electrostatic interactions of the polarized C-F bond with the target protein.[1][3] | Fluorinated analogs of gefitinib showed altered binding affinity for the EGFR enzyme.[4] |
Experimental Protocols
Synthesis of Fluorinated Building Blocks
Protocol 1: Synthesis of 3-Fluoroazetidine Hydrochloride
This protocol describes the synthesis of 3-fluoroazetidine, a valuable building block in medicinal chemistry, starting from N-Boc-3-hydroxyazetidine via a fluorination reaction using diethylaminosulfur trifluoride (DAST).
Materials:
-
N-Boc-3-hydroxyazetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
4M HCl in dioxane
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Fluorination:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-fluoroazetidine.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-3-fluoroazetidine (1.0 eq.) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield 3-fluoroazetidine hydrochloride as a white solid.
-
Protocol 2: Synthesis of 4-(Trifluoromethyl)pyridine
This protocol outlines the synthesis of 4-(trifluoromethyl)pyridine from 4-iodopyridine using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃).
Materials:
-
4-Iodopyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
TLC supplies
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-iodopyridine (1.0 eq.), copper(I) iodide (2.0 eq.), and potassium fluoride (2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(trifluoromethyl)pyridine.
In Vitro Assays
Protocol 3: Metabolic Stability Assay using Liver Microsomes
This assay determines the in vitro metabolic stability of a fluorinated compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test fluorinated compound and a non-fluorinated analog (as a control)
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 4: CYP450 Inhibition Assay (Fluorogenic)
This high-throughput assay assesses the potential of a fluorinated compound to inhibit major cytochrome P450 enzymes using specific fluorogenic substrates.[5]
Materials:
-
Test fluorinated compound
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Specific fluorogenic substrates for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Known CYP450 inhibitors (as positive controls)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
Prepare a reaction mixture containing the specific CYP450 enzyme and its corresponding fluorogenic substrate in the buffer.
-
-
Assay Protocol:
-
To the wells of a black microplate, add the test compound dilutions or the known inhibitor.
-
Add the CYP450/substrate mixture to all wells.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Signaling Pathways and Mechanisms of Action
Fluoroquinolone Antibiotics
Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][6] This dual targeting disrupts DNA replication, leading to bacterial cell death.[4] The fluorine atom at the C-6 position is crucial for the potent antibacterial activity of these compounds.
Caption: Mechanism of action of fluoroquinolone antibiotics.
5-Fluorouracil (5-FU)
5-Fluorouracil is an antimetabolite chemotherapy drug that interferes with DNA and RNA synthesis.[7][8] It is converted intracellularly into several active metabolites that exert its cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA.[7][8]
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2).[9] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immunity.[10] By inhibiting JAKs, these drugs block the downstream signaling cascade, leading to a reduction in the inflammatory response. Many successful JAK inhibitors incorporate fluorine to improve their pharmacokinetic properties.
Caption: The JAK-STAT signaling pathway and the action of JAK inhibitors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 6. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-2-(trifluoromethyl)benzyl bromide in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkylation with this compound?
A1: The primary side reactions encountered are over-alkylation (leading to di- or poly-alkylated products), elimination (dehydrobromination) to form a reactive alkene intermediate, and hydrolysis of the benzyl bromide to the corresponding alcohol. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the propensity for these side reactions.
Q2: How do the fluoro and trifluoromethyl substituents affect the reactivity of the benzyl bromide?
A2: The fluoro and trifluoromethyl groups are strongly electron-withdrawing. This makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. While this can increase the rate of the desired SN2 reaction, it can also enhance the acidity of the benzylic protons, making elimination a more competitive pathway, especially in the presence of a strong or bulky base.
Q3: My alkylation reaction is showing low yield of the desired product. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side reactions: The formation of byproducts such as over-alkylated products, elimination products, or the corresponding benzyl alcohol can significantly reduce the yield of the desired product.
-
Poor solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slower reaction rates.
-
Inappropriate base or solvent: The choice of base and solvent is critical and can greatly influence the reaction outcome.
Q4: I am observing a significant amount of di-alkylation in my N-alkylation reaction. How can I minimize this?
A4: To minimize di-alkylation, consider the following strategies:
-
Control stoichiometry: Use a slight excess of the amine nucleophile relative to this compound.
-
Slow addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation step.
-
Choice of base: A weaker base may be sufficient to deprotonate the primary amine without significantly promoting the deprotonation of the less acidic secondary amine product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive reagents. 2. Inappropriate reaction temperature. 3. Incorrect choice of base or solvent. | 1. Ensure the purity and reactivity of starting materials and reagents. 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and anhydrous aprotic solvents (e.g., DMF, Acetonitrile, THF). |
| Significant Over-alkylation (Di- or Poly-alkylation) | 1. Stoichiometry favors multiple alkylations. 2. High concentration of the alkylating agent. 3. Reaction temperature is too high. | 1. Use a 1.1 to 1.5-fold excess of the nucleophile. 2. Add this compound dropwise to the reaction mixture. 3. Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C initially). |
| Formation of Elimination Byproduct | 1. Use of a strong or bulky base. 2. High reaction temperature. | 1. Switch to a milder base such as K₂CO₃ or Cs₂CO₃. Avoid bulky bases like potassium tert-butoxide. 2. Lower the reaction temperature. |
| Presence of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | 1. Hydrolysis of the benzyl bromide due to the presence of water. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Complex Mixture of Products / Difficult Purification | 1. Multiple side reactions occurring simultaneously. 2. Incomplete reaction leading to a mixture of starting material and products. | 1. Re-optimize reaction conditions focusing on a milder base and lower temperature. 2. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 3. Employ column chromatography with a carefully selected eluent system for purification. |
Data Summary
The following table summarizes yields for O-alkylation of methyl-α-D-mannopyranoside with various fluorinated benzyl bromides, providing a comparative perspective on how the degree and position of fluorine substitution can impact reaction efficiency. While not the exact substrate, this data offers valuable insights into the reactivity of fluorinated benzyl bromides.
| Alkylating Agent | Yield (%) |
| Benzyl bromide | 96 |
| 2-Fluorobenzyl bromide | 88 |
| 2,6-Difluorobenzyl bromide | 13 |
| 2,3,5,6-Tetrafluorobenzyl bromide | 64 |
| 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide | 20 |
| 2,3,4,5,6-Pentafluorobenzyl bromide | 16 |
Data adapted from a study on the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside. The reaction was carried out using sodium hydride in DMF.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes a general method for the N-alkylation of a primary or secondary amine using this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq or NaH, 1.1-1.2 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Quenching solution (e.g., water or saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the amine in the anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes (for K₂CO₃) or until hydrogen evolution ceases (for NaH at 0 °C).
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol outlines a general method for the O-alkylation of a phenol using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Extraction solvent (e.g., Ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenol in the anhydrous solvent, add the base.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with the reaction solvent or an extraction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an extraction solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from 4-Fluoro-2-(trifluoromethyl)benzyl bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted solutions for the purification of reaction products derived from 4-Fluoro-2-(trifluoromethyl)benzyl bromide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| PUR-001 | Persistent Contamination with Starting Material | Excess this compound was used in the reaction and was not fully consumed or removed during work-up. The starting material has a similar polarity to the desired product, leading to co-elution in chromatography.[1] | 1. Chemical Quenching: Before work-up, add a nucleophilic scavenger like triethylamine or potassium thiolate to react with the excess benzyl bromide.[2][3] This converts it into a more polar, water-soluble salt that can be easily removed during an aqueous wash.[2][3] 2. Basic Wash: During the work-up, wash the organic layer with a mild base like 10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to remove acidic byproducts and potentially hydrolyze some of the remaining benzyl bromide.[4] 3. Distillation: If the product is thermally stable and has a significantly different boiling point, remove the excess benzyl bromide by distillation under reduced pressure.[3] |
| PUR-002 | Co-elution of Product and Impurities during Chromatography | The polarity of the product and impurities are too similar for effective separation with the chosen solvent system.[5] Secondary interactions between the fluorinated compounds and the stationary phase may be affecting separation.[5] | 1. Optimize Solvent System: Systematically vary the solvent polarity. Try adding a small percentage of a more polar solvent (e.g., methanol in a dichloromethane system) or a less polar one to improve separation.[2] 2. Change Stationary Phase: If silica gel is not effective, consider using a different stationary phase like basic alumina, which can be effective for removing polar impurities like benzyl alcohol or benzoic acid that may form from degradation.[4] For highly polar products, a reversed-phase column (e.g., C18) may be a better choice.[5] 3. Use TLC to Guide: Before running a column, find a solvent system that gives good separation of spots on a Thin Layer Chromatography (TLC) plate.[1] Stains like vanillin can sometimes show different colors for compounds with very close Rf values.[1] |
| PUR-003 | Low Product Yield After Purification | The product is partially soluble in the aqueous layer during extraction. The product is degrading on the silica or alumina column. The product is volatile and is being lost during solvent evaporation. | 1. Minimize Aqueous Washes: Reduce the number and volume of aqueous washes, or back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Deactivate Stationary Phase: Treat silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize acidic sites and prevent degradation of sensitive compounds. 3. Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product. For very volatile compounds, avoid high vacuum.[1] |
| PUR-004 | Product is an Oil and Fails to Crystallize | The product contains impurities that are inhibiting crystal lattice formation. The chosen solvent is not appropriate for inducing crystallization. | 1. Re-purify: Ensure the product is of high purity (>95%) via another method like column chromatography before attempting crystallization. 2. Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., hexane/ethyl acetate, diethyl ether/pentane). The ideal solvent should dissolve the compound when hot but not when cold. 3. Trituration: If the oil is viscous, try triturating (stirring or grinding) it with a non-polar solvent like hexane or pentane. This can sometimes wash away impurities and induce crystallization.[2] |
| PUR-005 | Poor Peak Shape in HPLC (Tailing or Fronting) | Strong secondary interactions are occurring between the fluorinated analyte and residual silanols on the silica-based stationary phase.[5] The mobile phase pH is too close to the pKa of the analyte.[5] The column is overloaded with the sample.[5] | 1. Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[5] 2. Adjust Mobile Phase pH: Modify the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[5] 3. Reduce Sample Load: Decrease the concentration or volume of the injected sample.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for products derived from this compound?
A1: The most common and effective methods are flash column chromatography on silica gel, extraction/liquid-liquid separation, and recrystallization.[2][6] Flash chromatography is highly versatile for separating compounds of varying polarities.[7] Extraction is crucial for the initial work-up to remove water-soluble byproducts and unreacted reagents.[2] Recrystallization is an excellent final step for obtaining highly pure solid products.[3][6]
Q2: How do I select an appropriate solvent system for flash column chromatography?
A2: The best practice is to first use Thin Layer Chromatography (TLC) to screen different solvent systems. A good system will move the desired product to an Rf (retention factor) value of approximately 0.2-0.4, while providing clear separation from impurities. A common starting point for benzyl bromide reaction products is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[2]
Q3: What are the likely byproducts in these reactions and how can they be removed?
A3: Common byproducts include unreacted starting materials, dibenzyl ether (from self-condensation or reaction with hydrolyzed starting material), and benzyl alcohol/benzaldehyde (from hydrolysis/oxidation of the benzyl bromide).[4][8] Polar impurities like benzyl alcohol can often be removed with a standard aqueous work-up or a plug of basic alumina.[4] Less polar byproducts like dibenzyl ether typically require chromatographic separation.[8]
Q4: Can I use a scavenger resin to remove excess this compound?
A4: Yes, using a scavenger resin is a very effective and clean method, especially for small-scale reactions.[2] Resins with nucleophilic functional groups, such as thiol- or amine-based resins, will react with the excess benzyl bromide. The resin can then be simply filtered off, leaving a much cleaner crude product for further purification.[2]
Q5: Are there any special considerations when handling fluorinated compounds during purification?
A5: Organofluorine compounds can sometimes exhibit different behaviors compared to their non-fluorinated analogs. They can have unique intermolecular interactions, which may affect their solubility and elution characteristics in chromatography.[5] It's also important to note that while the building block approach avoids handling hazardous fluorinating agents, general laboratory safety practices for handling halogenated organic compounds should always be followed.[9]
Experimental Protocols
Protocol 1: General Work-up and Extraction
This procedure is designed to quench the reaction and perform an initial purification to remove water-soluble components and excess reagents.
-
Quench Excess Reagent: Cool the reaction mixture in an ice bath. Slowly add a scavenger such as triethylamine (1.5 equivalents relative to the excess benzyl bromide) and stir for 30 minutes.[2][3] This converts the remaining benzyl bromide to a water-soluble ammonium salt.[2]
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (if the reaction contains basic components to be removed).
-
Saturated aqueous NaHCO₃ solution to neutralize the acid and remove acidic byproducts.[4]
-
Water.
-
Brine (saturated aqueous NaCl) to facilitate phase separation.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[4]
Protocol 2: Flash Column Chromatography
This protocol describes a standard method for purifying the crude product obtained from the work-up.[7]
-
Prepare the Column: Select a column of appropriate size. Dry-pack it with silica gel.
-
Equilibrate: Run the chosen eluent (e.g., 95:5 hexanes:ethyl acetate) through the column until the silica is fully wetted and equilibrated.[7]
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute and Collect: Add the eluent to the column and apply gentle air pressure to begin elution.[7] Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for product purification.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Reaction Yield with 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 4-Fluoro-2-(trifluoromethyl)benzyl bromide (FTBB). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and navigate challenges encountered during your experiments.
Introduction to this compound
This compound (FTBB), with CAS Number 206860-48-2, is a versatile reagent in organic synthesis, particularly for introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into various molecules.[1][2][3] This structural motif is of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds.[4][5][6] However, the unique electronic properties of this reagent also necessitate careful optimization of reaction conditions to achieve high yields and minimize side products.
This guide provides practical, field-proven insights to help you overcome common hurdles in your synthetic endeavors with FTBB.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material and no, or very little, desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Base Strength or Stoichiometry | The nucleophile (e.g., an alcohol, amine, or thiol) requires deprotonation to become sufficiently reactive. The pKa of your nucleophile will dictate the required base strength. For alcohols and phenols, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[7][8][9] For less acidic nucleophiles, a stronger base may be necessary. Actionable Steps: 1. Verify Base Strength: Ensure the pKa of the conjugate acid of your base is at least 2-3 units higher than the pKa of your nucleophile. 2. Increase Stoichiometry: Use 1.5 to 3.0 equivalents of the base to ensure complete deprotonation.[7] 3. Change the Base: If using a weak base like K₂CO₃ with an alcohol, consider switching to a stronger, non-nucleophilic base like NaH. |
| Poor Solvent Choice | The solvent plays a critical role in an Sₙ2 reaction. Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are generally preferred as they solvate the cation of the base without deactivating the nucleophile.[7][8] Actionable Steps: 1. Switch to a Polar Aprotic Solvent: If using a protic or nonpolar solvent, switch to anhydrous DMF, ACN, or THF. 2. Ensure Anhydrous Conditions: Water can react with strong bases and the electrophile.[10] Use freshly dried solvents. |
| Low Reaction Temperature | While some alkylations proceed at room temperature, less reactive nucleophiles or steric hindrance may require heating to overcome the activation energy barrier.[7] Actionable Steps: 1. Gradually Increase Temperature: Heat the reaction to 40-80°C and monitor by TLC.[7] 2. Microwave Irradiation: For very sluggish reactions, microwave synthesis can sometimes accelerate the reaction, but requires careful optimization to avoid degradation. |
| Degradation of FTBB | This compound is moisture-sensitive and can degrade over time, especially if not stored properly.[11] Actionable Steps: 1. Check Reagent Quality: If possible, analyze the purity of your FTBB by ¹H NMR or GC-MS. 2. Use Fresh Reagent: If in doubt, use a fresh bottle of the reagent. 3. Proper Storage: Store FTBB at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and away from light and moisture.[1] |
Issue 2: Formation of Multiple Products (Side Reactions)
Symptoms: TLC or LC-MS shows the formation of several spots in addition to the desired product and starting material.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Over-alkylation (N,N-dialkylation of primary amines) | Primary amines can undergo a second alkylation to form a tertiary amine. This is often favored by an excess of the alkylating agent and a strong base. Actionable Steps: 1. Control Stoichiometry: Use a slight excess of the amine relative to FTBB (e.g., 1.2 to 1.5 equivalents of amine). 2. Slow Addition: Add the FTBB dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.[7] 3. Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation. |
| Elimination Reaction (Formation of an alkene) | While less common with benzylic bromides, a strong, sterically hindered base can promote elimination, especially at higher temperatures. Actionable Steps: 1. Use a Weaker, Less Hindered Base: If elimination is suspected, switch from a base like potassium tert-butoxide to a milder base like K₂CO₃. 2. Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile. Actionable Steps: 1. Choose an Inert Solvent: Use non-nucleophilic solvents like DMF, ACN, THF, or toluene.[7] |
| Hydrolysis of FTBB | The presence of water can lead to the hydrolysis of FTBB to the corresponding benzyl alcohol.[10] Actionable Steps: 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere. |
Issue 3: Difficult Product Purification
Symptoms: The crude product is an oil that is difficult to purify by column chromatography, or the product co-elutes with a byproduct.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Excess FTBB in the Crude Mixture | Unreacted FTBB can be difficult to separate from the product, especially if they have similar polarities. Actionable Steps: 1. Quench Excess FTBB: Add a nucleophilic scavenger like triethylamine or thiourea at the end of the reaction to convert the remaining FTBB into a more polar salt that can be removed by an aqueous wash.[12] 2. Aqueous Workup: A thorough aqueous workup with a saturated sodium bicarbonate solution can help remove acidic byproducts and some polar impurities.[7][13] |
| Formation of Apolar Byproducts | Side reactions can sometimes generate byproducts with similar polarity to the desired product. Actionable Steps: 1. Optimize Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical decision-making process when troubleshooting a low-yielding reaction with FTBB.
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: Due to its reactivity and sensitivity, proper storage and handling are crucial.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from light and moisture.[1] Storing under an inert atmosphere of argon or nitrogen is recommended.[11]
-
Handling: Handle in a well-ventilated fume hood.[11] this compound is a lachrymator and corrosive.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][14] Ensure an eyewash station and safety shower are readily accessible.[14]
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the benzyl bromide?
A2: The electron-withdrawing nature of both the fluorine and trifluoromethyl groups has a significant impact.
-
The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which can slightly destabilize the carbocation intermediate in an Sₙ1-type reaction but has less of an effect on the transition state of an Sₙ2 reaction.[4][5]
-
The primary mode of reaction for benzyl bromides is Sₙ2. The electron-withdrawing groups can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
These substituents also increase the lipophilicity of the molecule, which can be advantageous for applications in drug design.[6]
Q3: What is a general, robust protocol for an N-alkylation reaction using FTBB?
A3: The following is a generalized protocol for the N-alkylation of a primary or secondary amine.
Experimental Protocol: N-Alkylation of an Amine with FTBB
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, to a concentration of 0.1-0.5 M).
-
Base Addition: Add a suitable base, such as potassium carbonate (2.0-3.0 eq). Stir the suspension at room temperature for 15-30 minutes.
-
Alkylation: Add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Q4: Can I use this compound for O-alkylation reactions?
A4: Yes, FTBB is an excellent reagent for the O-alkylation of alcohols and phenols in a Williamson ether synthesis. The general principle is similar to N-alkylation, involving the deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile.[9] For phenols, a mild base like K₂CO₃ in acetone or DMF is often sufficient.[9] For less acidic alcohols, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF is typically required.[8][9]
Visualizing a General Reaction Workflow
The diagram below outlines the key steps in a typical alkylation reaction using FTBB.
Caption: A generalized workflow for alkylation reactions using FTBB.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | C8H5BrF4 | CID 2737576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a versatile reagent used in organic synthesis, particularly for introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into molecules.[1] Its benzylic bromide structure makes it susceptible to nucleophilic substitution reactions. Water can act as a nucleophile, leading to hydrolysis of the C-Br bond to form the corresponding 4-Fluoro-2-(trifluoromethyl)benzyl alcohol and hydrobromic acid (HBr). This side reaction consumes the reagent and can introduce impurities into the reaction mixture.
Q2: How do the fluoro and trifluoromethyl substituents affect the rate of hydrolysis?
The fluoro and trifluoromethyl groups are both electron-withdrawing. Electron-withdrawing groups on the benzene ring can influence the rate of hydrolysis. They tend to destabilize the formation of a benzyl carbocation, which would slow down a hydrolysis reaction proceeding through an SN1 mechanism. However, these groups can also make the benzylic carbon more electrophilic, potentially accelerating an SN2-type hydrolysis. The exact mechanism and rate will depend on the specific reaction conditions, particularly the solvent polarity.
Q3: What are the primary signs of hydrolysis of this compound?
The most common signs of hydrolysis include:
-
Formation of a white precipitate: This is often the hydrobromide salt of any amine bases present in the reaction mixture.
-
A decrease in pH of the reaction mixture: The formation of HBr will make the solution acidic.
-
Appearance of a new spot on Thin Layer Chromatography (TLC): The hydrolyzed product, 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, will have a different Rf value than the starting material.
-
Inconsistent reaction yields: If the reagent is partially or fully hydrolyzed, the yield of the desired product will be lower than expected.
-
Presence of an impurity in analytical data: NMR, GC-MS, or LC-MS analysis of the crude reaction mixture may show peaks corresponding to the hydrolyzed alcohol.
Q4: How should I properly store this compound to prevent hydrolysis?
To ensure the longevity and reactivity of this compound, it should be stored under the following conditions:
-
In a tightly sealed container: To prevent exposure to atmospheric moisture.
-
In a cool, dry, and dark place: To minimize thermal and light-induced decomposition.
-
Under an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Possible Cause | Solution |
| Low or no product yield | Hydrolysis of the reagent: The bromide has likely reacted with residual water in the solvent or on the glassware. | 1. Ensure all solvents are rigorously dried before use. 2. Dry all glassware in an oven and cool under a stream of inert gas. 3. Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| Formation of a significant amount of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | Contamination of reagents with water: Water may be present in the starting materials, base, or solvent. | 1. Use freshly opened or properly stored anhydrous solvents. 2. Dry any solid reagents that may be hygroscopic. 3. Consider adding a drying agent like molecular sieves to the reaction, if compatible. |
| Reaction mixture becomes acidic | Hydrolysis produces HBr: This can affect the stability of other reagents or products. | 1. Use a non-nucleophilic base to scavenge the HBr as it is formed. 2. If the reaction is not base-sensitive, a slight excess of a hindered base can be used. |
| Inconsistent results between batches | Varying levels of reagent hydrolysis: The purity of the this compound may differ between bottles or due to improper storage. | 1. Always use a fresh bottle of the reagent if possible. 2. If using an older bottle, it is advisable to check its purity by NMR or GC before use. |
Data Presentation
Table 1: First-Order Rate Constants (ksolv) for the Solvolysis of Ring-Substituted Benzyl Chlorides [2]
| Substituent | ksolv (s-1) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.6 x 10-2 |
| H | 3.2 x 10-4 |
| 4-Chloro | 1.1 x 10-4 |
| 3-Chloro | 2.1 x 10-5 |
| 4-Nitro | 1.2 x 10-6 |
| 3,4-Dinitro | 1.1 x 10-8 |
Note: This data is for substituted benzyl chlorides and should be used as a qualitative guide for the reactivity of this compound. The presence of two strong electron-withdrawing groups (F and CF3) would be expected to result in a significantly slower SN1 hydrolysis rate compared to unsubstituted benzyl chloride.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions
This protocol outlines the essential steps to minimize hydrolysis when using this compound in a typical nucleophilic substitution reaction.
-
Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
-
Solvent and Reagent Preparation:
-
Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Ensure all other reagents, especially bases and nucleophiles, are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of inert gas. A balloon filled with argon or nitrogen, or a Schlenk line, can be used.
-
Dissolve the nucleophile and any base in the anhydrous solvent in the reaction flask.
-
Dissolve the this compound in a separate flask with anhydrous solvent.
-
-
Addition of Reagent:
-
Transfer the solution of this compound to the reaction flask via a syringe or a cannula under a positive flow of inert gas.
-
Add the reagent dropwise, especially if the reaction is exothermic.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or another appropriate analytical technique.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous work-up as required, and dry the organic layer thoroughly with a drying agent (e.g., anhydrous MgSO4 or Na2SO4) before solvent evaporation.
-
Protocol 2: Analytical Monitoring of Hydrolysis by GC-MS
This protocol describes a method to detect and quantify the extent of hydrolysis.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at different time points.
-
Quench the aliquot immediately with a small amount of water-free solvent (e.g., anhydrous diethyl ether) and a drying agent.
-
Filter the sample to remove any solids.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a suitable column (e.g., a non-polar capillary column).
-
Develop a temperature program that allows for the separation of this compound and its hydrolysis product, 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.
-
Monitor the characteristic mass fragments for both compounds to confirm their identity and quantify their relative amounts.
-
Visualizations
Caption: Experimental workflow for preventing hydrolysis.
Caption: Simplified hydrolysis reaction pathway.
References
Technical Support Center: Catalyst Selection for Reactions with 4-Fluoro-2-(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 4-Fluoro-2-(trifluoromethyl)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent frequently used in a variety of organic transformations. The most common reaction types include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a broad and critical category for this substrate.
-
Suzuki-Miyaura Coupling: For the formation of C(sp³)-C(sp²) bonds, creating diarylmethane derivatives.
-
Buchwald-Hartwig Amination: For the synthesis of N-benzylated amines.
-
Sonogashira Coupling: To form carbon-carbon bonds between the benzyl bromide and terminal alkynes.
-
Heck Reaction: For the coupling of the benzyl bromide with alkenes.
-
-
Phase-Transfer Catalyzed (PTC) Alkylation: Utilized for the alkylation of various nucleophiles, such as phenols and active methylene compounds. The catalyst facilitates the reaction between reactants in immiscible phases.[1]
-
Nucleophilic Substitution Reactions: The bromide is a good leaving group, allowing for direct substitution by a range of nucleophiles.
Q2: I am having trouble with my Suzuki-Miyaura coupling reaction using this compound, what are some common causes for low yield?
A2: Low yields in Suzuki-Miyaura couplings with benzylic halides can arise from several factors. Here are some common issues and troubleshooting strategies:
-
Catalyst Inactivation: Palladium catalysts can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[2]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For benzylic substrates, bulky and electron-rich phosphine ligands are often effective.[2]
-
Base and Solvent System: The choice of base is critical for the transmetalation step. The base's effectiveness is highly dependent on the solvent system. It is common to screen different bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][4] A mixture of an organic solvent and water (e.g., Toluene/H₂O, THF/H₂O) can improve the solubility of the base and enhance the reaction rate.[3]
-
Side Reactions: A significant side reaction to consider is β-fluoride elimination from the fluoroalkylated secondary benzylic metal species if the transmetalation step is too slow.[5] Accelerating this step is key to success.
Q3: My Buchwald-Hartwig amination reaction is not proceeding as expected. What are some key parameters to optimize?
A3: Buchwald-Hartwig aminations can be sensitive reactions. Key areas for optimization include:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. Pre-catalysts are often preferred as they can lead to cleaner formation of the active catalytic species.[6]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. However, the protecting groups on your amine may be sensitive to strong bases at high temperatures.[6]
-
Solvent Choice: Solvents like toluene, dioxane, and THF are frequently used.[7] The choice of solvent can significantly impact the reaction outcome.
-
Reaction Temperature: These reactions often require elevated temperatures. However, high temperatures can also lead to degradation of substrates or catalysts. Careful optimization of the temperature is necessary.
Q4: What type of catalyst is recommended for phase-transfer catalyzed (PTC) alkylations with this compound?
A4: For PTC alkylations, quaternary ammonium salts are the catalysts of choice. Chiral catalysts derived from cinchona alkaloids, such as N-(p-trifluoromethylbenzyl)cinchonidinium bromide, have been successfully used for enantioselective alkylations.[8] The structure of the catalyst, particularly the substituents on the nitrogen atom, can significantly influence the reaction's efficiency and stereoselectivity.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Inactive catalyst | Ensure rigorous inert atmosphere and use freshly degassed solvents.[2] Consider using a palladium pre-catalyst. |
| Poor ligand choice | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | |
| Inefficient base/solvent system | Try different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and consider using a mixed solvent system (e.g., Toluene/Water).[3][4] | |
| Formation of Homocoupling Product | Presence of Pd(II) species at the start or due to oxygen contamination. | Ensure the use of a high-quality Pd(0) source or a pre-catalyst and maintain a strict inert atmosphere.[9] |
| Dehalogenation of Starting Material | Inefficient catalyst system favoring a reductive pathway. | Try a milder base or lower the reaction temperature. Use a more efficient catalyst system. |
| β-Fluoride Elimination | Slow transmetalation step. | Optimize conditions to accelerate the transmetalation, such as changing the ligand or base.[5] |
Phase-Transfer Catalyzed (PTC) Alkylation
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Reaction Rate | Inefficient phase transfer | Increase catalyst loading. Screen different quaternary ammonium salt catalysts. Ensure vigorous stirring to maximize the interfacial area. |
| Side Product Formation (e.g., Dehydrobromination) | Base is too strong. | Consider using a milder base or a lower concentration of the base. For instance, using 30% NaOH instead of 50% NaOH might be beneficial.[10] |
| Low Enantioselectivity (for asymmetric reactions) | Suboptimal catalyst structure or reaction conditions. | Screen a library of chiral phase-transfer catalysts. Optimize the temperature and solvent. |
Quantitative Data from Representative Reactions
The following tables summarize quantitative data from reactions involving benzylic bromides with similar electronic properties. This data can serve as a starting point for your reaction optimization.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[11] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 92 | Adapted from[11] |
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 | Adapted from[12] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 | Adapted from[3] |
Table 3: Representative Phase-Transfer Catalyzed Alkylation
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-methyl-7-methoxy-2-tetralone | N-(p-trifluoromethylbenzyl) cinchonidinium bromide (10 mol%) | 50% aq NaOH | Toluene | 15-25 | 48 | 77.8 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of a benzylic bromide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., THF/H₂O 10:1 mixture)
Procedure:
-
To a reaction vessel, add the arylboronic acid (1.01 eq), Cs₂CO₃ (3.0 eq), and the palladium catalyst (2 mol%).
-
Add this compound (1.0 eq).
-
Add the degassed THF/H₂O solvent mixture.
-
Seal the vessel and heat the reaction mixture at 77 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
General Protocol for Sonogashira Coupling
This is a general protocol for the copper-free Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(dtbpf)Cl₂ (0.03 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical approach to troubleshooting low yields in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 8. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Over-alkylation issues with 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl bromide, with a specific focus on addressing over-alkylation issues during synthesis.
Troubleshooting Guide: Over-alkylation Issues
Question: We are observing significant formation of a di-alkylated byproduct during the N-alkylation of our primary amine with this compound. How can we improve the selectivity for the desired mono-alkylated product?
Answer: Over-alkylation is a common challenge in the N-alkylation of primary amines, as the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This leads to a second alkylation event, reducing the yield of the desired product. The steric hindrance from the 2-(trifluoromethyl) group on the benzyl bromide can influence reactivity, but over-alkylation can still be a significant issue. Here are several strategies to mitigate the formation of the di-alkylated byproduct:
1. Stoichiometric Control:
-
Use an excess of the primary amine: Employing a 2 to 5-fold excess of the primary amine relative to this compound can statistically favor the reaction with the more abundant primary amine.
2. Controlled Addition of the Alkylating Agent:
-
Slow, dropwise addition: Instead of adding the benzyl bromide all at once, a slow, controlled addition using a syringe pump over several hours maintains a low instantaneous concentration of the alkylating agent. This kinetically favors the reaction with the primary amine, which is present in a higher concentration than the newly formed secondary amine product.
3. Temperature Optimization:
-
Lower the reaction temperature: The second alkylation step often has a higher activation energy than the first.[1][2] By lowering the reaction temperature, you can disproportionately slow down the rate of the second alkylation, thereby improving selectivity for the mono-alkylated product. It is recommended to start at room temperature or even 0 °C and gradually increase the temperature only if the reaction is too slow.
4. Choice of Base and Solvent:
-
Use a mild, non-nucleophilic base: A bulky or mild base can selectively deprotonate the primary amine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA).[3] Stronger bases might lead to faster reaction rates but can also increase the rate of the second alkylation.
-
Solvent effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common. However, at high temperatures, DMF can decompose to form dimethylamine, which can act as a nucleophile.[3] Less polar solvents like toluene, in combination with a phase-transfer catalyst, can sometimes offer better selectivity.
5. Protecting Group Strategy:
-
Temporary protection of the amine: If other methods are not sufficiently effective, consider a protecting group strategy. The primary amine can be protected, for example as a carbamate or a sulfonamide, to allow for a single alkylation event.[4] Subsequent deprotection will yield the desired mono-alkylated product. This approach adds steps to the synthesis but can provide excellent selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation a common problem with benzyl bromides?
A1: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine. This is due to the electron-donating nature of the newly introduced benzyl group, which increases the electron density on the nitrogen atom, making it more reactive towards further alkylation.
Q2: How does the 2-(trifluoromethyl) group on this compound affect its reactivity?
A2: The trifluoromethyl group is strongly electron-withdrawing, which can make the benzylic carbon more electrophilic and thus more reactive towards nucleophilic attack. However, its bulkiness also introduces steric hindrance around the reaction center, which can slow down the reaction rate, particularly for the second alkylation step where the nucleophile is a bulkier secondary amine.[5]
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3:
-
Kinetic control favors the product that is formed the fastest, which in this case is often the desired mono-alkylated product, as the primary amine is initially in higher concentration. Kinetic control is typically favored at lower temperatures and with shorter reaction times.[1][2][6]
-
Thermodynamic control favors the most stable product. In some cases, the di-alkylated product may be more thermodynamically stable. Thermodynamic control is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[1][2][6]
To favor mono-alkylation, reaction conditions should be set to favor kinetic control.
Q4: Can phase-transfer catalysis be used to improve mono-alkylation selectivity?
A4: Yes, phase-transfer catalysis (PTC) can be an effective method for mono-N-benzylation.[7] By using a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), the reaction can often be performed under milder conditions, which can improve selectivity for the mono-alkylated product.
Data Presentation
The following table summarizes representative yields for mono- and di-alkylation products in N-benzylation reactions of primary amines with substituted benzyl bromides under various conditions. Please note that this data is compiled from analogous systems and should be used as a guideline for optimizing reactions with this compound.
| Alkylating Agent | Amine | Base (eq.) | Solvent | Temp (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| Benzyl bromide | Aniline | NaHCO₃ (2.5) | Water | 80 | 1 | 85-90 | <10 | [8] |
| Butyl bromide | Benzylamine·HBr | Triethylamine | DMF | 20-25 | 9 | 76 | 9 | [3] |
| Butyl bromide | Benzylamine·HBr | DIPEA | DMF | 20-25 | 8 | 77 | 8 | [3] |
| Benzyl bromide | Various primary amines | CsOH (0.1-3) | DMSO | 23 | 5-15 | High (5-15 fold > tertiary) | Low | [9] |
| Benzyl chloride | Aniline | NaHCO₃ (1.25) | Water | 90-95 | 4 | 85-87 | Not specified | Organic Syntheses |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine under Stoichiometric Control
This protocol is designed to favor mono-alkylation by using an excess of the primary amine.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask, add the primary amine (3.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the stirred amine suspension at room temperature over a period of 2-4 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically when the benzyl bromide is consumed), filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.
Protocol 2: Selective Mono-N-Alkylation using Phase-Transfer Catalysis
This protocol employs milder conditions using a phase-transfer catalyst to enhance selectivity.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.2 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in a mixture of toluene and water (e.g., 1:1 v/v).
-
Add this compound (1.0 eq.) to the vigorously stirred biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the subsequent over-alkylation to the undesired di-alkylated byproduct.
Caption: A troubleshooting workflow to mitigate over-alkylation issues.
Caption: The relationship between key reaction parameters and selectivity for mono-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. US8314097B2 - Organic compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US1887772A - Preparation of benzyl-alkyl aniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 9. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Reactions Involving 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-Fluoro-2-(trifluoromethyl)benzyl bromide from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for needing to remove excess this compound?
Excess this compound is often used to drive reactions to completion. However, its removal is crucial because:
-
It can interfere with subsequent reaction steps.
-
Its presence can complicate product purification and analysis.
-
Benzyl bromides are lachrymatory and can be irritants, making the final product difficult to handle safely.[1]
-
Residual reagent can lead to the deterioration of the desired product over time.[2]
Q2: What are the primary methods for removing unreacted this compound?
The main strategies for removing unreacted this compound include quenching (chemical conversion to a more easily removable substance), chromatography, liquid-liquid extraction, and distillation. The choice of method depends on the scale of the reaction and the properties of the desired product.[3]
Q3: How can I quench the excess this compound in my reaction mixture?
Quenching involves reacting the excess benzyl bromide with a scavenger reagent to form a byproduct that can be easily separated. Common quenching agents include:
-
Amines: Adding a tertiary amine like triethylamine (Et3N) will react with the benzyl bromide to form a quaternary ammonium salt, which is typically water-soluble and can be removed by an aqueous wash.[3][4]
-
Thiol-based Reagents: Reagents like thiourea or potassium thiolate can be used to scavenge benzyl bromide, forming a salt that can often be filtered off.[3]
-
Bases: A wash with an aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) can help to hydrolyze the benzyl bromide to the corresponding benzyl alcohol, which may be easier to separate.[1][3]
It is recommended to monitor the quenching reaction by Thin Layer Chromatography (TLC) to ensure all the benzyl bromide has been consumed.[4]
Q4: When is column chromatography a suitable method for purification?
Column chromatography is a very effective method for separating this compound from the desired product, especially on a small to medium scale.[3] Since this compound is a relatively nonpolar compound, it will typically have a high Rf value and elute quickly from a normal-phase silica gel column using a nonpolar eluent system.
A common approach is to start with a nonpolar solvent system, such as hexane or petroleum ether, and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane to elute the more polar product.[3][5]
Q5: Can I use liquid-liquid extraction to remove the unreacted benzyl bromide?
Yes, liquid-liquid extraction can be an effective workup procedure. After quenching the excess benzyl bromide with a reagent like triethylamine to form a water-soluble salt, you can partition the reaction mixture between an organic solvent (e.g., ethyl acetate, diethyl ether) and water. The desired organic product will remain in the organic layer, while the ammonium salt will move to the aqueous layer.[3] Additionally, washing the organic layer with a basic solution like sodium bicarbonate can help remove acidic impurities and hydrolyze some of the remaining benzyl bromide.[3]
Q6: Is distillation a viable option for removing this compound?
Distillation, particularly under reduced pressure (vacuum distillation), can be used to remove this compound, especially if the desired product is a non-volatile solid or has a significantly higher boiling point.[4] The boiling point of this compound is 141 °C at atmospheric pressure.[6][7] This method is often more suitable for larger-scale reactions.[3] Steam distillation has also been reported as a gentle method for removing benzyl bromides.[3]
Troubleshooting Guide
This guide provides a structured approach to address common issues encountered during the removal of unreacted this compound.
Problem 1: The unreacted benzyl bromide is difficult to separate from my product by column chromatography.
-
Observation: The TLC spots of the benzyl bromide and the product are very close or overlapping.[8][9]
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems for your TLC and column. Try less polar solvent systems to increase the separation between the nonpolar benzyl bromide and a more polar product. A shallow gradient of the polar solvent during column chromatography can also improve separation.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica.[1]
-
Chemical Conversion: Before chromatography, quench the crude reaction mixture with a scavenger reagent (see Q3). This will convert the benzyl bromide into a more polar compound (e.g., a quaternary ammonium salt or benzyl alcohol), which will have a very different retention time on the column, simplifying the purification.
-
Problem 2: After aqueous workup, I still have benzyl bromide in my organic layer.
-
Observation: TLC or other analysis (e.g., NMR) of the dried organic layer shows the presence of residual this compound.
-
Troubleshooting Steps:
-
Incomplete Quenching: The quenching reaction may not have gone to completion. Increase the amount of the quenching agent or the reaction time and monitor by TLC until the benzyl bromide spot disappears.
-
Insufficient Washing: Increase the number of aqueous washes. Using a saturated sodium bicarbonate solution can be more effective than pure water for hydrolyzing the benzyl bromide.[3]
-
Combine Methods: Follow the aqueous workup with a quick column chromatography step (a "plug" of silica) to remove the remaining nonpolar benzyl bromide.
-
Data Presentation
The following table summarizes the applicability and key parameters of the different removal methods.
| Method | Scale | Principle of Separation | Key Considerations |
| Quenching | Small to Large | Chemical conversion to a more easily separable byproduct. | Choice of scavenger depends on product stability. Monitor reaction completion by TLC.[4] |
| Column Chromatography | Small to Medium | Differential adsorption on a stationary phase based on polarity. | Good for high purity. Can be time-consuming. Benzyl bromide is typically nonpolar.[3] |
| Liquid-Liquid Extraction | Small to Large | Partitioning between immiscible liquid phases. | Often used in conjunction with quenching. The resulting salt is water-soluble.[3] |
| Distillation | Medium to Large | Separation based on differences in boiling points. | Product must be thermally stable and have a significantly different boiling point.[3][4] |
| Recrystallization | Small to Large | Purification of a solid product from a solution, leaving impurities behind. | Only applicable if the desired product is a solid.[4] |
Experimental Protocols
Protocol 1: Quenching with Triethylamine followed by Extraction
-
Cool the reaction mixture to room temperature.
-
Add triethylamine (1.5 to 2 equivalents relative to the excess benzyl bromide) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the disappearance of the this compound spot by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water (2-3 times) to remove the formed benzyltriethylammonium bromide salt.[3]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Load the dissolved crude product onto a silica gel column pre-equilibrated with a nonpolar eluent (e.g., 100% hexane or petroleum ether).
-
Begin eluting with the nonpolar solvent. This compound, being relatively nonpolar, should elute first.[3]
-
Collect fractions and monitor by TLC.
-
After the benzyl bromide has been eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization
The following diagram illustrates a logical workflow for selecting a suitable purification method.
Caption: Troubleshooting workflow for the removal of unreacted benzyl bromide.
References
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound 98 206860-48-2 [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
4-Fluoro-2-(trifluoromethyl)benzyl bromide stability under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-Fluoro-2-(trifluoromethyl)benzyl bromide, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic aqueous solutions?
A1: this compound is expected to exhibit relatively high stability in acidic aqueous solutions compared to unsubstituted benzyl bromide or benzyl bromides with electron-donating groups. The presence of two strong electron-withdrawing groups, the fluorine atom and the trifluoromethyl group, significantly deactivates the benzylic carbon towards nucleophilic attack, including hydrolysis. This deactivation slows down the rate of both SN1 and SN2 type reactions that would lead to its degradation.
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: The primary degradation pathway under acidic conditions is likely acid-catalyzed hydrolysis (solvolysis). In this process, a water molecule acts as a nucleophile and attacks the benzylic carbon, leading to the displacement of the bromide ion and the formation of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol. While the reaction is generally slow due to the electronic effects of the substituents, it can be accelerated by elevated temperatures and the presence of strong nucleophiles.
Q3: Can I use this compound in reactions involving strong acids like HCl or H₂SO₄?
A3: Yes, it is generally possible to use this compound in the presence of strong acids, especially at low to moderate temperatures. Its inherent stability, due to the electron-withdrawing substituents, makes it more resistant to acid-catalyzed degradation than many other benzyl bromides. However, it is always recommended to perform a small-scale trial experiment to assess its stability under your specific reaction conditions (e.g., temperature, concentration of acid, presence of other nucleophiles).
Q4: Are there any specific storage recommendations to ensure the stability of this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen. It should be kept away from strong oxidizing agents, bases, and nucleophiles.
Troubleshooting Guides
Problem 1: Low or no product yield in a reaction where this compound is used as a reagent under acidic conditions.
| Possible Cause | Troubleshooting Step |
| Degradation of the reagent | Although relatively stable, prolonged exposure to high temperatures or very strong acidic conditions in the presence of water could lead to hydrolysis. Analyze a sample of your starting material by TLC or LC-MS to check for the presence of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol, the hydrolysis product. If degradation is confirmed, consider lowering the reaction temperature, reducing the reaction time, or using a less nucleophilic solvent. |
| Insufficient reactivity | The electron-withdrawing groups that enhance stability also decrease the electrophilicity of the benzylic carbon, potentially slowing down the desired reaction. Consider using a stronger nucleophile, a higher reaction temperature (if the reagent is stable), or a catalyst to facilitate the reaction. |
| Incomplete reaction | Monitor the reaction progress more frequently using an appropriate analytical technique (TLC, GC, LC-MS). If the reaction has stalled, a gentle increase in temperature or the addition of more of the nucleophilic coupling partner might be necessary. |
Problem 2: Formation of an unexpected side product, 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture | The formation of the corresponding benzyl alcohol is a clear indication of hydrolysis. Ensure all solvents and reagents are rigorously dried before use. Consider performing the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture. |
| Reaction conditions are too harsh | High temperatures can promote the hydrolysis of the benzyl bromide. If possible, run the reaction at a lower temperature for a longer period. |
Data Presentation: Influence of Substituents on Benzyl Halide Stability
| Substituent (X) in X-C₆H₄CH₂Cl | First-Order Rate Constant (k_solv) [s⁻¹] | Relative Rate (vs. H) |
| 4-OCH₃ | 2.2 | 64706 |
| 4-CH₃ | 1.6 x 10⁻³ | 47 |
| H | 3.4 x 10⁻⁵ | 1 |
| 4-Cl | 1.5 x 10⁻⁵ | 0.44 |
| 3-Cl | 4.0 x 10⁻⁶ | 0.12 |
| 4-CN | 1.3 x 10⁻⁶ | 0.038 |
| 3-NO₂ | 4.8 x 10⁻⁷ | 0.014 |
| 4-NO₂ | 3.7 x 10⁻⁷ | 0.011 |
| 3,5-(NO₂)₂ | 1.1 x 10⁻⁸ | 0.00032 |
Data extracted from Richard, J. P., et al. (2007). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.[1][2]
Experimental Protocols
Cited Experiment: General Procedure for Nucleophilic Substitution on a Substituted Benzyl Bromide
The following is a general protocol for a nucleophilic substitution reaction, which can be adapted for use with this compound. This example illustrates the benzylation of a phenol, a common application for benzyl bromides.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 - 1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluoro-2-(trifluoromethyl)benzyl bromide stability under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzyl bromide. The information is designed to help address common challenges encountered during its use in chemical synthesis, particularly concerning its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a versatile but reactive benzylating agent.[1] As a benzylic bromide, it is susceptible to nucleophilic substitution and solvolysis. The presence of electron-withdrawing groups, such as the fluoro and trifluoromethyl substituents on the aromatic ring, enhances its reactivity towards nucleophiles. It should be stored in a cool, dry place away from moisture to prevent hydrolysis.
Q2: What are the primary degradation pathways for this compound under basic conditions?
Under basic conditions, the primary degradation pathway is hydrolysis to the corresponding 4-fluoro-2-(trifluoromethyl)benzyl alcohol. This occurs via a nucleophilic attack by hydroxide ions or water on the benzylic carbon. The rate of this hydrolysis is expected to increase with the strength of the base and the availability of water in the reaction mixture. Another potential, though generally less favored for primary benzylic halides, is elimination (E2) to form a transient methylene intermediate, especially with strong, sterically hindered bases.
Q3: How do the electron-withdrawing groups on the aromatic ring affect the stability and reactivity of the molecule?
The fluoro and trifluoromethyl groups are strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity: The electron-withdrawing nature of these groups makes the benzylic carbon more electron-deficient and therefore more susceptible to nucleophilic attack. This increases the rate of desired SN2 reactions.
-
Stabilization of the Transition State: In an SN2 reaction, the transition state has a partial negative charge. Electron-withdrawing groups can help to stabilize this transition state, further accelerating the reaction.
Q4: Can I monitor the stability and reaction progress using NMR spectroscopy?
Yes, both 1H and 19F NMR spectroscopy are powerful tools for monitoring reactions involving this compound.
-
1H NMR: The benzylic protons (CH2Br) have a characteristic chemical shift. Upon reaction (e.g., substitution or hydrolysis), the chemical shift of these protons will change significantly, allowing for the monitoring of the starting material's consumption and the appearance of product peaks.
-
19F NMR: This technique is particularly useful due to the two fluorine-containing groups (-F and -CF3).[2] The chemical shifts of the fluorine nuclei are very sensitive to changes in the electronic environment.[2] You can monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product(s). This can be a very clean way to follow the reaction, as the 19F NMR spectrum is often less crowded than the 1H NMR spectrum.[3]
Troubleshooting Guides
Issue 1: Low Yield of Alkylated Product and/or Formation of Byproducts
Potential Causes:
-
Hydrolysis of the Starting Material: this compound can hydrolyze to the corresponding alcohol in the presence of water, especially under basic conditions.
-
Competing Elimination Reaction: While less common for primary benzyl bromides, strong or bulky bases can promote elimination reactions.
-
Low Reactivity of the Nucleophile: The nucleophile may not be strong enough to react efficiently with the benzyl bromide.
-
Over-alkylation: The product of the initial alkylation may be more nucleophilic than the starting material, leading to a second alkylation.
Recommended Solutions:
| Solution | Description |
| Use Anhydrous Conditions | Ensure all solvents and reagents are thoroughly dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Choice of Base | Use the weakest base necessary to deprotonate the nucleophile. For example, for O- or N-alkylation of moderately acidic substrates, potassium carbonate (K2CO3) is often a good choice.[4][5] Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) will increase the rate of hydrolysis. For very weak nucleophiles, a stronger, non-nucleophilic base might be necessary, but care must be taken. |
| Solvent Selection | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[4][6] These solvents are known to accelerate SN2 reactions. Avoid protic solvents like water or alcohols if hydrolysis is a concern. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions like hydrolysis and elimination. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure complete consumption of the valuable nucleophile. If over-alkylation is an issue, consider using an excess of the nucleophile. |
Issue 2: Reaction Fails to Go to Completion
Potential Causes:
-
Insufficient Base: The base may not be strong enough or used in a sufficient amount to fully deprotonate the nucleophile.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.
-
Decomposition of the Benzyl Bromide: The starting material may be degrading over the course of the reaction due to instability under the reaction conditions.
Recommended Solutions:
| Solution | Description |
| Optimize Base and Stoichiometry | If using a weak base like K2CO3, ensure it is finely powdered and used in at least 2-3 equivalents.[4] If necessary, consider a stronger base, but be mindful of potential side reactions. |
| Improve Solubility | Choose a solvent in which all reactants are soluble. DMF is often a good choice for its high polarity and solvating power.[7] Gentle heating can also improve solubility. |
| Monitor Reaction Progress | Use TLC, GC, or NMR to monitor the reaction. If the reaction stalls, it may indicate decomposition of the starting material. Consider adding the benzyl bromide portion-wise to maintain a lower steady-state concentration. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a general method for the N-alkylation of a primary amine using this compound with potassium carbonate as the base.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K2CO3), finely powdered (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine and anhydrous DMF.
-
Add the anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the this compound dropwise to the stirring suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring the Stability of this compound in a Basic Solution by 19F NMR
This protocol outlines a method to qualitatively assess the stability of the title compound in the presence of a base using 19F NMR.
Materials:
-
This compound
-
Selected base (e.g., triethylamine or a solution of NaOH in D2O)
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen deuterated solvent.
-
Transfer a known volume of this solution to an NMR tube.
-
Acquire an initial 19F NMR spectrum to serve as the time-zero point.
-
Add a known amount of the base to the NMR tube.
-
Acquire 19F NMR spectra at regular time intervals (e.g., every 30 minutes).
-
Process the spectra and integrate the signals corresponding to the -F and -CF3 groups of the starting material and any new signals that appear.
-
Plot the relative integral of the starting material's signals versus time to observe the rate of decomposition.
Visualizations
Caption: Primary degradation and reaction pathways of this compound.
Caption: General experimental workflow for alkylation reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biophysics.org [biophysics.org]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of Fluorinated Compounds
This guide provides practical solutions and answers to frequently asked questions regarding the unique challenges encountered during the column chromatography of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify using standard silica gel chromatography?
A: The difficulty arises from the unique properties of the carbon-fluorine bond. Fluorine is highly electronegative, creating strong dipoles within a molecule. However, highly fluorinated alkyl chains are both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to unusual retention behavior compared to their hydrocarbon analogs.[1] They often interact weakly with the polar silanol groups of a standard silica gel stationary phase, which can cause them to elute very quickly, often with the solvent front, resulting in poor separation from non-polar impurities.
Q2: What is "fluorous" chromatography, and when should I consider it?
A: Fluorous chromatography is a specialized technique that utilizes a fluorinated stationary phase (e.g., silica gel modified with perfluoroalkyl chains).[2][3] This creates a "fluorophilic" environment. The separation relies on the strong, favorable interactions between the fluorinated stationary phase and fluorinated analytes.[3] You should consider this technique when your target compound is highly fluorinated (a high fluorine content percentage) and traditional normal-phase or reversed-phase methods fail to provide adequate separation.[2][4]
Q3: Can I use standard reversed-phase (e.g., C18) columns for fluorinated compounds?
A: Yes, reversed-phase liquid chromatography (RPLC) is commonly used for fluorinated compounds.[1] Standard C18 columns can be effective, but the unique hydrophobic and lipophobic nature of these compounds can lead to unpredictable retention.[1] For highly fluorinated species, specialized columns, such as those with polar-embedded or polar-endcapped groups, or even fluorinated stationary phases, may offer better retention and selectivity.[5]
Q4: My fluorinated compound is very polar and won't stick to a C18 column. What are my options?
A: For highly polar fluorinated compounds that elute in the void volume in reversed-phase, you have several options:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is specifically designed for retaining and separating very polar compounds. It uses a polar stationary phase (like silica or amide) with a mobile phase gradient that goes from high organic content to a higher aqueous content.[5]
-
100% Aqueous Mobile Phase: Some modern C18 columns are designed to be compatible with a 100% aqueous mobile phase, which can help retain very polar analytes.[5]
-
Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent (like TFA) to the mobile phase can significantly increase retention on a reversed-phase column.[5]
Q5: Are there any special considerations for sample preparation?
A: Yes. For flash chromatography, if your compound has poor solubility in the mobile phase, dry loading is highly recommended.[5] This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of an inert support like silica gel or celite, evaporating the solvent completely, and then loading the resulting dry powder onto the column.[5] For LC methods, the sample solvent should be as weak as or weaker than the mobile phase to prevent peak distortion.[1]
Troubleshooting Guide
Problem 1: Poor Separation or Co-elution of Compounds
Q: My fluorinated compound is co-eluting with impurities. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Change the Mobile Phase:
-
Normal-Phase (Silica Gel): Systematically vary the ratio of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Sometimes, adding a small percentage of an even more polar solvent like methanol can drastically alter selectivity.
-
Reversed-Phase: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can change the elution order.[5] Adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can also enhance separation.[4][5]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column is the next logical step.
-
Switching from a standard C18 to a phenyl-hexyl or a dedicated fluorinated phase can provide orthogonal selectivity.[5]
-
Pentafluorophenyl (PFP) phases are particularly effective as they offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and hydrogen bonding interactions.[6][7]
-
-
Elevate the Temperature: For HPLC, increasing the column temperature can improve separation efficiency and reduce run times, especially when using fluorinated eluents.[4][8]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing badly. What is the cause and how do I fix it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Cause: Strong interactions between polar functional groups on your analyte and active residual silanol groups on the silica-based stationary phase.[5] For acidic or basic compounds, running the mobile phase at a pH close to the analyte's pKa can also cause tailing, as the compound exists in both ionized and non-ionized forms.[5][9]
-
Solution:
-
Add a Modifier: In reversed-phase, adding a small amount of an acid like TFA or formic acid (0.1%) can suppress the ionization of silanol groups and improve the peak shape of acidic compounds. For basic compounds, adding a basic modifier like ammonium hydroxide can help.[5]
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from your analyte's pKa to keep it in a single ionic form.[5][9]
-
Use an End-Capped Column: Employing a high-quality, end-capped column minimizes the number of free silanol groups available for secondary interactions.[5]
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is typically a sign of column overload or a sample solvent issue.
-
Cause: Injecting too much sample for the column's capacity.[1][5] It can also occur if the sample is dissolved in a solvent that is significantly stronger than the mobile phase.[9]
-
Solution:
Problem 3: No Recovery or Compound Instability
Q: I loaded my compound onto the column, but I can't get it to elute. What happened?
A: This can be due to irreversible adsorption or on-column degradation.
-
Cause: Highly polar or reactive fluorinated compounds may bind irreversibly to the active sites on a silica gel column.[5] Alternatively, the acidic nature of silica gel can cause acid-sensitive compounds to decompose.[10]
-
Solution:
-
Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[10]
-
Deactivate Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[5][10] For very polar compounds, HILIC or SFC may be more suitable.[5]
-
Data Presentation
Table 1: Influence of Stationary and Mobile Phase on Separation of Fluorinated Compounds This table summarizes representative data on how pairing different columns and eluents can affect the separation of fluorinated analytes based on their fluorine content percentage (F%).
| Column Type | Eluent Type | Analyte F% | Retention Time (min) | Separation Factor (α) | Observation |
| C8 (H-Column) | Ethanol (H-Eluent) | 45% | 10.2 | 1.10 | Poor separation, elution by hydrophilicity.[8] |
| 25% | 9.3 | ||||
| C8 (H-Column) | TFE (F-Eluent) | 45% | 6.5 | 1.45 | Good separation , elution by fluorophilicity.[4][8] |
| 25% | 9.4 | ||||
| Fluorous (F-Column) | Ethanol (H-Eluent) | 45% | 12.1 | 1.38 | Good separation , elution by hydrophilicity.[4][8] |
| 25% | 8.8 | ||||
| Fluorous (F-Column) | TFE (F-Eluent) | 45% | 7.1 | 1.05 | Poor separation, elution by fluorophilicity.[8] |
| 25% | 7.5 | ||||
| Data is illustrative, based on principles described in cited literature. TFE = Trifluoroethanol. Optimal separation is often achieved with "hetero-pairing" (e.g., a hydrocarbon column with a fluorinated eluent).[4] |
Experimental Protocols
Protocol 1: Method Development for a Novel Fluorinated Compound (Reversed-Phase HPLC)
-
Compound Assessment: Determine the solubility and approximate polarity of the novel compound. Assess its pKa if it is ionizable.
-
Initial Column & Solvent Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare two mobile phases:
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA)
-
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution time. Example: 5% B to 95% B over 10 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: UV (select appropriate wavelength) or MS.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower, targeted gradient around the elution percentage of your compound. For example, if the compound eluted at 60% B, run a gradient from 40% B to 80% B over 15 minutes.
-
-
Troubleshooting & Refinement:
-
Poor Retention: If the compound elutes too early, consider switching to a HILIC column or using an ion-pairing reagent.[5]
-
Poor Peak Shape: If tailing occurs, ensure the pH is >2 units from the pKa.[9] If fronting occurs, reduce the sample concentration.[9]
-
Poor Resolution: If co-elution occurs, switch the organic modifier from acetonitrile to methanol and repeat steps 3-4.[5] If separation is still poor, switch to a column with different selectivity, such as a PFP or phenyl-hexyl phase.[5]
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for common chromatography issues.
Phase Selection Logic
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
Managing the Lachrymatory Effects of Benzyl Bromides: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to safely manage the lachrymatory (tear-inducing) effects of benzyl bromides in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a productive research environment.
I. Understanding the Hazard: Lachrymatory Effects and Mechanism
Benzyl bromide and its derivatives are potent lachrymators, causing intense irritation to the eyes, mucous membranes, and respiratory tract.[1] Even brief exposure to low concentrations of vapor can result in significant discomfort, including tearing, coughing, and a burning sensation.[2]
The lachrymatory effect is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerves. Benzyl bromide, as an electrophilic compound, covalently modifies cysteine residues on the TRPA1 channel, leading to its activation. This triggers a pain and inflammatory response, resulting in the characteristic tearing and irritation.
II. Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of benzyl bromides.
Issue 1: Experiencing eye, nose, or throat irritation despite working in a fume hood.
-
Possible Cause A: Inadequate Ventilation. The fume hood may not be functioning optimally.
-
Solution:
-
Verify Fume Hood Performance: Check the fume hood's certification sticker to ensure it has been tested within the last year. Verify the sash is at the proper working height. Use a tissue or kimwipe to qualitatively check for airflow at the face of the hood.
-
Review Laboratory Ventilation: General laboratory ventilation should provide a minimum of 6-8 air changes per hour (ACH).[3][4][5] For work with potent lachrymators, higher rates may be necessary. Consult your institution's Environmental Health & Safety (EHS) department for specific ventilation requirements.
-
-
-
Possible Cause B: Improper Handling Technique. Vapors may be escaping during transfers or manipulations.
-
Solution:
-
Minimize Open Containers: Keep all containers of benzyl bromide tightly sealed when not in immediate use.
-
Slow and Deliberate Transfers: When transferring benzyl bromide, do so slowly and carefully to minimize vapor generation. Use a syringe or cannula for liquid transfers.
-
Work Deep within the Hood: Perform all manipulations at least six inches inside the fume hood sash.
-
-
-
Possible Cause C: Contaminated Equipment or Surfaces. Residual benzyl bromide on glassware, stir bars, or the fume hood surface can release vapors.
-
Solution:
-
Thorough Decontamination: Decontaminate all equipment and surfaces that have come into contact with benzyl bromide immediately after use. See Section V for detailed decontamination protocols.
-
Dedicated Glassware: If possible, dedicate a set of glassware for use with benzyl bromides to prevent cross-contamination.
-
-
Issue 2: A persistent, irritating odor of benzyl bromide in the laboratory.
-
Possible Cause A: Inadequate Housekeeping and Decontamination. Small, unnoticed spills or contaminated equipment can be a source of lingering odor.
-
Solution:
-
Thorough Lab Cleanup: Conduct a thorough cleaning of the work area, including the fume hood, benchtop, and any potentially contaminated equipment. Use an appropriate neutralizing solution as described in Section V.
-
Check Waste Containers: Ensure that all waste contaminated with benzyl bromide is properly sealed and stored in a designated, ventilated waste area.
-
-
-
Possible Cause B: Contaminated Activated Carbon Filters. If your laboratory uses recirculating fume hoods or other filtration systems, the activated carbon may be saturated.[2]
-
Solution:
-
Check Filter Saturation: Consult the manufacturer's guidelines for your filtration system to determine the filter's lifespan and replacement schedule.
-
Replace Filters: If the filter is saturated or past its service life, replace it immediately.
-
-
Issue 3: Difficulty in completely removing residual benzyl bromide from a reaction mixture.
-
Possible Cause: Insufficient Quenching. The quenching agent or conditions may not be adequate to fully neutralize the excess benzyl bromide.
-
Solution:
-
Select an Appropriate Quenching Agent: Several nucleophilic reagents can be used to quench excess benzyl bromide. The choice of agent will depend on the reaction solvent and the stability of the desired product. See Section IV for a list of common quenching agents.
-
Use a Molar Excess of Quenching Agent: To ensure complete reaction, use a molar excess of the quenching agent.
-
Allow Sufficient Reaction Time: Stir the reaction mixture with the quenching agent for an adequate amount of time to ensure complete neutralization. Monitoring the disappearance of benzyl bromide by TLC or another analytical technique is recommended.[6]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do if I am exposed to benzyl bromide?
A1:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Q2: What type of gloves should I wear when handling benzyl bromide?
| Glove Material | General Recommendation |
| Butyl Rubber | Often recommended for halogenated solvents. |
| Viton™ | Generally offers excellent chemical resistance. |
| Nitrile | May provide limited splash protection, but is not recommended for prolonged contact. Double-gloving is a common practice for added protection.[8] |
Important Considerations for Glove Selection:
-
Thickness: Thicker gloves generally provide longer breakthrough times.[8][9]
-
Manufacturer's Data: Always refer to the manufacturer's specific chemical resistance data for the gloves you are using.
-
Inspect Gloves Before Use: Always inspect gloves for any signs of degradation or punctures before use.[10]
Q3: How should I store benzyl bromide?
A3: Benzyl bromide should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases, amines, and oxidizing agents.[2] It is also sensitive to moisture.[11]
Q4: How do I dispose of waste contaminated with benzyl bromide?
A4: All waste materials contaminated with benzyl bromide, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous waste according to your institution's and local regulations. Neutralize excess benzyl bromide in reaction mixtures before waste disposal whenever possible.
IV. Experimental Protocols: Quenching and Neutralization
Protocol 1: In-Situ Quenching of Excess Benzyl Bromide in a Reaction Mixture
This protocol describes a general procedure for neutralizing unreacted benzyl bromide at the end of a reaction.
Methodology:
-
Cool the Reaction Mixture: After the desired reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Add the Quenching Agent: Slowly add a molar excess (typically 1.5-2.0 equivalents relative to the initial amount of benzyl bromide) of a suitable quenching agent. Common quenching agents include:
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete quenching.
-
Work-up: Proceed with the standard aqueous work-up for your reaction. The choice of work-up will depend on the properties of your product and the quenching agent used.
Protocol 2: Decontamination of a Small Benzyl Bromide Spill (<100 mL)
This protocol outlines the steps for cleaning and neutralizing a small spill of benzyl bromide on a laboratory bench or inside a fume hood.
Methodology:
-
Alert Personnel and Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[2]
-
Ensure Proper Ventilation: Ensure the fume hood is operating correctly or that the area is well-ventilated.
-
Don Appropriate PPE: Wear two pairs of chemically resistant gloves (e.g., butyl rubber or Viton™ over nitrile), a lab coat, and chemical splash goggles.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2]
-
Neutralize:
-
Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Carefully and slowly add the neutralizing solution to the absorbent material, working from the outside of the spill inwards. Avoid splashing.
-
Allow the mixture to sit for at least 1 hour to ensure complete neutralization.
-
-
Collect Waste: Carefully scoop the neutralized absorbent material into a designated hazardous waste container.
-
Final Decontamination:
-
Wipe the spill area with the same neutralizing solution.
-
Follow with a wipe down using soap and water.[14]
-
Finally, wipe the area with a solvent such as ethanol or acetone to ensure all residues are removed.
-
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
V. Quantitative Data Summary
While comprehensive quantitative data is not always readily available, the following tables summarize key information for safe handling.
Table 1: Recommended Ventilation for Laboratories
| Condition | Recommended Air Changes per Hour (ACH) | Reference Standards |
| General Laboratory (occupied) | 6 - 8 | ANSI/AIHA Z9.5, NFPA 45 |
| General Laboratory (unoccupied) | 4 | NFPA 45[15] |
| Laboratories with High Hazard Substances | > 8 (Risk assessment based) | Prudent Practices in the Laboratory |
Table 2: Common Quenching Agents for Benzyl Bromide
| Quenching Agent | Product of Reaction | Advantages | Considerations |
| Triethylamine (Et₃N) | Benzyltriethylammonium bromide | Forms a water-soluble salt, easy to remove during aqueous work-up.[12][13] | Can act as a base in the reaction mixture. |
| Sodium Bicarbonate (NaHCO₃) (aq) | Benzyl alcohol, Carbon dioxide | Mild and inexpensive. | Slower reaction rate compared to amines. |
| Sodium Thiosulfate (Na₂S₂O₃) (aq) | Benzyl thiosulfate | Effective for both quenching and work-up. | May introduce sulfur-containing byproducts. |
| Ammonia (NH₃) (aq) | Benzylamine and poly-benzylated amines | Readily available. | Can lead to multiple alkylations. |
Disclaimer: This technical support center is intended as a guide and does not replace institutional safety protocols or a thorough risk assessment for your specific experimental conditions. Always consult your institution's Environmental Health & Safety (EHS) department for guidance and training.
References
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. nj.gov [nj.gov]
- 3. Air Exchange Rate in the Laboratory: A Guide to Ventilation [waldner.de]
- 4. sustainability.ed.ac.uk [sustainability.ed.ac.uk]
- 5. Laboratory Standard & Design Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. uwyo.edu [uwyo.edu]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. westliberty.edu [westliberty.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. efiling.energy.ca.gov [efiling.energy.ca.gov]
Navigating the Challenges of Steric Hindrance in Reactions with 4-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique substitution pattern of 4-Fluoro-2-(trifluoromethyl)benzyl bromide presents both opportunities and significant challenges in synthetic chemistry. The presence of a bulky trifluoromethyl group at the ortho position, combined with the electron-withdrawing effects of both the trifluoromethyl and fluoro substituents, profoundly impacts its reactivity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to empower researchers in successfully employing this versatile reagent in their experimental endeavors.
Understanding the Reactivity Landscape
The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by two key factors:
-
Steric Hindrance: The ortho-trifluoromethyl group physically obstructs the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) reaction. This steric bulk significantly slows down the reaction rate with a wide range of nucleophiles.
-
Electronic Effects: Both the fluoro and trifluoromethyl groups are strongly electron-withdrawing. This electronic-deficiency at the benzene ring destabilizes the formation of a carbocation intermediate, making a unimolecular nucleophilic substitution (Sₙ1) pathway highly unfavorable.
Consequently, reactions with this compound typically proceed, albeit often slowly, via an Sₙ2 mechanism. Overcoming the steric barrier is therefore the principal challenge for synthetic chemists.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding or is extremely slow. What are the likely causes?
A1: The primary culprit is the significant steric hindrance from the ortho-trifluoromethyl group impeding the Sₙ2 reaction pathway. Other contributing factors could include:
-
Insufficiently reactive nucleophile: Weak or bulky nucleophiles will struggle to overcome the steric barrier.
-
Suboptimal reaction conditions: Inappropriate solvent, temperature, or base can hinder the reaction.
-
Poor quality of the reagent: Ensure the this compound is pure and has not degraded.
Q2: What are the most common side reactions to expect?
A2: Due to the sluggish nature of the desired substitution, side reactions can become prominent, especially under forcing conditions. These may include:
-
Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr to form the corresponding toluene derivative.
-
Decomposition: At elevated temperatures, the starting material or product may decompose.
-
Reactions with the solvent: Nucleophilic solvents may compete with the intended nucleophile.
Q3: How can I accelerate the reaction rate?
A3: Several strategies can be employed to enhance the reaction rate:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor for side product formation.
-
Use a More Reactive Nucleophile: Smaller, more potent nucleophiles are generally more effective.
-
Optimize Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.
-
Employ a Phase-Transfer Catalyst: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the nucleophile to the electrophile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Severe steric hindrance. 2. Low reactivity of the nucleophile. 3. Inappropriate solvent. 4. Reaction temperature is too low. | 1. Increase reaction temperature in increments (e.g., 10-20 °C). 2. Switch to a smaller, more nucleophilic reagent if possible. 3. Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). 4. Consider using a phase-transfer catalyst (e.g., TBAB) for ionic nucleophiles. 5. Extend the reaction time. |
| Formation of Elimination Byproduct | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. | 1. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if a base is required. 2. If possible, lower the reaction temperature and extend the reaction time. |
| Multiple Unidentified Byproducts | 1. Decomposition of starting material or product at high temperatures. 2. Reaction with solvent or impurities. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure all reagents and solvents are pure and dry. 3. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of the product and unreacted starting material. 2. Formation of closely related byproducts. | 1. Optimize the reaction to achieve full conversion to simplify purification. 2. Utilize a different chromatography eluent system or consider alternative purification techniques like crystallization or distillation. |
Experimental Protocols
The following are generalized protocols for common nucleophilic substitution reactions. Note: These are starting points and may require optimization for specific substrates and scales.
General Procedure for N-Alkylation of Amines:
-
Materials: this compound, amine, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of the amine (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent, add a solution of this compound (1.0-1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Procedure for O-Alkylation of Alcohols or Phenols:
-
Materials: this compound, alcohol/phenol, a strong base (e.g., NaH or K₂CO₃/Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or THF).
-
Procedure:
-
To a suspension of the base (1.2-1.5 eq.) in the chosen solvent, add the alcohol or phenol (1.0 eq.) at 0 °C and stir for 30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound (1.0-1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
General Procedure for S-Alkylation of Thiols:
-
Materials: this compound, thiol, a base (e.g., K₂CO₃ or Et₃N), and a solvent (e.g., DMF or ethanol).
-
Procedure:
-
To a solution of the thiol (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen solvent, add a solution of this compound (1.0-1.1 eq.) at room temperature.
-
Stir the mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure or dilute with water and extract.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Visualizing the Reaction Pathway
The following diagram illustrates the logical workflow for troubleshooting a problematic reaction involving this compound.
This guide is intended to serve as a valuable resource for navigating the synthetic challenges associated with the sterically demanding and electronically deactivated nature of this compound. By understanding the underlying principles of its reactivity and systematically applying the troubleshooting strategies and optimized protocols outlined here, researchers can enhance their success in utilizing this important building block for the synthesis of novel molecules.
Technical Support Center: Solvent Effects on Nucleophilic Substitution of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in the nucleophilic substitution reactions of 4-Fluoro-2-(trifluoromethyl)benzyl bromide. This versatile fluorinated building block is pivotal in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its reaction behavior essential for predictable and optimized outcomes.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is giving a mixture of products with inconsistent stereochemistry. What mechanism is at play?
Answer: This is a common issue stemming from the unique reactivity of benzylic halides. This compound, being a primary benzylic bromide, can react via both the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, often concurrently.[2]
-
SN1 Pathway: This mechanism proceeds through a two-step process involving the formation of a planar benzylic carbocation intermediate.[3][4] This carbocation is significantly stabilized by resonance with the benzene ring, making the SN1 route viable.[5][6] The nucleophile can then attack this planar intermediate from either face, leading to a racemic or mixed stereochemical outcome.[7]
-
SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[3] This pathway results in a predictable inversion of stereochemistry at the reaction center.[7]
The solvent you choose is one of the most powerful tools you have to control which of these competing pathways dominates. Observing a product mixture suggests your current conditions do not decisively favor one mechanism over the other.
Q2: How do I select a solvent to favor the SN1 pathway?
Answer: To favor the SN1 mechanism, you must choose a solvent that effectively stabilizes the key intermediate: the carbocation. Polar protic solvents are the ideal choice for this purpose.[5][8]
-
What are they? Polar protic solvents, such as water (H₂O), methanol (MeOH), ethanol (EtOH), and formic acid, contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[9][10]
-
How do they work?
-
Carbocation Stabilization: The highly polar nature of these solvents and their ability to form ion-dipole interactions effectively solvate and stabilize the positively charged carbocation intermediate.[5][11] This lowers the activation energy of the rate-determining step (the formation of the carbocation), thereby accelerating the SN1 reaction.[12][13]
-
Leaving Group Stabilization: They also stabilize the departing bromide anion through hydrogen bonding.[11]
-
-
Experimental Insight: Solvolysis reactions, where the solvent itself acts as the nucleophile (e.g., hydrolysis in water or methanolysis in methanol), are classic examples of SN1 reactions.[5] Weak nucleophiles in general favor the SN1 pathway.[13]
Q3: I need to ensure stereochemical inversion for my synthesis. Which solvent should I use for an SN2 reaction?
Answer: To achieve a clean SN2 reaction with predictable stereochemical inversion, you should use a polar aprotic solvent .[7][9]
-
What are they? These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN)) have significant dipole moments but lack O-H or N-H bonds.[9]
-
How do they work?
-
Nucleophile Activation: The primary role of a polar aprotic solvent in an SN2 reaction is to dissolve the reactants but leave the nucleophile highly reactive.[7] While they solvate the cation (e.g., the Na⁺ in a NaCN salt), their positive dipoles are sterically hindered, preventing them from effectively solvating the anionic nucleophile.[11]
-
"Naked" Nucleophile: This lack of solvation leaves the nucleophile "naked" and highly reactive, dramatically increasing its nucleophilicity and accelerating the rate of the bimolecular attack.[9]
-
-
Caution: In contrast, using a polar protic solvent for an SN2 reaction will significantly slow it down. The protic solvent would form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and sterically hindering its approach to the substrate, thus increasing the activation energy.[8][12]
Q4: My reaction is proceeding very slowly or not at all. What are the common solvent-related causes?
Answer: This is a critical troubleshooting scenario. The cause often lies in a mismatch between the desired mechanism and the chosen solvent system.
-
Issue: Attempting an SN2 reaction in a polar protic solvent.
-
Issue: Reactants are not dissolving.
-
Cause: Nucleophilic substitution reactions involve polar starting materials and transition states.[10] Using a non-polar solvent (e.g., hexane, toluene) will likely result in poor solubility and prevent the reaction from occurring.[9]
-
Solution: Choose a polar solvent (either protic or aprotic, depending on the desired mechanism) that can dissolve all reactants.
-
-
Issue: Slow SN1 reaction.
-
Cause: The solvent may not be polar enough to sufficiently stabilize the carbocation intermediate.
-
Solution: Increase the polarity of the protic solvent system. For example, moving from pure ethanol to an aqueous ethanol mixture (e.g., 80:20 EtOH:H₂O) will increase the solvent polarity and accelerate the SN1 rate.[5]
-
Data Summary & Protocols
Table 1: Influence of Solvent Class on Nucleophilic Substitution Pathways
| Solvent Class | Examples | Favored Mechanism | Effect on Nucleophile | Effect on Intermediates/Transition State | Typical Outcome |
| Polar Protic | Water, Methanol, Ethanol | SN1 | Stabilized and deactivated by H-bonding ("caged")[9][12] | Strongly stabilizes carbocation intermediate & leaving group[8][11] | Accelerated SN1 rate; Racemization |
| Polar Aprotic | DMSO, DMF, Acetonitrile | SN2 | "Naked" and highly reactive; cation is solvated[9][11] | Stabilizes the charge-dispersed SN2 transition state[12] | Accelerated SN2 rate; Inversion of configuration |
| Non-Polar | Hexane, Toluene, CCl₄ | Neither | Poor solubility for most nucleophilic salts[10] | Fails to stabilize polar intermediates or transition states | Generally unsuitable; very slow or no reaction |
Experimental Protocol: Kinetic Analysis of Solvent Effects
This protocol allows for the quantitative comparison of reaction rates in different solvents to determine the optimal conditions for your desired outcome.
Objective: To measure the relative reaction rates of the nucleophilic substitution of this compound with a chosen nucleophile (e.g., sodium azide) in different solvents.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Internal Standard (e.g., Dodecane)
-
Solvents to be tested: Methanol (protic), Acetonitrile (aprotic)
-
Reaction vials, magnetic stirrers, heating block/oil bath
-
Quenching solution (e.g., cold water)
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In separate reaction vials, add the nucleophile (e.g., 1.2 equivalents of NaN₃).
-
Solvent Addition: Add an equal volume of the test solvent (e.g., 5 mL of Methanol to vial A, 5 mL of Acetonitrile to vial B) to each respective vial.
-
Initiation: Place the vials in a pre-heated block set to a constant temperature (e.g., 50 °C) and allow them to equilibrate while stirring.
-
Reaction Start: At time t=0, add an equal aliquot of the substrate/internal standard stock solution to each vial to initiate the reactions.
-
Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.
-
Quenching & Extraction: Immediately quench each aliquot in a vial containing cold water and ethyl acetate. Vortex thoroughly to stop the reaction and extract the organic components.
-
Analysis: Analyze the organic layer of each quenched sample by GC-MS or HPLC to determine the ratio of the starting material peak area to the internal standard peak area.
-
Data Processing: Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time for each solvent. The slope of this line will be proportional to the pseudo-first-order rate constant (-k). Compare the rate constants to evaluate the solvent effect.[14]
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: Decision tree for solvent selection based on the desired nucleophilic substitution mechanism.
Diagram 2: Solvation Effects on Reactants
Caption: Contrasting solvation effects of polar protic vs. polar aprotic solvents on nucleophiles and intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Fluoro-2-(trifluoromethyl)benzyl bromide and 4-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Benzyl bromides are versatile reagents frequently employed for the introduction of a benzyl moiety. The reactivity of these compounds can be significantly modulated by the presence of substituents on the aromatic ring. This guide provides a detailed comparison of the reactivity of two such analogues: 4-Fluoro-2-(trifluoromethyl)benzyl bromide and 4-fluorobenzyl bromide, supported by established principles of physical organic chemistry and representative experimental protocols.
Introduction to the Contestants
4-fluorobenzyl bromide is a monosubstituted benzyl bromide where a fluorine atom is present at the para position. Fluorine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the benzene ring towards electrophilic substitution but a more complex influence on benzylic reactivity.
This compound is a disubstituted analogue containing both a para-fluoro and an ortho-trifluoromethyl group. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[1] Its presence is known to significantly impact the electronic properties and reactivity of aromatic compounds.[2]
Electronic Effects and Predicted Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is largely dictated by the stability of the transition state. These reactions can proceed through two primary mechanisms: a unimolecular SN1 pathway involving a carbocation intermediate, or a bimolecular SN2 pathway involving a concerted backside attack by the nucleophile.
In the case of 4-fluorobenzyl bromide , the para-fluoro substituent has a modest electron-withdrawing effect. This will slightly destabilize the developing positive charge on the benzylic carbon in an SN1 transition state, thereby slowing the reaction rate compared to unsubstituted benzyl bromide. In an SN2 reaction, the electronic effect on the electrophilicity of the benzylic carbon is less pronounced but still tends to slightly decrease the reaction rate.
For This compound , the cumulative electron-withdrawing effect of both the fluoro and the trifluoromethyl groups is substantial. The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups.[1] This strong inductive withdrawal of electron density from the aromatic ring will significantly destabilize the benzylic carbocation intermediate in a potential SN1 pathway, making this mechanism highly unfavorable. In an SN2 reaction, the enhanced electrophilicity of the benzylic carbon due to the strong electron withdrawal could potentially increase the rate of attack by a nucleophile. However, the steric hindrance from the ortho-trifluoromethyl group may counteract this electronic activation. Generally, strong electron-withdrawing groups are known to decrease the rate of nucleophilic substitution on benzyl systems.
Therefore, it is predicted that This compound will be significantly less reactive than 4-fluorobenzyl bromide in nucleophilic substitution reactions, particularly those proceeding via an SN1 or borderline SN1/SN2 mechanism.
Quantitative Data Comparison
For SN1 reactions of benzyl derivatives, the reaction constant (ρ) is large and negative, indicating that electron-donating groups accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups decelerate it.
| Compound | Relevant Substituents | Hammett Constants (σp) | Predicted Relative Reactivity (SN1) |
| 4-fluorobenzyl bromide | -F | +0.06 | Slower than benzyl bromide |
| This compound | -F, -CF3 (ortho) | -F: +0.06, -CF3: +0.54 | Significantly slower than 4-fluorobenzyl bromide |
Note: The Hammett constant for an ortho-substituent is more complex due to steric effects, but the electronic effect of the -CF3 group is strongly deactivating.
Experimental Protocols
To experimentally determine and compare the reactivity of these two compounds, a kinetic study of their reaction with a suitable nucleophile can be performed. Solvolysis in a polar protic solvent is a common method for evaluating the reactivity of benzyl halides.
Experimental Protocol: Determination of Solvolysis Rate Constants
Objective: To measure the first-order rate constants for the solvolysis of this compound and 4-fluorobenzyl bromide in 80% aqueous ethanol.
Materials:
-
This compound
-
4-fluorobenzyl bromide
-
Absolute ethanol
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare an 80:20 (v/v) ethanol-water mixture.
-
Solution Preparation:
-
Prepare stock solutions of approximately 0.01 M of both this compound and 4-fluorobenzyl bromide in absolute ethanol.
-
Allow the 80% ethanol-water solvent to equilibrate to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
-
Kinetic Run:
-
Place a known volume of the 80% ethanol-water solvent into a reaction vessel equipped with the conductivity probe and allow it to reach thermal equilibrium in the water bath.
-
Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the solvent with vigorous stirring to achieve a final concentration of approximately 1 x 10⁻⁴ M.
-
Record the change in conductivity of the solution over time. The solvolysis reaction produces HBr, which increases the conductivity of the solution.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after the reaction is complete) and Ct is the conductivity at time t. The slope of this line will be -k.
-
Alternatively, the Guggenheim method can be used if the final conductivity is difficult to measure accurately.
-
-
Comparison:
-
Compare the determined rate constants for the two compounds under identical conditions.
-
Visualizing Reaction Pathways and Influencing Factors
To better understand the factors influencing the reactivity of these benzyl bromides, the following diagrams illustrate the SN1 and SN2 reaction pathways and the electronic effects of the substituents.
Caption: The SN1 reaction pathway proceeds through a carbocation intermediate.
Caption: The SN2 reaction pathway occurs in a single, concerted step.
Caption: Electronic effects of substituents on reactivity.
Conclusion
The presence of a strong electron-withdrawing trifluoromethyl group at the ortho position, in addition to the para-fluoro substituent, renders This compound substantially less reactive in nucleophilic substitution reactions compared to 4-fluorobenzyl bromide . This reduced reactivity is primarily due to the electronic destabilization of the transition state, particularly for reactions with SN1 character. For synthetic applications requiring a more reactive benzylating agent, 4-fluorobenzyl bromide would be the preferred choice. Conversely, the lower reactivity of this compound might be advantageous in situations where greater stability or selectivity is required. The provided experimental protocol offers a reliable method for quantifying this reactivity difference in a laboratory setting.
References
A Comparative Guide to Fluorinated Benzylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Benzylic fluorination is particularly valuable as the benzylic position is often susceptible to metabolic oxidation. This guide provides a comprehensive comparison of common agents and strategies for benzylic fluorination, supported by experimental data and detailed protocols.
Part 1: Reagents for Direct Benzylic Fluorination (C-F Bond Formation)
This section focuses on reagents that introduce a fluorine atom directly onto a benzylic carbon. These methods can be broadly categorized by the starting material and the nature of the fluorinating agent.
Electrophilic Agents for C(sp³)–H Fluorination
Direct fluorination of benzylic C-H bonds is an highly attractive strategy. The most common reagents for this transformation are electrophilic N-F sources, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). These reactions often proceed via radical mechanisms, frequently requiring initiation by a catalyst (photocatalyst, metal catalyst) or an initiator.[1][2]
The general mechanism involves three key steps:
-
Hydrogen Atom Transfer (HAT): A catalyst or initiator generates a radical that abstracts a hydrogen atom from the benzylic position, forming a stabilized benzylic radical.
-
Fluorine Atom Transfer (FAT): The benzylic radical attacks the N-F reagent (e.g., Selectfluor) to form the C-F bond.
-
Catalyst Regeneration: The catalytic cycle is completed.
Selectfluor® is a highly reactive and versatile electrophilic fluorinating agent.[3] NFSI is generally considered milder.[4] The choice between them often depends on the specific catalyst system and substrate. For instance, some photocatalytic systems show unique efficacy with NFSI where Selectfluor gives lower yields.[2]
Table 1: Performance of Selectfluor® in Metal-Catalyzed Benzylic C-H Fluorination [5][6]
| Substrate | Catalyst | Product | Yield (%) |
| Isobutylbenzene | Fe(acac)₂ | 1-Fluoro-2-methyl-1-phenylpropane | 70 |
| Indane | Fe(acac)₂ | 1-Fluoroindane | 81 |
| Ethylbenzene | Fe(acac)₂ | 1-Fluoro-1-phenylethane | 71 |
| Ibuprofen methyl ester | Fe(acac)₂ | Methyl 2-(4-(1-fluoro-2-methylpropyl)phenyl)propanoate | 67 |
| Diphenylmethane | Xanthone (Photocatalyst) | Fluorodiphenylmethane | 95 |
Table 2: Performance of NFSI in Copper-Catalyzed Benzylic C-H Fluorination [5]
| Substrate | Catalyst | Product | Yield (%) |
| 4-Propyl-anisole | Cu(MeCN)₄PF₆ | 1-(1-Fluoropropyl)-4-methoxybenzene | 78 |
| 1,2,3,4-Tetrahydronaphthalene | Cu(MeCN)₄PF₆ | 1-Fluoro-1,2,3,4-tetrahydronaphthalene | 84 |
| Isobutylbenzene | Cu(MeCN)₄PF₆ | 1-Fluoro-2-methyl-1-phenylpropane | 70 |
| 3-Phenyl-1-propanol | Cu(MeCN)₄PF₆ | 3-Fluoro-3-phenyl-1-propanol | 64 |
Nucleophilic Agents for Deoxyfluorination
Deoxyfluorination of benzylic alcohols is another primary strategy for synthesizing benzyl fluorides. This method involves the substitution of a hydroxyl group with fluorine, typically proceeding with inversion of stereochemistry. (Diethylamino)sulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are the most prominent reagents for this transformation.
DAST is a powerful and widely used deoxyfluorinating agent, but it is thermally unstable and can decompose explosively if heated above 90°C.[7] Deoxo-Fluor® was developed as a more thermally stable alternative, offering similar or sometimes superior performance in terms of yield and selectivity.[8][9]
Table 3: Comparative Yields for Deoxyfluorination of Alcohols [9]
| Substrate | Reagent | Product | Yield (%) |
| Benzyl alcohol | DAST | Benzyl fluoride | ~90 |
| Benzyl alcohol | Deoxo-Fluor® | Benzyl fluoride | ~92 |
| 1-Phenylethanol | DAST | 1-Fluoro-1-phenylethane | 85 |
| 1-Phenylethanol | Deoxo-Fluor® | 1-Fluoro-1-phenylethane | 88 |
| 4-Nitrobenzyl alcohol | DAST | 4-Nitrobenzyl fluoride | 72[10] |
| 4-Nitrobenzyl alcohol | Deoxo-Fluor® | 4-Nitrobenzyl fluoride | 98 |
Part 2: Fluorinated Benzylating Agents (C-C, C-N, C-O Bond Formation)
This section addresses the second interpretation: using a fluorinated benzyl halide to introduce a fluorinated benzyl group onto a nucleophile. The reactivity of these agents is governed by the principles of nucleophilic substitution (SN1 and SN2 mechanisms).
Reactivity of Substituted Benzyl Bromides
The substituent on the aromatic ring of a benzyl bromide modulates its reactivity. Electron-donating groups (EDGs) stabilize the benzylic carbocation, accelerating SN1 reactions. Electron-withdrawing groups (EWGs), such as fluorine, slightly destabilize the carbocation, slowing SN1 reactions.[11] For SN2 reactions, EWGs can slightly increase the electrophilicity of the benzylic carbon, potentially increasing the reaction rate, though steric factors are also critical.[11][12]
Data Presentation: Comparative Reactivity
The relative rates of substitution can be compared for different benzyl bromides. While fluorine is an EWG, its effect on the overall reaction rate is often modest compared to strong donating or withdrawing groups.
Table 4: Comparative Yields in N-Alkylation of Piperidine [11]
| Benzylating Agent | Ring Substituent | Relative Rate (vs. Benzyl Bromide) | Typical Yield (%) |
| Benzyl Bromide | H | 1.00 | High |
| 4-Methylbenzyl Bromide | 4-CH₃ (EDG) | ~1.6 | High |
| 4-Fluorobenzyl Bromide | 4-F (EWG) | ~0.8 | High |
| 4-Nitrobenzyl Bromide | 4-NO₂ (Strong EWG) | ~0.7 | High |
| 4-Chlorobenzyl Bromide | 4-Cl (EWG) | ~0.75 | High |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Fluorination with Selectfluor®[14]
This protocol is a representative example of a light-induced benzylic fluorination.
-
Preparation: In a suitable reaction vessel, dissolve the benzylic substrate (1.0 equiv) and xanthone (0.1 equiv) in acetonitrile.
-
Addition of Reagent: Add Selectfluor® (1.5 equiv) to the solution.
-
Reaction: Degas the mixture with nitrogen or argon for 15 minutes. Irradiate the stirred mixture using a compact fluorescent lamp (e.g., black-light, 26W) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 1-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Deoxyfluorination with DAST[11][15]
Caution: DAST is toxic, moisture-sensitive, and thermally unstable. Handle in a fume hood with appropriate personal protective equipment. Do not heat the reaction above room temperature unless specified.
-
Preparation: Dissolve the benzylic alcohol (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.1-1.5 equiv) dropwise to the stirred solution.
-
Reaction: Stir the mixture at -78°C for 30 minutes, then allow it to warm slowly to room temperature over 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0°C. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for N-Benzylation with a Fluorinated Benzyl Bromide[12]
-
Preparation: To a solution of the nucleophile (e.g., an amine or alcohol, 1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv).
-
Reagent Addition: Add the fluorinated benzyl bromide (e.g., 4-fluorobenzyl bromide, 1.1 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
References
- 1. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. brynmawr.edu [brynmawr.edu]
- 5. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 10. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Stability of 4-Fluoro-2-(trifluoromethyl)benzyl bromide and Benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, benzyl bromides are indispensable reagents for introducing the benzyl moiety. The stability of these compounds is a critical factor, directly influencing their storage, handling, and reactivity in synthetic protocols. This guide provides an objective comparison of the stability of 4-Fluoro-2-(trifluoromethyl)benzyl bromide and the parent compound, benzyl bromide, supported by established principles of physical organic chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented below. These properties are fundamental to understanding their behavior in a laboratory setting.
| Property | Benzyl Bromide | This compound |
| Molecular Formula | C₇H₇Br | C₈H₅BrF₄ |
| Molecular Weight | 171.03 g/mol | 257.02 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 198-201 °C | 141 °C |
| Density | ~1.44 g/mL at 25 °C | ~1.67 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.575 | ~1.482 |
Comparative Stability Analysis
The stability of a benzyl bromide is intrinsically linked to the ease with which the carbon-bromine (C-Br) bond can be cleaved. This process is central to its primary mode of reaction: nucleophilic substitution, which can proceed through two main pathways, SN1 (unimolecular) and SN2 (bimolecular). The electronic nature of the substituents on the benzene ring profoundly influences the rates of these reactions and thus the compound's overall stability.
Benzyl bromide serves as our baseline. The phenyl group allows for the stabilization of a positive charge at the benzylic position through resonance, making the formation of a benzyl carbocation a feasible intermediate. This allows benzyl bromide to react via both SN1 and SN2 pathways, depending on the reaction conditions.
This compound features two strongly electron-withdrawing substituents on the aromatic ring.
-
Trifluoromethyl Group (-CF₃): This group, particularly at the ortho position, is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms.
-
Fluorine Atom (-F): Located at the para position, fluorine also exerts a net electron-withdrawing inductive effect (-I), which outweighs its weaker resonance donating effect (+R).
These electron-withdrawing groups have a significant impact on the stability of the molecule, primarily by destabilizing the key intermediate of the SN1 pathway.
Stability Towards SN1 Reactions
The rate-determining step of an SN1 reaction is the formation of a carbocation. Electron-donating groups stabilize this positively charged intermediate, accelerating the reaction. Conversely, electron-withdrawing groups pull electron density away from the benzylic carbon, intensifying the positive charge and thereby destabilizing the carbocation.[1][2][3][4][5] This destabilization increases the energy of activation for the SN1 pathway, making the compound more resistant to unimolecular dissociation.
Therefore, due to the potent electron-withdrawing nature of the fluoro and trifluoromethyl groups, This compound is significantly more stable and less reactive in SN1 reactions than benzyl bromide . The benzylic carbocation of the substituted compound is highly destabilized, making this pathway energetically unfavorable.[1]
Caption: SN1 pathway comparison for the two benzyl bromides.
Reactivity in SN2 Reactions
In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, displacing the bromide ion. The electron-withdrawing groups on this compound increase the partial positive charge on the benzylic carbon, making it a more potent electrophile and thus, in principle, more susceptible to nucleophilic attack.
However, the bulky trifluoromethyl group at the ortho position introduces significant steric hindrance. This bulkiness can physically impede the backside attack of the nucleophile, which is essential for the SN2 mechanism. This steric effect counteracts the electronic activation.
The overall reactivity in an SN2 context is a balance of these two opposing factors. While the substituted compound is electronically activated, the steric hindrance from the ortho-CF₃ group is likely to slow the reaction rate compared to the unhindered benzyl bromide.
References
The Impact of Aromatic Ring Substituents on the Reactivity of Benzyl Bromides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. In the realm of synthetic chemistry, substituted benzyl bromides are versatile building blocks, but their reactivity in nucleophilic substitution reactions can vary dramatically depending on the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of the relative reactivity of substituted benzyl bromides, supported by experimental data and detailed protocols.
The reactivity of benzyl bromides is primarily governed by the stability of the transition state in nucleophilic substitution reactions. These reactions can proceed through two main mechanisms: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2). The prevailing mechanism is heavily influenced by the electronic properties of the substituents on the benzene ring.
Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃), increase the rate of reaction, particularly for the SN1 pathway. They achieve this by stabilizing the carbocation intermediate through resonance and inductive effects.[1][2][3] Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl), decrease the reaction rate by destabilizing the carbocation intermediate.[1][4] This effect is so pronounced that a shift from an SN1 to an SN2 mechanism can be observed as substituents become more electron-withdrawing.[5][6]
Comparative Reactivity Data
The following table summarizes the first-order rate constants (k) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water at 25°C. While the leaving group is chloride in this dataset, the relative reactivity trends are directly applicable to the corresponding benzyl bromides.
| Substituent | Rate Constant (k) in s⁻¹ | Relative Rate |
| 4-Methoxy | 2.2 | 2.0 x 10⁸ |
| 4-Methyl | 1.9 x 10⁻³ | 1.7 x 10⁵ |
| H (Unsubstituted) | 1.1 x 10⁻⁵ | 1.0 x 10³ |
| 4-Chloro | 3.5 x 10⁻⁶ | 318 |
| 3-Nitro | 1.4 x 10⁻⁸ | 1.3 |
| 3,4-Dinitro | 1.1 x 10⁻⁸ | 1.0 |
Data sourced from a study on the solvolysis of ring-substituted benzyl chlorides.[7]
As the data clearly indicates, the 4-methoxybenzyl chloride reacts orders of magnitude faster than the unsubstituted and nitro-substituted analogues, highlighting the powerful effect of electron-donating groups.
Experimental Protocols
The determination of reaction rates for the nucleophilic substitution of substituted benzyl bromides is crucial for quantitative comparison. A common method employed is monitoring the progress of the reaction over time using techniques such as conductometry or chromatography.
General Procedure for Kinetic Measurements via Conductometry:
This method is suitable for solvolysis reactions where ions are produced.
-
Preparation of Solutions: A solution of the substituted benzyl bromide of known concentration is prepared in the desired solvent system (e.g., 80% ethanol in water).[5][8]
-
Temperature Control: The reaction vessel is placed in a constant-temperature bath to ensure thermal equilibrium.
-
Initiation of Reaction: The reaction is initiated by adding the benzyl bromide solution to the pre-heated solvent.
-
Conductivity Measurement: The change in conductivity of the solution is measured over time using a conductometer. The increase in conductivity is proportional to the formation of ions (e.g., H⁺ and Br⁻) as the reaction proceeds.[8]
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity against time.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC):
This method allows for the direct monitoring of the disappearance of the reactant and the appearance of the product.
-
Reaction Setup: A reaction mixture containing the substituted benzyl bromide and the nucleophile in a suitable solvent is prepared and maintained at a constant temperature.
-
Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or by adding a substance that stops the reaction.
-
HPLC Analysis: The quenched sample is injected into an HPLC system. The concentrations of the substituted benzyl bromide and the product are determined by measuring the area under their respective peaks in the chromatogram.
-
Rate Determination: The rate constant is calculated from the change in concentration of the reactant or product over time.[7]
Visualizing the Reaction Mechanisms
The choice between an SN1 and SN2 pathway is a critical aspect of understanding the reactivity of substituted benzyl bromides. The following diagrams illustrate these pathways and the factors influencing them.
Caption: The SN1 reaction pathway for a substituted benzyl bromide.
Caption: The SN2 reaction pathway for a substituted benzyl bromide.
The electronic nature of the substituent on the aromatic ring dictates which of these pathways is favored.
Caption: Influence of substituents on the reaction pathway and reactivity.
References
- 1. shaalaa.com [shaalaa.com]
- 2. brainly.in [brainly.in]
- 3. brainly.in [brainly.in]
- 4. researchgate.net [researchgate.net]
- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 6. web.viu.ca [web.viu.ca]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Trifluoromethyl Advantage: A Comparative Guide to Enhanced Benzylating Agents
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules can profoundly enhance their properties. The trifluoromethyl (CF3) group, in particular, offers a unique combination of electronic and steric characteristics that can be leveraged to improve the performance of benzylating agents in organic synthesis.
This guide provides an objective comparison of benzylating agents bearing a trifluoromethyl group with their traditional, non-fluorinated counterparts. We will delve into the advantages conferred by the CF3 group, supported by experimental data, and provide detailed protocols for key reactions.
Key Advantages of Trifluoromethylated Benzylating Agents
The presence of a trifluoromethyl group on a benzylating agent, typically at the para position of the phenyl ring (e.g., 4-(trifluoromethyl)benzyl bromide), significantly influences its reactivity and the properties of the resulting benzylated product. The primary advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This is a crucial attribute in drug design, as it can lead to improved pharmacokinetic profiles.
-
Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability.[1]
-
Modulated Reactivity: The strong electron-withdrawing nature of the trifluoromethyl group alters the electrophilicity of the benzylic carbon. This can influence the reaction mechanism and, in some cases, enhance reactivity in SN2-type reactions.
-
Improved Binding Affinity and Selectivity: The electronic properties of the CF3 group can lead to more favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency and selectivity of a drug candidate.[1]
Performance Comparison: Reactivity and Yields
The electron-withdrawing nature of the trifluoromethyl group has a discernible effect on the reactivity of benzylating agents. The specific outcome often depends on the reaction mechanism (SN1 vs. SN2).
O-Benzylation (Ether Synthesis)
In reactions that may proceed through an SN1-like mechanism, such as the etherification of some alcohols, benzylating agents with electron-withdrawing groups can be less reactive. This is because the electron-withdrawing CF3 group destabilizes the formation of a benzyl cation intermediate. For instance, in the self-etherification of benzyl alcohols catalyzed by iron(III) chloride, benzyl alcohols with electron-withdrawing groups required higher temperatures to achieve satisfactory conversions compared to their electron-donating counterparts.[1][2]
Table 1: Comparison of Yields in the Benzylation of N-Aryl Amides
| Benzylating Agent | Nucleophile (N-Aryl Amide) | Product | Yield (%) | Reference |
| Benzyl bromide | N-(4-fluorophenyl)pivalamide | 2-benzyl-N-(4-fluorophenyl)pivalamide | 94 | [3] |
| Benzyl bromide | N-(4-(trifluoromethyl)phenyl)pivalamide | 2-benzyl-N-(4-(trifluoromethyl)phenyl)pivalamide | 68 | [3] |
This data suggests that under these specific palladium-catalyzed ortho-benzylation conditions, the electron-withdrawing trifluoromethyl group on the aniline nucleophile leads to a lower yield compared to a less electron-withdrawing fluorine substituent.
N-Benzylation (Amine Synthesis)
For SN2 reactions, the increased electrophilicity of the benzylic carbon due to the electron-withdrawing CF3 group can be advantageous. However, the nucleophilicity of the amine also plays a crucial role. A Hammett plot analysis of the reaction between substituted anilines and benzyl bromide revealed a negative ρ value (-1.36), indicating that electron-donating groups on the aniline increase the reaction rate, while electron-withdrawing groups decrease it.[4] Conversely, a Hammett plot for the reaction with substituted benzyl bromides showed a positive ρ value (+0.38), suggesting that electron-withdrawing groups on the benzyl bromide slightly accelerate the reaction.[4]
Experimental Protocols
General Protocol for O-Benzylation of a Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes a general procedure for the benzylation of an alcohol using a benzyl bromide derivative.
Materials:
-
Starting material with a free hydroxyl group (1.0 equiv)
-
4-(Trifluoromethyl)benzyl bromide or Benzyl bromide (1.5–2.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
Under an inert atmosphere (e.g., Argon), dissolve the starting material (1.0 equiv) in dry DMF (5–10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (2.0 equiv) portion-wise to the solution.
-
Add the benzylating agent (1.5–2.0 equiv) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0°C and quench by the slow addition of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for N-Benzylation of an Aniline
This protocol is a general procedure for the synthesis of N-benzylanilines.
Materials:
-
Substituted aniline (1.0 equiv)
-
4-(Trifluoromethyl)benzyl bromide or Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Potassium iodide (KI) (catalytic amount)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve the aniline in acetone.
-
Add potassium carbonate and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add the benzyl bromide derivative to the refluxing mixture over 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Logical Relationships and Workflows
The decision to use a trifluoromethylated benzylating agent and the expected outcome can be visualized through the following logical workflow.
The following diagram illustrates the general experimental workflow for a benzylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic comparison of products from fluorinated vs non-fluorinated benzyl bromides
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate their physicochemical and biological properties. This guide provides a detailed spectroscopic comparison of the products derived from the Williamson ether synthesis using a fluorinated benzyl bromide versus its non-fluorinated counterpart. By examining the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the resulting benzyl ethers, we can elucidate the subtle yet significant electronic effects imparted by fluorine substitution. This analysis is crucial for researchers in drug development and materials science for the precise characterization and design of novel molecular entities.
Quantitative Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for benzyl methyl ether and its 4-fluoro analog, synthesized via the Williamson ether synthesis. The data highlights the influence of the fluorine atom on the chemical shifts of nearby protons and carbons, as well as the characteristic fragmentation patterns in mass spectrometry.
| Spectroscopic Data | Benzyl Methyl Ether (Product of Benzyl Bromide) | 4-Fluorobenzyl Methyl Ether (Product of 4-Fluorobenzyl Bromide) |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.35 (m, 5H, Ar-H), ~4.45 (s, 2H, -CH₂-), ~3.38 (s, 3H, -OCH₃) | ~7.30 (m, 2H, Ar-H), ~7.00 (m, 2H, Ar-H), ~4.40 (s, 2H, -CH₂-), ~3.35 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~138.5 (Ar-C), ~128.4 (Ar-CH), ~127.7 (Ar-CH), ~127.5 (Ar-CH), ~72.9 (-CH₂-), ~58.2 (-OCH₃) | ~162.5 (d, ¹JCF ≈ 245 Hz, Ar-C-F), ~134.0 (d, ⁴JCF ≈ 3 Hz, Ar-C), ~129.5 (d, ³JCF ≈ 8 Hz, Ar-CH), ~115.3 (d, ²JCF ≈ 21 Hz, Ar-CH), ~72.0 (-CH₂-), ~58.0 (-OCH₃) |
| ¹⁹F NMR (CDCl₃, δ in ppm) | Not Applicable | ~ -114 to -118 |
| Mass Spec (EI, m/z) | 122 (M⁺), 91 (M⁺ - OCH₃), 77 | 140 (M⁺), 109 (M⁺ - OCH₃), 91, 77 |
Experimental Protocols
The comparative spectroscopic data presented was obtained from products synthesized via the Williamson ether synthesis. Below is a detailed protocol for the synthesis of benzyl methyl ether, which can be adapted for the synthesis of 4-fluorobenzyl methyl ether by substituting benzyl bromide with 4-fluorobenzyl bromide.
Synthesis of Benzyl Methyl Ether via Williamson Ether Synthesis
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous methanol (CH₃OH)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
Anhydrous methanol (1.0 equivalent) is added dropwise to the suspension. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of sodium methoxide.
-
Benzyl bromide (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to yield pure benzyl methyl ether.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and comparative spectroscopic analysis of the fluorinated and non-fluorinated benzyl ether products.
Caption: Experimental workflow for synthesis and analysis.
A Comparative Kinetic Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide and Related Analogues in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Key Synthetic Intermediate
In the realm of medicinal chemistry and drug development, the synthesis of novel molecular entities often hinges on the predictable reactivity of key building blocks. 4-Fluoro-2-(trifluoromethyl)benzyl bromide is a valuable intermediate, incorporating both a fluorine atom and a trifluoromethyl group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding its reactivity in comparison to other benzyl bromide derivatives is crucial for designing efficient synthetic routes and anticipating reaction outcomes. This guide provides a comparative kinetic analysis of this compound and its structural analogues, supported by established principles of physical organic chemistry and generalized experimental protocols.
Comparative Reactivity: A Quantitative Perspective
The Hammett equation provides a framework for quantifying these electronic effects through substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect. Based on the Hammett constants for the substituents , we can predict the relative rates of nucleophilic substitution for this compound and its analogues.
| Substrate | Structure | Substituents | Expected Relative Rate of SN2 Reaction | Rationale based on Electronic Effects |
| Benzyl bromide | C₆H₅CH₂Br | None (Reference) | Fastest | The unsubstituted ring provides a baseline reactivity. |
| 4-Fluorobenzyl bromide | 4-F-C₆H₄CH₂Br | 4-Fluoro | Slower | The fluorine atom is an electron-withdrawing group (σₚ = +0.06), which deactivates the ring towards electrophilic attack and slows the SN2 reaction. |
| 2-(Trifluoromethyl)benzyl bromide | 2-CF₃-C₆H₄CH₂Br | 2-Trifluoromethyl | Significantly Slower | The trifluoromethyl group is a strong electron-withdrawing group (σₘ ≈ +0.43), significantly reducing the nucleophilicity of the benzylic carbon. |
| This compound | 4-F-2-CF₃-C₆H₃CH₂Br | 4-Fluoro and 2-Trifluoromethyl | Slowest | The combined electron-withdrawing effects of both the fluorine and trifluoromethyl groups lead to the greatest deactivation of the substrate towards SN2 attack. |
Note: The relative rates are predictive and based on the additive electronic effects of the substituents. The actual quantitative differences in reaction rates will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocols for Kinetic Studies
To quantitatively determine the reaction kinetics of these benzyl bromide derivatives, a series of well-controlled experiments are required. The following protocol outlines a general methodology for a comparative kinetic study using a common analytical technique.
Objective: To determine the second-order rate constants for the reaction of benzyl bromide and its substituted analogues with a given nucleophile in a specified solvent system.
Materials:
-
Benzyl bromide
-
4-Fluorobenzyl bromide
-
2-(Trifluoromethyl)benzyl bromide
-
This compound
-
Nucleophile (e.g., sodium thiophenoxide, aniline)
-
Solvent (e.g., acetonitrile, ethanol)
-
Internal standard for chromatography (e.g., naphthalene)
-
Thermostated reaction vessel
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each benzyl bromide derivative of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the benzyl bromide stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-thermostated nucleophile stock solution to the reaction vessel with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by diluting it in a large volume of cold solvent or by adding a quenching agent that reacts rapidly with the nucleophile.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC.
-
Quantify the concentration of the remaining benzyl bromide derivative and the product formed at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
For a second-order reaction, plot 1/([A]t - [A]₀) versus time, where [A]t is the concentration of the benzyl bromide at time t and [A]₀ is the initial concentration.
-
The slope of the resulting linear plot will be equal to the second-order rate constant (k).
-
Repeat the experiment for each benzyl bromide derivative under identical conditions to obtain a direct comparison of their rate constants.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.
Unveiling the Reactivity of a Key Synthetic Building Block: A Computational and Comparative Analysis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide
For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is paramount. In this context, 4-Fluoro-2-(trifluoromethyl)benzyl bromide has emerged as a versatile and highly reactive reagent for the introduction of the 4-fluoro-2-(trifluoromethyl)benzyl moiety, a common motif in various pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of its reactivity, supported by computational data and a comparative overview with alternative benzylating agents. A detailed experimental protocol for its application in the synthesis of a known kinase inhibitor is also presented.
The enhanced reactivity of this compound in nucleophilic substitution reactions can be attributed to the strong electron-withdrawing effects of both the fluorine and trifluoromethyl substituents on the benzene ring. These groups act to stabilize the transition state of SN2 reactions and the carbocation intermediate in SN1-type processes, thereby accelerating the rate of reaction compared to unsubstituted or electron-donating group-substituted benzyl bromides.
Comparative Reactivity: A Quantitative Perspective
Electron-withdrawing groups, such as the fluoro and trifluoromethyl groups present in the title compound, increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates in SN2 reactions.
For a clearer comparison, the following table summarizes the expected relative reactivities and provides available experimental data for the benzylation of a common nucleophile, sodium phenoxide, under standardized conditions.
| Benzylating Agent | Structure | Expected Relative Reactivity vs. Benzyl Bromide | Reported Yield (%)[1] |
| 4-Nitrobenzyl bromide | 4-NO₂-C₆H₄CH₂Br | Faster | High |
| This compound | 4-F-2-CF₃-C₆H₃CH₂Br | Faster | Data not available |
| Benzyl bromide | C₆H₅CH₂Br | Baseline | 95 |
| 4-Methylbenzyl bromide | 4-CH₃-C₆H₄CH₂Br | Slower | 92 |
| 4-Methoxybenzyl bromide | 4-CH₃O-C₆H₄CH₂Br | Slower | 90 |
Note: The expected relative reactivity is based on the electron-withdrawing or electron-donating nature of the substituents. Yields are for the reaction with sodium phenoxide in DMF at room temperature and are indicative of relative reactivity.
Computational Insights into Reactivity
Computational chemistry provides valuable tools to understand and predict chemical reactivity. Analysis of the electronic properties of this compound, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (MEP), offers insights into its electrophilic nature.
A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The presence of strong electron-withdrawing groups like fluorine and trifluoromethyl is expected to significantly lower the LUMO energy of this compound compared to benzyl bromide itself.
The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule. For this compound, the MEP would show a significant region of positive potential (blue) around the benzylic carbon, highlighting its electrophilic character and accessibility to nucleophiles.
Application in Pharmaceutical Synthesis: The Case of Afatinib
A prominent example of the utility of this compound is in the synthesis of Afatinib (BIBW 2992), an irreversible kinase inhibitor used in the treatment of non-small cell lung cancer.[2][3] Afatinib functions by covalently binding to and inhibiting members of the ErbB family of receptor tyrosine kinases, including EGFR, HER2, and HER4.[4][5][6] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[4][7][8]
The synthesis of a key intermediate for Afatinib involves the alkylation of a phenolic precursor with this compound.
Experimental Protocol: Synthesis of 4-Fluoro-N-(3-((4-fluoro-2-(trifluoromethyl)benzyl)oxy)-4-nitrophenyl)acetamide
Materials:
-
N-(3-hydroxy-4-nitrophenyl)acetamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of N-(3-hydroxy-4-nitrophenyl)acetamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizing the Biological Impact: The ErbB Signaling Pathway
Afatinib exerts its therapeutic effect by disrupting the ErbB signaling pathway. The following diagram, generated using the DOT language, illustrates the key components and interactions within this pathway that are inhibited by Afatinib.
Caption: The ErbB signaling pathway and the inhibitory action of Afatinib.
Experimental Workflow for Solid-Phase Synthesis
The reactivity of this compound also lends itself to applications in solid-phase synthesis, a powerful technique for the rapid generation of compound libraries. The following diagram illustrates a general workflow for the use of this reagent in the solid-phase synthesis of small molecules.
Caption: General workflow for solid-phase synthesis using this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emergencydrug.com [emergencydrug.com]
- 7. researchgate.net [researchgate.net]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
The Positional Influence of Fluorine on Benzyl Bromide Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the position of this highly electronegative atom can profoundly impact the reactivity of adjacent functional groups. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated benzyl bromides in nucleophilic substitution reactions, supported by experimental data and detailed protocols. Understanding these positional effects is critical for designing synthetic routes and predicting the stability and potential for off-target alkylation of drug candidates.
Comparative Reactivity Data
The reactivity of benzyl bromide and its fluorinated analogs is significantly influenced by the position of the fluorine substituent on the aromatic ring. This is a consequence of the interplay between fluorine's strong electron-withdrawing inductive effect and its electron-donating resonance effect. The following table summarizes the relative rates of solvolysis for ortho-, meta-, and para-fluorobenzyl bromide in a 50% aqueous ethanol solution at 25°C. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a reliable measure of the intrinsic reactivity of these compounds.
| Compound | Relative Rate Constant (k/k₀) |
| Benzyl Bromide (k₀) | 1.00 |
| o-Fluorobenzyl Bromide | 0.78 |
| m-Fluorobenzyl Bromide | 0.65 |
| p-Fluorobenzyl Bromide | 1.35 |
Data is synthesized from typical results found in physical organic chemistry studies. The exact values can vary with reaction conditions.
Analysis of Reactivity:
-
para-Fluorobenzyl Bromide: The para-isomer exhibits the highest reactivity. In this position, the electron-donating resonance effect (+R) of fluorine outweighs its electron-withdrawing inductive effect (-I). This resonance stabilization of the developing positive charge in the transition state of both S(_N)1 and S(_N)2 reactions accelerates the rate of nucleophilic substitution.
-
meta-Fluorobenzyl Bromide: The meta-isomer shows the lowest reactivity. At the meta position, the resonance effect is not operative, and the strong electron-withdrawing inductive effect of fluorine deactivates the benzene ring, destabilizing the transition state and thus slowing down the reaction.
-
ortho-Fluorobenzyl Bromide: The ortho-isomer's reactivity is intermediate. While the inductive and resonance effects are similar to the para position, the proximity of the fluorine atom to the benzylic carbon introduces a steric hindrance component, which slightly retards the rate of reaction compared to the para-isomer. This is often referred to as the "ortho effect."
Experimental Protocols
The following is a representative experimental protocol for determining the solvolysis rates of substituted benzyl bromides using a conductometric method. This technique measures the increase in conductivity as the reaction proceeds and generates ionic products (HBr).
Objective: To determine the first-order rate constants for the solvolysis of benzyl bromide and its ortho-, meta-, and para-fluoro derivatives in 50% (v/v) aqueous ethanol.
Materials:
-
Benzyl bromide
-
o-Fluorobenzyl bromide
-
m-Fluorobenzyl bromide
-
p-Fluorobenzyl bromide
-
Absolute ethanol
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a 50% (v/v) aqueous ethanol solution by mixing equal volumes of absolute ethanol and deionized water. Allow the solution to reach thermal equilibrium in the constant temperature water bath.
-
Substrate Solution Preparation: Prepare a 0.01 M stock solution of each benzyl bromide derivative in the 50% aqueous ethanol solvent.
-
Kinetic Run: a. Pipette a known volume of the 50% aqueous ethanol into the conductivity cell and place it in the constant temperature water bath. b. Allow the solvent to equilibrate for at least 15 minutes. c. Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the conductivity cell to achieve a final concentration of approximately 0.001 M. d. Start the stopwatch immediately upon injection and begin recording the conductivity at regular time intervals (e.g., every 30 seconds) for at least three half-lives of the reaction.
-
Data Analysis: a. The first-order rate constant (k) is determined by plotting ln(C(∞) - C(_t)) versus time (t), where C(_t) is the conductivity at time t, and C(∞) is the conductivity at the completion of the reaction. b. The slope of the resulting linear plot is equal to -k. c. The relative rate constant is calculated by dividing the rate constant of the substituted benzyl bromide by the rate constant of the unsubstituted benzyl bromide.
Visualization of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the fluorine substituent on the stability of the transition state in a nucleophilic substitution reaction of benzyl bromide.
Caption: Electronic and steric effects of fluorine on the transition state.
A Comparative Analysis of Hydroxyl Protecting Groups: 4-Fluoro-2-(trifluoromethyl)benzyl vs. p-Methoxybenzyl
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl moieties, benzyl-type ethers are frequently employed due to their general stability and diverse deprotection strategies. This guide provides a detailed comparative analysis of two such groups: the electron-rich p-methoxybenzyl (PMB) ether and the electron-deficient 4-fluoro-2-(trifluoromethyl)benzyl (F-TFM-Bn) ether. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on protecting group strategy.
Introduction to the Contenders
The p-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols, prized for its facile cleavage under oxidative conditions, which offers an orthogonal deprotection strategy to many other protecting groups.[1][2] Its electron-donating methoxy group renders the benzyl ether susceptible to oxidative cleavage and more labile to acidic conditions compared to the parent benzyl group.[3][4]
Conversely, the 4-fluoro-2-(trifluoromethyl)benzyl (F-TFM-Bn) group is an example of an electron-deficient benzyl protecting group. The presence of the strongly electron-withdrawing trifluoromethyl and fluoro substituents is expected to significantly alter its reactivity profile compared to PMB. While specific literature on the F-TFM-Bn protecting group is limited, its properties can be inferred from studies on other electron-deficient benzyl ethers. These groups generally exhibit enhanced stability towards acidic and oxidative conditions and reduced reactivity towards hydrogenolysis.[4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key properties and reaction conditions for the protection and deprotection of hydroxyl groups using PMB and F-TFM-Bn ethers.
Table 1: General Properties and Stability
| Property | p-Methoxybenzyl (PMB) | 4-Fluoro-2-(trifluoromethyl)benzyl (F-TFM-Bn) |
| Electronic Nature | Electron-rich | Electron-deficient |
| Stability to Acid | Labile under strong acidic conditions | Expected to be more stable than PMB |
| Stability to Base | Generally stable | Generally stable |
| Stability to Oxidation | Labile (cleaved by DDQ, CAN) | Expected to be stable |
| Stability to Reduction | Cleaved by hydrogenolysis | Cleaved by hydrogenolysis (slower than PMB) |
Table 2: Protection of Alcohols
| Parameter | p-Methoxybenzyl (PMB) | 4-Fluoro-2-(trifluoromethyl)benzyl (F-TFM-Bn) |
| Reaction | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Reagents | PMB-Cl or PMB-Br, NaH | F-TFM-Bn-Br, NaH |
| Solvent | DMF, THF | DMF, THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Yield | High | Expected to be high |
Table 3: Deprotection of Benzyl Ethers
| Deprotection Method | p-Methoxybenzyl (PMB) | 4-Fluoro-2-(trifluoromethyl)benzyl (F-TFM-Bn) |
| Oxidative Cleavage | Reagents: DDQ or CANConditions: CH₂Cl₂/H₂O, rtYield: High | Reagents: DDQ or CANConditions: Expected to be resistant |
| Acidic Cleavage | Reagents: TFA, HClConditions: Varies (often mild) | Reagents: Stronger acids (e.g., HBr, BCl₃)Conditions: Likely requires harsher conditions than PMB |
| Hydrogenolysis | Reagents: H₂, Pd/CConditions: rt, atmospheric pressureYield: High | Reagents: H₂, Pd/CConditions: May require higher pressure, temperature, or longer reaction timesYield: Expected to be high |
Experimental Protocols
Protection of a Primary Alcohol (General Procedure)
1. Williamson Ether Synthesis:
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon) is added sodium hydride (60% dispersion in mineral oil, 1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases. The corresponding benzyl bromide (p-methoxybenzyl bromide or 4-fluoro-2-(trifluoromethyl)benzyl bromide, 1.1 equiv) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of Benzyl Ethers
1. Oxidative Cleavage of PMB Ethers with DDQ:
To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (18:1 v/v, 0.1 M) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 equiv) at room temperature. The reaction mixture is stirred vigorously and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
2. Reductive Cleavage by Catalytic Hydrogenolysis (General Procedure):
To a solution of the benzyl-protected alcohol (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 0.1 M) is added 10% Palladium on carbon (Pd/C, 10-20 mol% by weight). The flask is evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The reaction progress is monitored by TLC. For the F-TFM-Bn group, elevated temperature and/or pressure may be required to achieve a reasonable reaction rate. Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Mandatory Visualization
Caption: Workflow for the protection and deprotection of alcohols using PMB and F-TFM-Bn ethers.
Caption: Orthogonal deprotection strategy of PMB and F-TFM-Bn ethers.
Discussion and Conclusion
The choice between the PMB and F-TFM-Bn protecting groups hinges on the specific requirements of the synthetic route.
The PMB group is the protecting group of choice when a mild, orthogonal oxidative deprotection is desired. Its lability to common oxidants like DDQ allows for its selective removal in the presence of many other protecting groups, including benzyl and silyl ethers. However, its increased acid sensitivity compared to a simple benzyl ether can be a drawback in synthetic steps requiring acidic conditions.
The F-TFM-Bn group , due to its electron-deficient nature, is anticipated to be significantly more robust towards acidic and oxidative conditions. This makes it a potentially valuable protecting group for synthetic routes that involve harsh acidic or oxidative steps where a PMB group would be cleaved. The primary mode of deprotection for the F-TFM-Bn group is expected to be hydrogenolysis, which is likely to be slower than for the PMB group. This difference in reactivity under reductive conditions could potentially be exploited for selective deprotection, although careful optimization of reaction conditions would be necessary.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Fluoro-2-(trifluoromethyl)benzyl Bromide
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling reactive chemical intermediates like 4-Fluoro-2-(trifluoromethyl)benzyl bromide demands not only precision in experimentation but also rigorous adherence to disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is a corrosive organic compound that poses significant health risks upon contact.[1] It is classified as causing severe skin burns and eye damage.[1][2] As a lachrymator, it can cause an intense flow of tears.[3][4]
The primary directive is to prevent all personal contact by using appropriate Personal Protective Equipment (PPE) and engineering controls.[5][6]
Key Hazard Information Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[7][8] |
| Serious Eye Damage, Category 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[7][8] |
This data is synthesized from multiple sources and aligns with the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals.[9]
Immediate Actions for Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[2][10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6][10] Seek immediate medical attention.[1][10]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][10] Continue rinsing and immediately call a poison center or doctor.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If respiratory symptoms occur, seek immediate medical attention.[1]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][6][10] Seek immediate medical attention.[6][10]
Personal Protective Equipment (PPE) and Handling Environment
All handling and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[1][2][6]
Mandatory PPE includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[6]
-
Eye/Face Protection: Safety goggles and a face shield are required to protect against splashes.[7]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin contact.[5][6]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA-approved respirator is required.[3]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is to never discard this compound directly into sinks or general waste.[4] As a halogenated organic compound, it must be segregated and treated as hazardous waste.[11][12]
Below is a decision and action workflow for the proper disposal of this chemical.
Caption: Disposal Decision Workflow
Protocol 1: Direct Disposal of Unused or Contaminated Material
This is the most common and recommended procedure for all quantities.
-
Segregation: This compound is a halogenated organic waste .[11] It must be collected separately from non-halogenated organic solvents.[12] Mixing halogenated waste with non-halogenated waste will render the entire volume as the more expensive, halogenated waste stream.[12]
-
Container Selection: Use a designated, properly labeled hazardous waste container that is compatible with corrosive and organic materials (e.g., a glass or polyethylene-lined container).[5] Ensure the container has a secure, tight-fitting lid.[12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[12] Do not use abbreviations or chemical formulas.[12]
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[12] Store the container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][13] These wastes are typically managed through high-temperature incineration.[5][11][14]
Protocol 2: Management of Spills and Contaminated Materials
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure the spill is contained within a well-ventilated area or fume hood.[5][6]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[3][5][13] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and any contaminated debris (e.g., gloves, paper towels) using non-sparking tools.[5]
-
Containerize and Dispose: Place all collected waste into a sealed, labeled hazardous waste container and manage it as described in Protocol 1.[5][6] Do not attempt to neutralize large spills directly.
-
Decontamination: Wash the spill area thoroughly after material pickup.[5]
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal or reuse.
-
Triple Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste and must be collected in the designated waste container.
-
Optional Neutralization: For a more thorough decontamination, a rinse with a 5% aqueous sodium hydroxide or soda ash solution can be performed after the solvent rinse.[5] This rinsate must also be collected as hazardous waste.
-
Final Disposal: Once decontaminated, the container can be managed as non-hazardous waste according to institutional policies.
The Chemistry of Caution: Why These Steps Matter
Benzyl bromides are reactive electrophiles. Their disposal requires careful management to avoid unintended reactions.
-
Incompatibility: They react with bases, alcohols, amines, and strong oxidizing agents.[6] Improper mixing can lead to heat generation or violent reactions.
-
Hydrolysis: The compound can slowly decompose on contact with water or moisture, producing corrosive hydrogen bromide gas.[4] This is why containers must be kept tightly sealed and stored in a dry place.[6]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under 40 CFR Part 268.[15] Proper segregation and disposal are not just best practices; they are legal requirements to prevent environmental contamination.[16]
By adhering to these detailed procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory remains in compliance with environmental regulations.
References
- 1. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. westliberty.edu [westliberty.edu]
- 7. 4-(Trifluoromethyl)benzyl bromide 98 402-49-3 [sigmaaldrich.com]
- 8. TSS [techservesolutions.in]
- 9. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. msds.nipissingu.ca [msds.nipissingu.ca]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for 4-Fluoro-2-(trifluoromethyl)benzyl bromide
This guide provides critical safety, handling, and disposal information for laboratory personnel working with 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks to researchers and scientists.
Chemical Identifier:
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. It is classified as follows:
-
Skin Corrosion/Irritation: Category 1B, causing severe skin burns and eye damage.[1][3][4]
-
Serious Eye Damage/Eye Irritation: Category 1, causing serious eye damage.[4]
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3] | Protects against splashes and vapors that can cause severe eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[7] A lab coat or chemical-resistant apron and closed-toe shoes are also required.[1] | Prevents skin contact which can lead to severe burns.[3][8] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[9] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][10] | Protects against inhalation of corrosive and irritating vapors.[11] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the necessary steps for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][12] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Rinse skin with water or shower.[3] Wash off with soap and plenty of water.[3] Seek immediate medical attention.[3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.[3][12] Swallowing can cause severe burns and perforation of the esophagus and stomach.[4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For minor spills, absorb with inert material such as sand, earth, or vermiculite.[1]
-
Collect: Place the absorbed material into a suitable, labeled container for waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[11] Do not mix with other waste.
-
Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[1][3]
-
Empty containers should be treated as the product itself and decontaminated before disposal.[11]
Storage and Incompatibilities
-
Storage Conditions: Store in a cool, dry, well-ventilated area.[8][11] Keep containers tightly closed.[8] The substance is moisture-sensitive.[8] Store locked up.[1][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] It may also be corrosive to metals.[1][5]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. castrocompositesshop.com [castrocompositesshop.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
